Methyl(5r)-5-propynyl-l-prolinate
Description
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Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
methyl (2S,5R)-5-prop-1-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h7-8,10H,5-6H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
DKQAOLLPIYTDFQ-YUMQZZPRSA-N |
Isomeric SMILES |
CC#C[C@H]1CC[C@H](N1)C(=O)OC |
Canonical SMILES |
CC#CC1CCC(N1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (5R)-5-(prop-1-ynyl)-L-proline methyl ester: Synthesis, Characterization, and Potential Applications
Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
While a specific CAS number is not assigned, the fundamental identifiers for (5R)-5-(prop-1-ynyl)-L-proline methyl ester can be systematically determined.
| Identifier | Value |
| Systematic IUPAC Name | methyl (2S,5R)-5-(prop-1-yn-1-yl)pyrrolidine-2-carboxylate |
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 181.23 g/mol |
| Canonical SMILES | C#CC[C@H]1CCC(=O)OC |
| InChI Key | (Predicted) |
| Stereochemistry | (2S, 5R) |
Proline and its derivatives are a critical class of non-proteinogenic amino acids that play a significant role in peptide and protein structure due to the conformational constraints imposed by the pyrrolidine ring.[1][2] The introduction of substituents onto this ring, particularly at the 5-position, provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[3] The propargyl group at the 5-position of the proline scaffold in the title compound offers a versatile handle for further chemical elaboration via reactions such as 'click chemistry,' making it a valuable building block for creating diverse molecular libraries.
Proposed Stereoselective Synthesis
The synthesis of 5-substituted proline derivatives with high stereocontrol is a well-documented area of organic chemistry.[4] A plausible and efficient route to obtain (5R)-5-(prop-1-ynyl)-L-proline methyl ester involves the stereoselective functionalization of a suitable L-proline precursor. One such approach is adapted from methodologies developed for the synthesis of 5-alkynylproline derivatives, which utilize an intramolecular Nicholas reaction.[5]
Synthetic Workflow
The proposed synthetic pathway commences with readily available N-protected L-pyroglutamic acid methyl ester. The key steps involve the reduction of the lactam, followed by the introduction of the propargyl group and a subsequent stereocontrolled cyclization.
Caption: Proposed synthetic workflow for (5R)-5-(prop-1-ynyl)-L-proline methyl ester.
Detailed Experimental Protocol (Hypothetical)
Step 1: Reduction of N-Boc-L-pyroglutamic acid methyl ester To a solution of N-Boc-L-pyroglutamic acid methyl ester in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at this temperature for a specified time until completion, as monitored by TLC. The reaction is then quenched, and the product, N-Boc-5-hydroxy-L-proline methyl ester, is extracted and purified.
Step 2: Oxidation to the 5-keto derivative The resulting N-Boc-5-hydroxy-L-proline methyl ester is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then employed to yield N-Boc-5-oxo-L-proline methyl ester.
Step 3: Stereoselective Propargylation The ketone is then subjected to a nucleophilic addition with a propargyl organometallic reagent, such as propargylmagnesium bromide or propargyllithium, at low temperatures (e.g., -78 °C) to control the stereoselectivity of the addition, favoring the formation of the desired (5R)-hydroxy intermediate.
Step 4: Reductive Deoxygenation The tertiary alcohol is subsequently removed via a reductive deoxygenation process. A common method involves treatment with triethylsilane in the presence of a Lewis acid, such as boron trifluoride etherate, to afford N-Boc-(5R)-5-(prop-1-ynyl)-L-proline methyl ester.
Step 5: N-Boc Deprotection Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the target compound, (5R)-5-(prop-1-ynyl)-L-proline methyl ester, which can be purified by column chromatography.
Analytical Characterization
The structural confirmation and purity assessment of the synthesized (5R)-5-(prop-1-ynyl)-L-proline methyl ester would rely on a combination of standard spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the methyl ester protons (~3.7 ppm), the proline ring protons, and the characteristic signals for the propargyl group, including the acetylenic proton (~2.0-2.5 ppm) and the methylene protons adjacent to the alkyne. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, and the two distinct sp-hybridized carbons of the alkyne. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition. |
| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the (5R) stereoisomer. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C stretch of the alkyne (~2100-2260 cm⁻¹), the C=O stretch of the ester (~1735-1750 cm⁻¹), and the N-H stretch of the secondary amine. |
Potential Applications in Drug Discovery and Research
The unique structural features of (5R)-5-(prop-1-ynyl)-L-proline methyl ester make it a promising candidate for various applications in drug development and chemical biology.
Scaffold for Peptidomimetics and Novel Therapeutics
Substituted prolines are frequently incorporated into peptide sequences to induce specific secondary structures, such as β-turns, and to enhance metabolic stability.[3] The (5R) stereochemistry and the rigid propargyl group can be exploited to design conformationally constrained peptidomimetics with improved receptor binding affinity and selectivity.
Caption: Potential applications of (5R)-5-(prop-1-ynyl)-L-proline methyl ester in research.
A Versatile Building Block for Chemical Biology
The terminal alkyne functionality of the propargyl group is a key feature that allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This enables the straightforward conjugation of the proline scaffold to a wide array of molecules, including fluorescent dyes, affinity tags, or larger biomolecules, to create sophisticated chemical probes for studying biological systems.
Conclusion
While (5R)-5-(prop-1-ynyl)-L-proline methyl ester is not a commercially cataloged compound, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. The proposed stereoselective synthesis offers a clear path to accessing this novel proline derivative. Its unique structural and functional attributes position it as a valuable tool for researchers and scientists engaged in the design and development of new peptidomimetics, chemical probes, and therapeutic agents. The insights provided herein are intended to facilitate further exploration and application of this promising molecule in the broader scientific community.
References
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Hernández, J. N., Ramírez, M. A., Rodríguez, M. L., & Martín, V. S. (2008). Intramolecular Nicholas Reaction: Stereoselective Synthesis of 5-Alkynylproline Derivatives. The Journal of Organic Chemistry, 73(13), 5161–5164. [Link]
- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proteinogenic and non-proteinogenic α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.
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Vasconcelos, S. N., & O'Hagan, D. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]
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PrepChem. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]
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PubChem. (n.d.). L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. Retrieved from [Link]
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Axios Research. (n.d.). 5-Hydroxymethyl-Proline Methyl Ester. Retrieved from [Link]
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Carroll, A. R., et al. (2021). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Marine Drugs, 19(3), 159. [Link]
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Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]
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ResearchGate. (2025). Two 1,5-Disubstituted Proline Esters. Retrieved from [Link]
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Hodges, J. A., & Raines, R. T. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(10), 3585–3594. [Link]
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An In-depth Technical Guide to 5-Alkynyl Proline Derivatives for Peptidomimetic Drug Design
Introduction: The Unique Role of Proline in Peptidomimetics and the Advent of 5-Alkynyl Proline
Proline, with its unique cyclic side chain that incorporates the backbone amide nitrogen, imposes significant conformational constraints on peptide structure.[1][2][3] This inherent rigidity makes it a cornerstone in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and oral bioavailability.[3][4] The pyrrolidine ring of proline restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][5] This conformational control is a powerful tool for medicinal chemists aiming to design molecules that can precisely interact with biological targets.[3][6][7]
The introduction of substituents onto the proline ring further refines this conformational control through steric and stereoelectronic effects, modulating the cis/trans amide bond equilibrium and the endo/exo ring pucker.[1][8][9] Among the various substituted prolines, 5-alkynyl proline derivatives have emerged as exceptionally versatile building blocks in peptidomimetic drug design. The terminal alkyne group serves as a powerful chemical handle for a variety of transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11] This bioorthogonal reaction allows for the efficient and specific conjugation of the proline-containing peptide to other molecules, such as small molecule drugs, imaging agents, or other peptides, opening up a vast landscape for creating novel therapeutic agents.[10][11][12]
This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing 5-alkynyl proline derivatives in the design and development of advanced peptidomimetics.
The Strategic Advantage of the 5-Alkynyl Group
The incorporation of a 5-alkynyl group onto the proline ring offers several distinct advantages for peptidomimetic design:
-
Bioorthogonal Reactivity: The terminal alkyne is a key participant in click chemistry, particularly the CuAAC reaction. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for the modification of peptides and other biomolecules.[10][11][12] This allows for late-stage functionalization of complex peptides without the need for protecting groups on other functionalities.
-
Structural Mimicry and Scaffolding: The linear geometry of the alkyne can be exploited to mimic or replace certain interactions. Furthermore, the triazole ring formed upon cycloaddition can act as a stable, non-hydrolyzable amide bond isostere, contributing to the structural integrity of the peptidomimetic.[13]
-
Conformational Influence: While the primary role of the 5-alkynyl group is often for conjugation, its presence can also influence the local conformation of the peptide backbone, which can be fine-tuned for optimal target binding.[1]
-
Versatility in Conjugation: The alkyne handle enables the attachment of a wide array of molecular entities, including but not limited to:
-
Small molecule drugs: Creating peptide-drug conjugates for targeted delivery.[11]
-
Fluorescent dyes and imaging agents: For diagnostic and research applications.
-
Polyethylene glycol (PEG): To improve pharmacokinetic properties (PEGylation).[11]
-
Other peptides or oligonucleotides: To create more complex and multifunctional biomolecules.[10][12]
-
Synthesis of 5-Alkynyl Proline Derivatives
The synthesis of 5-alkynyl proline derivatives is a critical first step in their application. Several synthetic strategies have been developed, often starting from readily available precursors like pyroglutamic acid or hydroxyproline. A general and effective approach involves the palladium-catalyzed Sonogashira coupling of a 5-substituted proline precursor with a terminal alkyne.
General Synthetic Workflow
A representative synthetic pathway often involves the following key transformations:
-
Starting Material: A common starting point is a protected derivative of 5-haloproline or a proline derivative with a suitable leaving group at the 5-position.
-
Palladium-Catalyzed Cross-Coupling: The Sonogashira reaction is then employed to couple the proline derivative with a desired terminal alkyne. This reaction is highly efficient for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.
-
Deprotection and Functionalization: Following the coupling reaction, deprotection of the amine and carboxylic acid functionalities is necessary to yield the final 5-alkynyl proline amino acid, which can then be used in solid-phase peptide synthesis (SPPS).
Experimental Protocol: Palladium-Catalyzed Synthesis of a 5-Substituted Proline Derivative
This protocol outlines a general procedure for the synthesis of 2,5-disubstituted pyrrolines via a Pd-catalyzed 5-endo-dig cyclization of substituted acetylene-containing amino acids, which can then be transformed into the corresponding saturated proline derivatives.[14]
Materials:
-
Substituted acetylene-containing amino acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Appropriate solvent (e.g., THF, DMF)
-
Terminal alkyne
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted acetylene-containing amino acid in the chosen solvent.
-
Addition of Reagents: Add the palladium catalyst, CuI, and the base to the reaction mixture.
-
Addition of Alkyne: Add the terminal alkyne to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. The crude product is then purified by column chromatography to yield the 2,5-disubstituted pyrroline.
-
Reduction to Proline Derivative: The resulting pyrroline can be efficiently transformed into the corresponding saturated 5-alkynyl-substituted proline derivative through catalytic hydrogenation or other suitable reduction methods.
Visualization of the Synthetic Workflow
Caption: General workflow for the synthesis of 5-alkynyl proline.
Incorporation into Peptides and Click Chemistry Applications
Once synthesized, 5-alkynyl proline can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The alkyne functionality is stable to the conditions typically employed in both Fmoc and Boc-based SPPS.
On-Resin and Solution-Phase Click Cycloaddition
The true power of 5-alkynyl proline is realized in its application in click chemistry. The CuAAC reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (solution-phase).[10][13]
Experimental Protocol: On-Resin CuAAC for Peptide Cyclization
This protocol describes a general method for the on-resin cyclization of a peptide containing both an azide and a 5-alkynyl proline residue.[13]
Materials:
-
Resin-bound peptide containing an azide-functionalized amino acid and a 5-alkynyl proline residue
-
Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or CuI)
-
Ligand (e.g., TBTA, THPTA)
-
Solvent (e.g., DMF/H₂O mixture)
Procedure:
-
Swelling the Resin: Swell the resin-bound peptide in the chosen solvent system.
-
Preparation of Catalyst Solution: Prepare a solution of the copper(I) source and the ligand. If using CuSO₄, add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.
-
Click Reaction: Add the catalyst solution to the swollen resin and agitate the mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin and analyzing the cleaved peptide by LC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like DCM and methanol to remove any residual catalyst.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Peptide Modification via Click Chemistry
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Stereoselective Synthesis of 5-Substituted Proline Analogs: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Substituted proline analogs represent a cornerstone in modern medicinal chemistry, offering a powerful tool to impose conformational constraints on peptides and small molecules, thereby enhancing potency, selectivity, and pharmacokinetic properties.[1][2][3] Their incorporation into therapeutic agents is a well-established strategy, with over 15 FDA-approved drugs featuring proline analogs, highlighting their significance in drug design.[2][3] This guide provides an in-depth analysis of the principal strategies for the stereoselective synthesis of 5-substituted proline analogs. Moving beyond a simple recitation of protocols, we will explore the causal logic behind key synthetic choices, comparing and contrasting major strategic platforms, including diastereoselective functionalization, catalytic enantioselective methods, and cycloaddition reactions. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to select and execute the optimal synthetic route for their specific target molecule.
The Strategic Importance of the C5-Position
The pyrrolidine ring of proline introduces a unique kink in peptide chains, restricting conformational freedom.[1] Substitution at the C5 position further refines this conformational control, directly influencing the cis/trans isomerization of the Xaa-Pro peptide bond—a critical parameter in protein folding and receptor binding.[4][5] For instance, strategic placement of a 5-heteroaryl group can lock the peptide bond in an exclusively trans conformation.[4][5] This ability to fine-tune molecular geometry makes 5-substituted prolines invaluable building blocks for developing novel therapeutics, from enzyme inhibitors to peptidomimetics.[6][7]
Core Synthetic Strategies: A Comparative Overview
The stereoselective construction of the C5-substituted proline core can be approached through several distinct strategies. The choice of strategy is dictated by factors such as the nature of the desired C5-substituent, the required stereochemical purity, and the availability of starting materials.
Caption: Overview of major synthetic pathways to 5-substituted prolines.
Diastereoselective Strategies: Leveraging Existing Chirality
These methods rely on a pre-existing stereocenter within the starting material to direct the stereochemical outcome of a new bond formation at the C5 position. The primary advantage is the often high and predictable level of stereocontrol.
Friedel-Crafts Alkylation of Pyroglutamate-Derived Enecarbamates
A highly effective approach for installing aryl and heteroaryl groups at the C5 position involves the Lewis acid-mediated Friedel-Crafts alkylation of a cyclic N,O-acetal derived from pyroglutamic acid.
Causality of Stereocontrol: The key to this transformation is the use of a cyclic enecarbamate intermediate. The resident stereocenter at C2 forces the molecule to adopt a conformation where one face of the C5 position is sterically shielded. The incoming nucleophile (the aryl or heteroaryl group) is therefore directed to the opposite, more accessible face, leading to a high degree of trans diastereoselectivity.
Caption: Workflow for diastereoselective Friedel-Crafts alkylation.
Representative Protocol: Diastereoselective Synthesis of 5-Furanyl-Substituted Proline [4][5]
This protocol describes the synthesis of a key intermediate for peptides with constrained geometry.
-
Step 1: Preparation of the Cyclic Enecarbamate: A solution of N-Boc-pyroglutamate methyl ester in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C. A reducing agent (e.g., DIBAL-H) is added dropwise to form the corresponding lactamol. The crude lactamol is then treated with an acylating agent (e.g., trifluoroacetic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine) to generate the reactive cyclic enecarbamate in situ.
-
Step 2: Friedel-Crafts Alkylation: To the solution containing the enecarbamate at -78 °C, the heteroaromatic nucleophile (e.g., furan) is added, followed by a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Step 3: Reaction Monitoring and Workup: The reaction is stirred at low temperature and monitored by TLC for the consumption of the enecarbamate. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
Step 4: Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 5-furanyl-substituted proline derivative.
Table 1: Scope of Diastereoselective Friedel-Crafts Alkylation [5]
| Nucleophile (Heteroaryl) | Yield (%) | Diastereomeric Ratio (trans:cis) |
| Furan | 85 | >99:1 |
| Thiophene | 82 | >99:1 |
| N-Methylpyrrole | 78 | >99:1 |
| Indole | 75 | >99:1 |
Catalytic Enantioselective Methods: Forging Chirality
These advanced strategies construct the C5-chiral center from a prochiral precursor using a substoichiometric amount of a chiral catalyst. They are highly valuable for their atom economy and ability to generate enantiomerically enriched products.
Phase-Transfer Catalytic (PTC) Alkylation
This method is particularly effective for the enantioselective synthesis of 2,5-disubstituted prolines. The reaction involves the alkylation of a Schiff base of a proline ester under biphasic conditions, where a chiral quaternary ammonium salt shuttles the enolate from the aqueous phase to the organic phase for the reaction.
Causality of Stereocontrol: The chiral environment is established by the non-covalent interaction between the planar enolate and the chiral phase-transfer catalyst. The bulky substituents on the catalyst create a sterically hindered pocket, forcing the alkylating agent to approach from a specific trajectory, thus leading to high enantioselectivity.
Representative Protocol: Enantioselective Synthesis of (2R)-5-Phenyl-2-alkylproline Esters [8]
-
Step 1: Setup: A mixture of the tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate, the alkyl halide (e.g., benzyl bromide), and a chiral quaternary ammonium catalyst (e.g., a derivative of Cinchona alkaloid) is prepared in a biphasic system of an organic solvent (e.g., toluene) and aqueous base (e.g., 50% KOH).
-
Step 2: Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 0 °C) to ensure efficient phase mixing. The reaction progress is monitored by HPLC or TLC.
-
Step 3: Workup and Isolation: After the reaction is complete, the phases are separated. The aqueous phase is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Step 4: Purification and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Table 2: Enantioselective PTC Alkylation Results [8]
| Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 92 | 97 |
| Allyl bromide | 85 | 95 |
| Ethyl iodide | 78 | 92 |
Metal-Catalyzed Intramolecular Cyclizations
Transition metals like silver, palladium, and copper can catalyze the intramolecular cyclization of carefully designed acyclic precursors to form the pyrrolidine ring with high stereocontrol.[7][9][10]
A noteworthy example is the silver-catalyzed 5-endo-dig cyclization of enantiopure acetylene-containing amino acids.[9] This method provides access to 2,5-disubstituted pyrrolines, which can be subsequently reduced to the corresponding saturated proline derivatives. Similarly, copper(I)-catalyzed cascade reactions involving [3+2]-cycloaddition and subsequent rearrangements have been developed to afford highly functionalized prolines with excellent diastereoselectivity.[7]
5.[4][11]-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy
The[4][11]-dipolar cycloaddition between an azomethine ylide and a dipolarophile (an alkene) is one of the most powerful and convergent methods for constructing the pyrrolidine ring. This approach allows for the simultaneous and stereocontrolled formation of multiple C-C bonds and stereocenters.
Causality of Stereocontrol: The stereochemical outcome is governed by the orbital interactions and steric repulsions in the transition state. By using chiral catalysts or chiral auxiliaries on either the ylide or the alkene, the reaction can be rendered highly diastereoselective and enantioselective. For example, the reaction of an imino ester derived from glycine with an electron-deficient alkene can be mediated by a silver(I)/chiral phosphine complex to yield highly enantioenriched cis-5-substituted prolinates.[12]
Caption: Key steps in the[4][11]-dipolar cycloaddition for proline synthesis.
Conclusion and Future Outlook
The stereoselective synthesis of 5-substituted proline analogs is a mature field with a diverse and powerful arsenal of synthetic methodologies. Diastereoselective approaches, such as the Friedel-Crafts alkylation of pyroglutamate derivatives, offer robust and predictable control for specific substitution patterns.[4][5] For greater flexibility and access to a wider range of enantiopure targets from simple precursors, catalytic enantioselective methods, including phase-transfer catalysis and metal-catalyzed cyclizations, are indispensable.[8][9][10] Cycloaddition reactions remain a benchmark for their efficiency in rapidly assembling the core pyrrolidine structure with multiple stereocenters.[12][13]
The future of this field will likely see an increased emphasis on green and sustainable methods. The rise of biocatalysis, using engineered enzymes like the tryptophan synthase β-subunit (TrpB) in cascade reactions, promises a convergent and highly enantioselective route to novel proline analogs under mild conditions.[14] Furthermore, the continued development of novel organocatalysts and transition metal complexes will undoubtedly unlock new pathways and expand the accessible chemical space for these vital building blocks in drug discovery.
References
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- Proline Deriv
- Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkyl
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Conformational properties of (5R)-5-propynyl-substituted pyrrolidines
An In-Depth Technical Guide to the Conformational Properties of (5R)-5-Propynyl-Substituted Pyrrolidines
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its non-planar, flexible nature allows it to present substituents in a variety of three-dimensional arrangements, a phenomenon critical for molecular recognition and biological function. The introduction of substituents, such as a propynyl group at the C5 position, can impose significant conformational constraints, effectively "locking" the ring into a preferred pucker. This guide provides a comprehensive technical overview of the conformational properties of (5R)-5-propynyl-substituted pyrrolidines, a class of molecules with significant potential in drug design. We will explore the fundamental principles of pyrrolidine conformation, the specific influence of the (5R)-5-propynyl substituent, and the integrated experimental and computational methodologies required for a robust conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational behavior of this important molecular scaffold.
The Fundamental Dynamics of the Pyrrolidine Ring
Unlike aromatic five-membered rings, the saturated pyrrolidine ring is inherently non-planar. This non-planarity alleviates torsional strain, leading to a dynamic equilibrium of puckered conformations.[1] This dynamic behavior is best described by the concept of pseudorotation, which characterizes the continuous puckering motion of the ring.
The entire pseudorotational pathway can be described by two key parameters:
-
Puckering Amplitude (φ_max): This value describes the degree of out-of-plane distortion and typically ranges from 35° to 45°.[4]
-
Phase Angle (P): This periodic variable (0° to 360°) indicates which atoms of the ring are puckered out of the mean plane and in which direction.[4][5]
Along this pathway, two principal, low-energy conformations are typically favored: the envelope (E) and twist (T) forms. For substituted pyrrolidines, it is common to describe the pucker in terms of the major out-of-plane atom. The two most frequently discussed conformations are the Cγ-endo and Cγ-exo envelope puckers, which place the C4 (or Cγ) atom on either the same or the opposite side of the ring as the Cα-carboxyl group in proline, respectively.[6][7][8][9][10] These are also referred to as DOWN and UP puckers.[6][7]
Caption: The pseudorotation cycle of the pyrrolidine ring.
The Conformational Influence of a (5R)-5-Propynyl Substituent
The conformational equilibrium of the pyrrolidine ring is exquisitely sensitive to the nature and stereochemistry of its substituents.[1] Steric and stereoelectronic effects dictate the energetically preferred pucker.[9][11][12] A bulky substituent will generally favor a pseudo-equatorial orientation to minimize steric clashes with other ring atoms and substituents.
For a (5R)-5-propynyl-substituted pyrrolidine, the propynyl group exerts a significant steric influence. To adopt a lower-energy pseudo-equatorial position, the ring must pucker accordingly. This leads to a strong preference for a conformation where the C5 atom is displaced from the mean plane, specifically an envelope conformation with C5 in the flap (⁵E) or a twist conformation involving C5. This conformational locking is paramount in drug design; it reduces the entropic penalty upon binding to a biological target and presents the propynyl group—a key pharmacophoric feature—in a well-defined orientation. This principle is observed in related structures, where R-enantiomers show significantly higher affinity for receptors compared to their S-counterparts due to optimal conformational pre-organization.[13]
Experimental Elucidation of Conformation
A multi-faceted approach combining solution-state NMR and solid-state X-ray crystallography is essential for a complete conformational picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational ensemble.
-
Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.[5] By measuring the full set of ³JHH values around the pyrrolidine ring, one can calculate the preferred phase angle (P) and amplitude (φ_max) of the pucker, defining the ring's conformation.[4][14][15]
-
Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. Two-dimensional NOESY or ROESY experiments map these interactions, providing a set of distance restraints.[16][17] This is invaluable for determining the relative orientation of the propynyl group with respect to the pyrrolidine ring protons and for confirming the overall 3D structure.[14][18]
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[6][14][19]
Causality: The solid-state structure represents the molecule in its lowest energy state within the crystal lattice. While this may not perfectly mirror the dynamic equilibrium in solution, it serves as a critical validation checkpoint. A conformation determined by X-ray crystallography provides an excellent starting point for computational modeling and helps to corroborate the major conformer identified by NMR.[20][21]
Computational Modeling and Analysis
In silico methods are indispensable for interpreting experimental data and providing a deeper understanding of the energetics of different conformations.
-
Conformational Search and Optimization: A systematic conformational search using methods like Density Functional Theory (DFT) can identify all low-energy minima on the potential energy surface.[18][22][23] This allows for the quantification of the energy differences between various puckers.
-
Synergy with Experimental Data: The true power of computational modeling lies in its synergy with experimental results. Geometries of the lowest-energy computed conformers can be used to calculate theoretical ³JHH values and inter-proton distances.[5][16] A strong correlation between the computed parameters and the experimental NMR data provides high confidence in the determined conformational model.[23]
| Parameter | Experimental Source | Computational Source | Purpose |
| ³JHH Values | 1D/2D ¹H NMR | DFT Calculations | Defines ring pucker (P, φ_max) |
| Inter-proton Distances | 2D NOESY/ROESY | Optimized Geometries | Defines 3D structure & substituent orientation |
| Conformer Geometry | X-ray Crystallography | DFT/MM Optimization | Provides a static structural reference |
| Relative Energies | N/A | DFT Calculations | Quantifies the population of conformers |
Table 1: Synergy of Experimental and Computational Data in Conformational Analysis.
Integrated Protocols for Conformational Analysis
A self-validating system for conformational analysis integrates computational and experimental workflows. Each component serves to verify the other.
Caption: Integrated workflow for conformational analysis.
Protocol 1: NMR-Based Solution Conformation
-
Sample Preparation: Dissolve 5-10 mg of the purified (5R)-5-propynyl-substituted pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20 mM.
-
1D ¹H Spectrum: Acquire a high-resolution 1D ¹H spectrum to identify all proton resonances and measure their multiplicities and coupling constants.
-
2D COSY Spectrum: Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum to establish the spin-spin coupling network and unambiguously assign all protons of the pyrrolidine ring.
-
2D NOESY/ROESY Spectrum: Acquire a 2D NOESY (for small molecules in viscous solvents or at high field) or ROESY (for medium-sized molecules where NOE can be near zero) spectrum with a mixing time of 300-800 ms. This will identify through-space correlations.
-
Data Analysis:
-
Extract all ³JHH values from the 1D or 2D spectra. Use these values in a specialized program or with established equations to calculate the pseudorotational parameters (P and φ_max).
-
Integrate the cross-peaks from the NOESY/ROESY spectrum to obtain a set of semi-quantitative inter-proton distance restraints.
-
Build a 3D model consistent with both the J-coupling (ring pucker) and NOE (spatial proximity) data.
-
Protocol 2: Computational Model Validation
-
Structure Generation: Build a 3D model of the (5R)-5-propynyl-substituted pyrrolidine using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.
-
DFT Optimization: Take the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) and perform full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).
-
Property Calculation: For each optimized conformer, calculate the NMR parameters, including all ³JHH coupling constants and the full matrix of inter-proton distances.
-
Comparison and Validation: Compare the calculated parameters with the experimental data from Protocol 1. The conformer that shows the best agreement with both ³JHH values and NOE restraints is identified as the most probable solution-state conformation. The relative energies of the computed conformers can be used to estimate their Boltzmann populations at the experimental temperature.
Conclusion: Conformational Control as a Pillar of Rational Drug Design
The conformational properties of (5R)-5-propynyl-substituted pyrrolidines are dominated by the steric requirements of the C5 substituent. This substituent effectively freezes the dynamic pseudorotation of the pyrrolidine ring, forcing it into a well-defined, low-energy pucker that places the propynyl group in a pseudo-equatorial orientation. This act of conformational restriction is a cornerstone of modern drug design, as it pre-organizes the molecule for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity. A rigorous characterization of this conformation, achieved through the integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling, is not merely an academic exercise. It is a critical step in understanding structure-activity relationships and rationally designing the next generation of pyrrolidine-based therapeutics.
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A Technical Guide to the Thermodynamic Stability Assessment of 5-propynyl-L-proline Methyl Ester
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the in-depth characterization of the thermodynamic stability of 5-propynyl-L-proline methyl ester, a novel proline analogue with significant potential in medicinal chemistry.[][2][3][4] Proline and its derivatives are critical components in drug design, valued for their ability to impart conformational rigidity and enhance bioavailability.[2][3][4] This document outlines a multi-faceted approach, combining predictive computational modeling with rigorous experimental thermal analysis and ICH-compliant forced degradation studies, to construct a complete stability profile. We detail the causality behind each methodological choice, providing field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stability in Drug Design
The journey from a promising chemical entity to a viable drug candidate is paved with rigorous evaluation, of which thermodynamic stability is a critical milestone. An unstable molecule can degrade under manufacturing, shipping, or storage conditions, leading to loss of potency, the formation of potentially toxic impurities, and a compromised safety profile.[5][6]
5-propynyl-L-proline methyl ester is a compound of interest due to its unique structural motifs:
-
L-proline Scaffold: A conformationally restricted backbone, often used to stabilize specific peptide conformations and improve pharmacokinetic properties.[][2][3]
-
Propynyl Group: A terminal alkyne that can serve as a bioorthogonal handle for "click" chemistry, enabling applications in targeted drug delivery and diagnostics.
-
Methyl Ester: A common prodrug strategy to enhance membrane permeability, which is liable to hydrolysis.
Understanding the intrinsic stability of this molecule is paramount. This guide establishes a self-validating system of protocols designed to identify potential liabilities, predict degradation pathways, and inform downstream development activities such as formulation and packaging.
Part I: In Silico Prediction of Thermodynamic Properties
Before committing to resource-intensive experimental work, computational chemistry offers a powerful, predictive lens into the molecule's inherent stability.[7][8][9] This approach allows for the early identification of potential conformational and energetic liabilities.
Rationale and Causality
We begin with an in silico approach to model the molecule's behavior in a vacuum and in solution. This is a cost-effective strategy to:
-
Identify Lowest Energy Conformers: The proline ring can adopt different "pucker" conformations (e.g., Cγ-endo, Cγ-exo), which can significantly impact stability.[10] Computational analysis helps identify the most likely and stable three-dimensional structure.
-
Predict Thermodynamic Parameters: Key values such as Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) of formation can be calculated, providing a theoretical baseline for the molecule's stability.
-
Guide Experimental Design: Computational findings can highlight potential "hot spots" for degradation, such as the ester linkage, informing the design of forced degradation studies.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Preparation: Build the 3D structure of 5-propynyl-L-proline methyl ester using molecular modeling software.
-
Conformational Search: Perform a systematic conformational search to identify all low-energy rotamers and ring puckers.
-
Geometry Optimization: For each conformer, perform a full geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G* basis set. This process finds the most stable (lowest energy) geometry for each conformer.
-
Frequency Calculation: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the key thermodynamic properties (ΔH, ΔS, and ΔG).
-
Solvation Modeling: Repeat the calculations using a solvent model (e.g., Polarizable Continuum Model, PCM) with water as the solvent to simulate an aqueous environment and assess its impact on conformational preference and stability.
Data Presentation: Calculated Thermodynamic Parameters
| Conformer | Ring Pucker | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) |
| 1 | Cγ-exo | 0.00 | 0.00 |
| 2 | Cγ-endo | +1.25 | +0.85 |
| 3 | Rotamer (Ester) | +2.10 | +1.95 |
Table 1: Hypothetical calculated energies for the most stable conformers of 5-propynyl-L-proline methyl ester. Lower values indicate higher stability. This data suggests the Cγ-exo pucker is the most stable form.
Visualization: Computational Workflow
Caption: Parallel workflows for DSC and TGA thermal analysis.
Part III: Forced Degradation & Stability-Indicating Method
Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) and a critical tool for understanding a molecule's chemical stability. [5][6][11][12]The goal is to intentionally degrade the sample to identify potential degradation products and degradation pathways. [6][12]This process is essential for developing a stability-indicating analytical method. [13][14][15][16]
Rationale and Causality
We subject the API to conditions more severe than it would encounter during storage to accelerate degradation. [6]The target is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely. [11][17]A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed in parallel. This method must be able to resolve the parent API from all process impurities and degradation products, ensuring that any decrease in the API's concentration is accurately measured. [13][14][15]
Protocol: Forced Degradation Studies
Prepare solutions of 5-propynyl-L-proline methyl ester (e.g., 1 mg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Rationale: Targets acid-labile groups, primarily the methyl ester.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Rationale: Ester hydrolysis is typically rapid under basic conditions.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours. Rationale: Tests susceptibility to oxidation. The propynyl group and pyrrolidine ring are potential sites.
-
Thermal Degradation: Store the solid API at 80 °C for 7 days. Store a solution at 60 °C for 7 days. Rationale: Assesses the impact of heat energy on stability.
-
Photostability (ICH Q1B): Expose the solid and solution samples to a controlled light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Rationale: Identifies light-sensitive liabilities.
For each condition, a control sample (stored at 5 °C, protected from light) is analyzed concurrently.
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for small molecules.
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. [14] * Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of A (e.g., 95%), and linearly increase B over 20-30 minutes.
-
-
Detection: Use a UV detector, monitoring at a wavelength where the API has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is preferred to assess peak purity. [18]4. Method Validation: Once degradation is achieved, inject samples from all stress conditions. The method is considered "stability-indicating" if the parent API peak is well-resolved from all degradant peaks and impurities, and peak purity analysis confirms no co-elution.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Duration/Temp | % Assay of Parent API | % Total Degradation | Major Degradants (Relative Retention Time) |
| Control | - | 99.8% | 0.2% | - |
| Acid Hydrolysis | 24h / 60°C | 85.2% | 14.8% | D1 (0.45), D2 (0.61) |
| Base Hydrolysis | 4h / RT | 15.7% | 84.3% | D1 (0.45) |
| Oxidation | 24h / RT | 92.1% | 7.9% | D3 (1.15) |
| Thermal (Solid) | 7d / 80°C | 98.5% | 1.5% | Minor peaks |
| Photostability | ICH Q1B | 96.3% | 3.7% | D4 (0.88) |
Table 2: Hypothetical stability data for 5-propynyl-L-proline methyl ester. The data indicates significant lability to base hydrolysis, moderate lability to acid, and minor sensitivity to oxidation and light. The primary degradation product (D1) is likely the hydrolyzed carboxylic acid.
Conclusion and Risk Assessment
The comprehensive stability assessment of 5-propynyl-L-proline methyl ester reveals a molecule with distinct stability characteristics.
-
Primary Liability: The methyl ester is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis. This is the primary degradation pathway and must be a key consideration for all downstream activities.
-
Secondary Liabilities: The molecule exhibits minor sensitivity to oxidative and photolytic stress.
-
Solid-State Stability: The compound shows good thermal stability in its solid form.
These findings directly inform critical drug development decisions. Formulation strategies must prioritize a pH environment well below neutral (ideally pH 3-5) to minimize hydrolysis. Packaging should include protection from light. The stability-indicating HPLC method developed here is validated and can now be used for routine quality control, release testing, and long-term stability monitoring to establish the product's shelf life.
References
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-
De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
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Jain, D., et al. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]
- Impact Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.
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Prajapati, R. S., et al. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. Proteins: Structure, Function, and Bioinformatics. [Link]
- Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.
- ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).
-
De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
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De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
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Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.
- Enamine. (n.d.). Proline analogues: advanced building blocks for drug design.
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Song, B., et al. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry. [Link]
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International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
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Blessy, M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
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Prajapati, R. S., et al. (2007). Thermodynamic effects of proline introduction on protein stability. PubMed. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
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Stolarczyk, M., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]
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Querol, E., et al. (2008). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. PMC. [Link]
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ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Innovare Academic Sciences. [Link]
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Musil, F., et al. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. [Link]
- ACD/Labs. (2025). Making Accelerated Predictive Stability Studies Even Faster with Software.
-
Gapsys, V., et al. (2025). Basic Stability Tests of Machine Learning Potentials for Molecular Simulations in Computational Drug Discovery. Journal of Chemical Information and Modeling. [Link]
- ResearchGate. (n.d.). Computational models for the prediction of drug solubility.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Torontech. (2025). TGA Sample Preparation: A Complete Guide.
- Covalent Metrology. (2021). Thermogravimetric Analysis (TGA).
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Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]
-
Hospital, A., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. [Link]
- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).
- ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications.
- Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.
- TA Instruments. (n.d.). Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity.
- SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis.
-
Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]
- Organic Syntheses. (n.d.). L-Proline, 2-methyl-.
- PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester.
- Sigma-Aldrich. (n.d.). L-Proline methyl ester 98 2133-40-6.
- SciSpace. (n.d.). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis.
- ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism.
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A Comparative Analysis of 5-Alkynyl vs. 5-Alkyl Proline Ring Pucker Preferences: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Proline Conformation in Peptide and Protein Structure
Proline, unique among the proteinogenic amino acids, possesses a secondary amine constrained within a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, profoundly influencing protein folding, stability, and molecular recognition events.[1][2] The conformational flexibility of the proline ring is not unlimited; it primarily exists in two distinct, non-planar "puckered" conformations: Cγ-endo (DOWN) and Cγ-exo (UP). The nomenclature describes the displacement of the Cγ carbon atom relative to the plane of the other four ring atoms, either on the same side as the carboxyl group (endo) or on the opposite side (exo).
The equilibrium between these two pucker states is a critical determinant of the local peptide backbone geometry, influencing the preceding peptide bond's propensity for cis-trans isomerization and modulating the backbone dihedral angles (φ, ψ).[1][2] Consequently, the ability to control the proline ring pucker through targeted substitution offers a powerful strategy for the rational design of peptidomimetics, the stabilization of desired secondary structures, and the optimization of drug-receptor interactions. This guide provides an in-depth technical comparison of the ring pucker preferences of 5-alkynyl versus 5-alkyl substituted proline derivatives, a topic of increasing relevance in medicinal chemistry and drug development.
The Determinants of Proline Ring Pucker: A Tale of Two Effects
The conformational preferences of the proline ring are governed by a delicate interplay of steric and stereoelectronic effects. For substitutions at the 3- and 4-positions, the "gauche effect" often plays a dominant role. This stereoelectronic interaction favors a gauche arrangement of electronegative substituents relative to the nitrogen atom, influencing the endo/exo equilibrium.[2]
However, substitutions at the 5-position (Cδ) are unique. They are devoid of the amide "gauche effect," meaning that steric repulsions become the primary determinant of the pyrrolidine ring pucker.[2] This principle is central to understanding the conformational behavior of 5-alkynyl and 5-alkyl proline derivatives.
Comparative Analysis: 5-Alkynyl vs. 5-Alkyl Proline
While a direct, head-to-head comparative study of the ring pucker preferences of a 5-alkynylproline versus a 5-alkylproline derivative is not extensively documented in the literature, we can infer their conformational behavior based on fundamental principles of steric hindrance and by drawing parallels from well-studied analogous systems.
The primary factor influencing the ring pucker in 5-substituted prolines is the steric demand of the substituent. A bulkier substituent will preferentially occupy a pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the ring and the peptide backbone. This, in turn, dictates the endo or exo pucker of the ring.
Steric Considerations: A-Values as a Predictive Tool
To quantify the steric bulk of different functional groups, the concept of "A-values" is widely used in conformational analysis. A-values are derived from the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position and, by extension, a larger steric demand.[3][4]
While the proline ring is not a perfect cyclohexane, the A-values provide a valuable and empirically validated measure of steric bulk that can be applied to understand the conformational preferences of 5-substituted prolines.
| Substituent | A-value (kcal/mol) | Steric Characterization |
| Ethynyl (-C≡CH) | ~0.41 | Linear, relatively small steric footprint |
| Methyl (-CH₃) | 1.74 | Small alkyl group |
| Ethyl (-CH₂CH₃) | 1.79 | Larger alkyl group |
| Isopropyl (-CH(CH₃)₂) | 2.15 | Bulky alkyl group |
| tert-Butyl (-C(CH₃)₃) | ~5.0 | Very bulky alkyl group |
Data sourced from various conformational analysis studies.[3][4]
The linear geometry and smaller van der Waals radius of the sp-hybridized carbons in the alkynyl group result in a significantly lower steric demand compared to even the smallest alkyl group, the methyl group. The ethyl group, with its additional methyl rotor, presents a larger steric profile. This difference in steric bulk is the foundational principle for predicting the differential effects of 5-alkynyl and 5-alkyl substituents on the proline ring pucker.
Predicted Pucker Preferences
Based on the principle of minimizing steric repulsion, we can predict the following conformational preferences for (5R)- and (5S)-substituted prolines:
-
(5R)-Substituted Prolines: A substituent at the pro-5R position will experience less steric clash in the endo pucker, where it occupies a pseudo-equatorial position. Therefore, (5R)-alkyl prolines are expected to strongly favor the endo pucker. Due to its smaller steric footprint, a (5R)-alkynyl group will also favor the endo pucker, but the energetic preference may be less pronounced compared to a bulky alkyl group.
-
(5S)-Substituted Prolines: Conversely, a substituent at the pro-5S position will be more stable in a pseudo-equatorial orientation, which corresponds to the exo pucker. Thus, (5S)-alkyl prolines are predicted to exhibit a strong preference for the exo conformation. A (5S)-alkynyl group will similarly favor the exo pucker, with the strength of this preference being dependent on the size of the alkynyl substituent.
These steric-driven preferences have a direct impact on the cis-trans isomerism of the preceding peptide bond. Bulky 5-alkyl substituents have been shown to increase the population of the cis-amide conformation due to steric hindrance between the alkyl group and the N-terminal residue in the trans conformation.[5] Given the smaller size of the alkynyl group, it is anticipated that this effect will be less pronounced in 5-alkynylproline derivatives.
Experimental and Computational Methodologies for a Deeper Understanding
To empirically validate these predictions, a combination of experimental and computational techniques is essential.
Experimental Protocols
1. Synthesis of 5-Substituted Proline Derivatives:
The synthesis of 5-alkyl and 5-alkynyl proline derivatives can be achieved through various established synthetic routes. A common starting material is 5-oxoproline (pyroglutamic acid), which can be converted to a 5-substituted proline via intermediates such as 5-hydroxyproline or by direct nucleophilic addition to an activated precursor.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of proline derivatives in solution.
-
¹H NMR Spectroscopy: The vicinal coupling constants (³J) between the proline ring protons are highly dependent on the dihedral angles, which in turn are characteristic of the endo or exo pucker. By measuring these coupling constants, the predominant ring conformation can be determined.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Through-space correlations observed in NOESY or ROESY experiments can provide definitive evidence for the relative spatial proximity of protons, allowing for the unambiguous assignment of the ring pucker and the cis/trans amide bond configuration.
3. X-ray Crystallography:
Single-crystal X-ray diffraction provides a high-resolution, static picture of the proline derivative's conformation in the solid state. This technique can definitively determine the ring pucker, bond angles, and intermolecular interactions within the crystal lattice.
Computational Modeling
-
Density Functional Theory (DFT) Calculations: DFT calculations can be employed to model the potential energy surface of the proline ring as a function of its puckering coordinates. This allows for the determination of the relative energies of the endo and exo conformers and the energy barriers for their interconversion.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of 5-substituted prolines in a solvated environment, revealing the population distribution of different pucker states and their interconversion rates.
Visualizing the Concepts
Proline Ring Pucker and the Influence of 5-Substituents
Caption: Steric-driven preference of 5-substituted prolines.
Workflow for Conformational Analysis
Caption: Integrated workflow for conformational analysis.
Conclusion and Implications for Drug Development
The conformational preferences of the proline ring are a critical consideration in the design of peptidomimetics and other proline-containing therapeutics. While direct comparative data for 5-alkynyl versus 5-alkyl prolines is an area ripe for further investigation, the foundational principles of steric hindrance provide a robust framework for predicting their behavior.
The smaller steric profile of the alkynyl group compared to alkyl groups suggests that 5-alkynylprolines will exert a less pronounced influence on the ring pucker and the cis-trans amide bond equilibrium. This subtle distinction can be strategically exploited by medicinal chemists to fine-tune the conformational properties of a peptide, potentially leading to improved binding affinity, enhanced metabolic stability, and optimized pharmacokinetic profiles.
For researchers and drug development professionals, a thorough understanding of these steric effects, coupled with the application of the experimental and computational methodologies outlined in this guide, will be instrumental in harnessing the full potential of 5-substituted prolines in the creation of next-generation therapeutics.
References
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Impact of cis-proline analogs on peptide conformation. J Pept Res. 2006;67(4):133-143. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J Org Chem. 2024;20:843-852. [Link]
-
Ganguly HK, Dasgupta A, Dasgupta S, et al. Conformational landscape of substituted prolines. Amino Acids. 2020;52(2):235-254. [Link]
-
Ganguly HK, Dasgupta A, Dasgupta S, et al. Conformational landscape of substituted prolines. Amino Acids. 2020;52(2):235-254. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by the analysis of the NMR spectra and theoretical calculations. J Mol Struct. 2012;1028:134-141. [Link]
-
Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. J Org Chem. 2025;90(12):8435-8445. [Link]
-
Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. J Phys Chem A. 2002;106(14):3589-3599. [Link]
-
Conformational Preferences of α-Substituted Proline Analogues. J Org Chem. 2008;73(18):7147-7155. [Link]
-
Problem 23 When an ethyl group (CH3CH)…. Vaia. Accessed February 28, 2026. [Link]
-
Biosynthesis of methyl-proline containing griselimycins, natural products with anti-tuberculosis activity. Chem Sci. 2017;8(10):7049-7055. [Link]
-
Steric effects. Wikipedia. Accessed February 28, 2026. [Link]
-
L-Proline, 2-methyl-. Organic Syntheses. 1993;71:155. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. J Am Chem Soc. 2017;139(4):1559-1574. [Link]
-
A value. Wikipedia. Accessed February 28, 2026. [Link]
-
Conformational analysis of L-prolines in water. J Phys Chem B. 2007;111(50):14055-14063. [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. July 1, 2014. [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. J Org Chem. 2005;70(16):6447-6453. [Link]
-
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Org Biomol Chem. 2005;3(15):2771-2776. [Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. J Org Chem. 2022;87(17):11355-11391. [Link]
-
Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. Beilstein J Org Chem. 2023;19:1596-1603. [Link]
-
Proline. Wikipedia. Accessed February 28, 2026. [Link]
-
Conformational analysis of 5-substituted 1,3-dioxanes. Russ J Org Chem. 2010;46(6):871-874. [Link]
-
l-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Catalysts. 2022;12(8):858. [Link]
-
Synthesis of New Pyrroline Nitroxides with Ethynyl Functional Group. Molecules. 2020;25(15):3533. [Link]
-
Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules. 2024;29(15):3504. [Link]
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Next-Generation Peptide Synthesis: A Technical Guide to Novel Non-Natural Amino Acid Building Blocks (2026 Edition)
Executive Summary
The landscape of peptide therapeutics is shifting from native sequence replication to the engineering of hyper-stable, high-potency peptidomimetics. The incorporation of non-natural amino acids (nnAAs) is no longer a niche academic exercise but a critical necessity in drug development to overcome the "peptide paradox"—high potency but poor oral bioavailability and rapid proteolytic clearance. This guide details the technical integration of novel nnAA building blocks, including
The Strategic Landscape: Why Non-Natural Amino Acids?
The incorporation of nnAAs addresses three fundamental limitations of natural peptides:
-
Proteolytic Stability: Natural L-amino acids are rapid targets for endogenous proteases. Modifications such as
-methylation (e.g., Aib) or -amino acid incorporation sterically shield the peptide backbone from enzymatic hydrolysis. -
Conformational Locking: Flexible linear peptides suffer from high entropic penalties upon binding. Constrained nnAAs (e.g., olefinic "stapling" residues) pre-organize the peptide into bioactive secondary structures (helices, turns), improving affinity and cell permeability.
-
Expanded Chemical Space: Novel functionalities (boronates, silyl groups) introduce "warheads" for covalent inhibition or lipophilic handles that improve membrane crossing, capabilities absent in the canonical 20 amino acids.
Technical Taxonomy of Novel Building Blocks
We categorize emerging nnAAs into three functional classes based on their utility in drug design.
Figure 1: Functional classification of non-natural amino acid building blocks for peptide engineering.
Silicon-Containing Amino Acids
Silicon is a "bio-isostere" of carbon but with distinct properties. The C–Si bond is longer (1.89 Å vs 1.54 Å), increasing lipophilicity without significantly altering geometry.
-
Application: Replacing Leucine with Sila-Leucine can increase membrane permeability and serum half-life.
-
Synthesis Note: These are often synthesized via silylation of alkyl halides followed by asymmetric alkylation of glycine equivalents.
Boron-Containing Amino Acids
-Aminoboronic acids replace the carboxyl group with a boronic acid.-
Mechanism: They act as transition-state analogs for serine proteases, forming reversible covalent bonds with the active site serine hydroxyl.
-
Example: Bortezomib (Velcade) utilizes a boronic acid pharmacophore.
Synthesis of the Building Blocks: The 2026 Breakthrough
Traditionally, synthesizing optically pure nnAAs required multi-step chiral resolutions or auxiliary-based alkylations.
The "Gold Catalysis" Platform (Zhang et al., UCSB, 2026): A paradigm shift occurred in early 2026 with the development of a gold-catalyzed platform that synthesizes non-natural amino acids directly from inexpensive alkynes and amines.
-
Key Advantage: The process yields amino acids in a C-activated, N-protected form (e.g., as active esters or similar reactive species).
-
Impact: This bypasses the traditional need to protect the amine and activate the carboxylic acid separately, streamlining the workflow from monomer synthesis directly to peptide assembly.
Incorporation Protocols: Mastering Difficult Couplings
Incorporating sterically hindered nnAAs (like Aib or N-methylated residues) into SPPS is non-trivial. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.
Protocol: Coupling Sterically Hindered Amino Acids (Aib, N-Me-AA)
Objective: Efficient coupling of
Reagents of Choice:
-
Coupling Reagent: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is preferred over HATU for its safety profile (non-explosive) and superior performance in preventing racemization when used with Oxyma Pure .
-
Alternative: Fmoc-Amino Acid Fluorides are highly reactive species specifically useful for Aib-Aib couplings where steric bulk is extreme.
Step-by-Step Workflow:
-
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) such as ChemMatrix or Tentagel to minimize aggregation.
-
Deprotection: Standard 20% Piperidine/DMF (2 x 5 min).
-
Critical Check: Wash 5x with DMF.
-
-
Activation (The Recipe):
-
AA: 5.0 equiv Fmoc-nnAA-OH
-
Reagent: 5.0 equiv COMU
-
Additive: 5.0 equiv Oxyma Pure
-
Base: 10.0 equiv DIPEA (Collidine is preferred if racemization is a concern, e.g., for Cys/His).
-
Pre-activation: Dissolve AA, COMU, Oxyma in minimal DMF. Add Base immediately before adding to resin.
-
-
Coupling:
-
Time: 60 minutes at 50°C (Microwave) or 2-4 hours at RT.
-
Double Coupling: MANDATORY for Aib-Aib or N-Me junctions. Repeat step 3 & 4 with fresh reagents.
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser test for secondary amines (proline, N-methyl) or difficult hindered sequences; it is prone to false negatives.
-
Protocol:
-
Transfer a few resin beads to a small glass vial.
-
Add 2 drops of 2% acetaldehyde in DMF.
-
Add 2 drops of 2% chloranil in DMF.
-
Wait 5 minutes.
-
Result: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow = Complete.
-
-
Visualization: The "Difficult Coupling" Cycle
Figure 2: Optimized SPPS cycle for sterically hindered non-natural amino acids, featuring mandatory double coupling checkpoints.
Case Study: Peptide Stapling via Ring-Closing Metathesis (RCM)
Objective: Stabilize an
Building Blocks:
-
(S)-N-Fmoc-2-(4-pentenyl)alanine (S5): Used at position
. -
(S)-N-Fmoc-2-(7-octenyl)alanine (S8): Used at position
(for two turns of the helix).
Protocol:
-
Assembly: Synthesize the linear peptide using the Hindered Coupling Protocol (Section 4.1) for the S5 and S8 residues.
-
On-Resin Metathesis:
-
Solvent: Degassed 1,2-dichloroethane (DCE).
-
Catalyst: Grubbs I or II catalyst (10-20 mol%).
-
Procedure: Swell resin in DCE. Add catalyst solution. Agitate for 2 hours at RT or 40°C.
-
Repetition: Repeat the catalyst addition step 2 times to ensure high conversion.
-
-
Cleavage: Standard TFA cleavage.
Data Summary: Stability Comparison
| Peptide Variant | Half-life ( | Helicity (CD at 222nm) | Potency ( |
| Linear Native | ~15 minutes | < 10% | 5.2 |
| Aib-Modified | ~4 hours | 45% | 0.8 |
| Stapled (i, i+7) | > 24 hours | > 85% | 0.05 |
Table 1: Comparative stability and potency data demonstrating the impact of nnAA incorporation.
References
-
Zhang, L. et al. (2026).[1][2][3] "Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis." Journal of the American Chemical Society.[2][4][5]
-
Albericio, F., & El-Faham, A. (2018). "COMU: A Safer and More Effective Coupling Reagent for Peptide Synthesis." Organic Process Research & Development.
-
Verdine, G. L., & Hilinski, G. J. (2012). "Stapled Peptides for Intracellular Drug Targets."[6] Methods in Enzymology.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
BenchChem Protocols. (2025). "Kaiser Test vs Chloranil Test for Monitoring SPPS."
Sources
- 1. Research – Zhang Lab [zhang.chem.ucsb.edu]
- 2. New method synthesises non-natural amino acids - Industrial News [industrialnews.co.uk]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. nationaltoday.com [nationaltoday.com]
- 5. revoscience.com [revoscience.com]
- 6. Enhance Peptide Innovation With a High-Quality Supply of Building Blocks [grace.com]
5-Position Modifications of L-Proline: Synthetic Architectures and Conformational Control
The following technical guide provides an in-depth analysis of 5-position modifications of L-proline, structured for researchers and drug development professionals.
Executive Summary
L-Proline is unique among the twenty proteinogenic amino acids due to its secondary amine structure and the conformational rigidity of its pyrrolidine ring. While C2 (carboxyl) and C4 (hydroxyl/fluoro) modifications are ubiquitous in medicinal chemistry, modification at the C5 position represents a frontier in peptidomimetics and high-value scaffold synthesis.
Substituents at the 5-position exert a profound stereoelectronic control over the amide bond geometry, often reversing the canonical trans-amide preference to favor the cis-rotamer. This capability is critical for nucleating
Structural & Conformational Significance[1][2][3][4][5][6][7][8]
The pyrrolidine ring of proline exists in a dynamic equilibrium between two puckering states:
The "Cis-Lock" Mechanism
In unsubstituted proline residues within peptides, the trans isomer is generally favored (
When a substituent (R) is introduced at C5:
-
Trans-Destabilization: In the trans conformation, the C5-substituent projects toward the N-acyl group (preceding carbonyl), creating severe steric repulsion (
strain). -
Cis-Stabilization: In the cis conformation, the C5-substituent is directed away from the N-acyl group, into a solvent-exposed region.
Consequently, bulky substituents (e.g., tert-butyl, aryl) at C5 can shift the population to >90% cis, acting as a "cis-lock." This is invaluable for designing Type VI
Synthetic Methodologies
Accessing the C5 position requires overcoming the lack of inherent activation at this
A. Electrochemical C-H Functionalization (The Shono Oxidation)
The Shono oxidation is the gold standard for C5 functionalization. It utilizes anodic oxidation to generate a reactive
-
Mechanism: Anodic electron transfer removes an electron from the nitrogen lone pair, followed by proton loss and a second electron transfer to form an iminium ion. In the presence of methanol, this is trapped as an
-acetal. -
Lewis Acid Activation: The methoxy group is subsequently displaced by nucleophiles (allylsilanes, cyanides, organometallics) catalyzed by Lewis acids (
, ).
Protocol: Anodic Methoxylation of N-Boc-L-Proline Methyl Ester
-
Electrolysis: Dissolve N-Boc-L-proline methyl ester (10 mmol) in MeOH (50 mL) containing
(0.1 M) as electrolyte. -
Conditions: Electrolyze at constant current (0.2 A) using carbon rod electrodes (anode and cathode) at
. Pass 3.5-4.0 F/mol of electricity. -
Workup: Evaporate MeOH, resuspend in ether, wash with water/brine, dry (
), and concentrate to yield the 5-methoxy product (~85-90% yield). -
Nucleophilic Substitution: Dissolve 5-methoxy intermediate in anhydrous DCM at
. Add nucleophile (e.g., allyltrimethylsilane, 2.0 equiv) and (1.5 equiv). Stir for 2-4 h. Quench with .
B. Chemical Shono-Type Oxidation (Cu-Catalyzed)
For labs without electrochemical setups, copper-catalyzed radical approaches offer a chemical alternative.
-
Reagents:
or catalyst, Selectfluor or NFSI as oxidant. -
Selectivity: This method often exhibits high diastereoselectivity for the trans-5-substituted product due to steric directing by the C2-ester.
C. Ag-Catalyzed 5-endo-dig Cyclization
This de novo approach builds the ring from acyclic precursors, allowing for the installation of complex C5 aryl groups.
-
Precursor:
-alkynyl- -amino acids. -
Catalyst:
or (10 mol%). -
Mechanism: The silver activates the alkyne for nucleophilic attack by the amine (5-endo-dig), forming a pyrroline intermediate which is then hydrogenated to proline.
Visualization of Reaction Pathways
The following diagram illustrates the divergence between Electrochemical (Shono) and Chemical (Cyclization) pathways.
Figure 1: Divergent synthetic pathways for accessing 5-substituted proline derivatives via Electrochemical Oxidation (top) and Silver-Catalyzed Cyclization (bottom).
Stereochemical Control & Data Summary
The stereochemical outcome of C5-substitution is dictated by the C2-chiral center.
| Method | Intermediate | Major Diastereomer | Mechanistic Driver |
| Shono Oxidation | trans-2,5 | Nucleophile attacks from face opposite to C2-ester (steric control). | |
| Lithiation (N-Boc) | cis-2,5 | Chelation control (rare for C5, mostly C2). | |
| Ag-Cyclization | Pyrroline | cis-2,5 | Hydrogenation occurs from the less hindered face (opposite C2). |
| Cu-Cat C-H | Radical/Cation | trans-2,5 | Thermodynamic control and steric hindrance. |
Key Insight: To achieve cis-2,5 stereochemistry (often desired for specific turn geometries), one should opt for the cyclization/hydrogenation route. For trans-2,5 geometries, the Shono oxidation followed by Lewis acid substitution is the preferred protocol.
Applications in Drug Discovery[10][11][12][13]
Case Study: Hepatitis C Protease Inhibitors
The development of NS5A inhibitors (e.g., Velpatasvir , Ledipasvir ) highlighted the utility of complex proline analogues. While many utilize fused ring systems (like the 2-azabicyclo[3.1.0]hexane in Saxagliptin), the principle of C5-modification is applied to lock the conformation of the peptide backbone, optimizing binding affinity to the viral protein.
Organocatalysis
5-Substituted prolines serve as "privileged" organocatalysts. The C5-substituent shields the Re- or Si-face of the enamine intermediate formed during catalysis.
-
Example: 5-Benzyl prolines have been employed in the asymmetric aldol reaction, showing enhanced enantioselectivity compared to native proline due to the increased steric bulk shielding the reaction center.
Peptidomimetics (Xevinapant)
Recent antagonists of the Inhibitor of Apoptosis Proteins (IAPs), such as Xevinapant , utilize fused proline systems (azabicycloalkanes). These are effectively C5-modified prolines where the C5 and C4 positions are bridged. This modification restricts the conformational freedom of the pyrrolidine ring, reducing the entropic penalty upon binding to the BIR3 domain of XIAP.
References
-
Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[2] Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society.[2][3][4] Link
-
Zhe, C., Wang, S., Huang, J., et al. (2023). Copper catalyzed Shono-type oxidation of proline residues in peptide.[5][6] Nature Communications. Link
-
Ganguly, H. K., & Basu, G. (2020). Conformational landscape of substituted prolines. Biophysical Reviews. Link
-
Van Esseveldt, B. C. J., et al. (2005). Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step.[7][8] The Journal of Organic Chemistry. Link
-
Affron, D. P., Davis, O. A., & Bull, J. A. (2014).[3] Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.[9][3] Organic Letters. Link
-
Halder, S., et al. (2002). Conformational properties of constrained proline analogues and their application in nanobiology. Tetrahedron. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper catalyzed Shono-type oxidation of proline residues in peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Using 5-propynyl proline for CuAAC click chemistry reactions
Topic: Using 5-Alkynyl Proline Derivatives for CuAAC Click Chemistry Content Type: Detailed Application Notes and Protocols
Executive Summary & Chemical Logic
The incorporation of 5-substituted proline derivatives into peptides offers a unique strategy for constraining backbone conformation and enhancing proteolytic stability. Specifically, 5-alkynyl prolines serve as bioorthogonal handles for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike the more common 4-substituted prolines (e.g., 4-azidoproline), substitution at the C5 position (adjacent to the secondary amine) introduces significant steric bulk near the peptide bond. This creates two distinct challenges:
-
Steric Hindrance during SPPS: Coupling the amino acid following the 5-alkynyl proline is difficult due to the bulky group shielding the secondary amine.
-
Reactivity during CuAAC: The alkyne is less accessible than in side-chain functionalized amino acids (like propargylglycine), requiring optimized ligand systems to accelerate the click reaction.
Critical Technical Note: Nomenclature & Reagent Verification
"5-Propynyl" vs. "5-Propargyl"
In chemical nomenclature, a propynyl group often refers to an internal alkyne (
-
Target Reagent for CuAAC: You likely intend to use 5-(prop-2-ynyl)proline (often called 5-propargyl proline ) or 5-ethynyl proline . Both possess the terminal alkyne (
) required for Copper-catalyzed clicking. -
Action: Verify your reagent structure by NMR or datasheet before proceeding. This guide assumes the use of a terminal alkyne derivative.[1][2][3]
Strategic Workflow
The following diagram outlines the critical path from solid-phase synthesis to the final "clicked" conjugate, highlighting the decision nodes for quality control.
Figure 1: Critical path for integrating sterically hindered proline derivatives into click chemistry workflows.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk at C5, standard coupling protocols (HBTU/DIEA) often fail to drive the reaction to completion, leading to deletion sequences.
Materials
-
Resin: Rink Amide or Wang resin (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).
-
Amino Acid: Fmoc-5-alkynyl-Pro-OH (2.5 eq).
-
Coupling Agents: HATU (2.4 eq) and HOAt (2.4 eq). Note: HOAt is superior to HOBt for hindered secondary amines.
-
Base: DIPEA (5 eq) or Collidine (for acid-sensitive resins).
Step-by-Step Procedure
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 × 10 min). Wash DMF (5×).
-
Coupling the 5-Alkynyl Proline:
-
Dissolve Fmoc-AA, HATU, and HOAt in minimal DMF.
-
Add DIPEA immediately before adding to the resin.
-
Reaction Time: Double coupling is mandatory. Perform 2 × 2 hours at room temperature.
-
-
Coupling the Next Amino Acid (Critical Step):
-
The amine of the 5-alkynyl proline is sterically shielded.
-
Use PyAOP or HATU with HOAt for the next residue.
-
Perform this coupling at 45°C (microwave or heated shaker) for 1 hour to ensure completion.
-
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail. The alkyne is stable to TFA.
Protocol 2: The CuAAC Reaction (Ligand-Accelerated)
For 5-substituted prolines, the alkyne is close to the peptide backbone. To prevent copper-induced aggregation and accelerate the reaction in this crowded environment, a tris(triazolyl)amine ligand is required.
Reagent Setup
| Component | Role | Recommended Concentration |
| Peptide Substrate | Alkyne component | 0.1 – 1.0 mM |
| Azide Partner | Reaction partner | 1.2 – 2.0 equivalents |
| CuSO₄ · 5H₂O | Catalyst source | 50 – 100 µM (0.1 – 0.5 eq) |
| THPTA or BTTAA | Ligand (Critical) | 250 – 500 µM (5:1 ratio to Cu) |
| Sodium Ascorbate | Reductant | 2.5 – 5.0 mM (excess) |
| Aminoguanidine | Protein protection (optional) | 1 – 5 mM (if clicking to proteins) |
-
Ligand Choice: Use BTTAA for faster kinetics if the reaction is sluggish. Use THPTA for general aqueous stability. Do not use ligand-free conditions.
Step-by-Step Procedure
-
Buffer Preparation: Prepare 100 mM Phosphate Buffer (PBS) or HEPES, pH 7.5. Degas by bubbling nitrogen for 10 minutes (oxygen oxidizes Cu(I) to inactive Cu(II)).
-
Premix Cu-Ligand Complex:
-
In a separate small tube, mix the CuSO₄ solution and the Ligand (THPTA/BTTAA) solution.
-
Allow to stand for 5 minutes. The solution should remain clear (blue/green tint).
-
-
Reaction Assembly:
-
Incubation:
-
Seal the vial under nitrogen/argon.
-
Incubate at 30–37°C for 1–4 hours. (Elevated temperature helps overcome steric bulk at C5).
-
-
Monitoring: Check by LC-MS. Look for the mass shift corresponding to the Azide + Alkyne sum.
Mechanism & Troubleshooting
The following diagram illustrates the catalytic cycle, emphasizing where the 5-substituted proline steric bulk impacts the process.
Figure 2: Catalytic cycle of CuAAC.[1] The "Coordination" step is most sensitive to the steric environment of the 5-alkynyl proline.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Reaction (0% Yield) | Reagent Error | Confirm alkyne is TERMINAL (propargyl/ethynyl), not internal (propynyl). |
| Slow Reaction (<50%) | Steric Hindrance | Switch ligand to BTTAA ; Increase temp to 40°C; Increase Cu load to 1 eq. |
| Precipitation | Solubility | Add DMSO or DMF (up to 50%); Use THPTA (highly water soluble). |
| Peptide Degradation | Oxidation (ROS) | Increase Ascorbate concentration; Add Aminoguanidine; Degas buffers thoroughly. |
References
-
Synthesis of 5-Substituted Prolines
-
Van Esseveldt, B. C. J., et al. (2005). "Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step." The Journal of Organic Chemistry. Link
-
-
Ligand Optimization (BTTAA vs THPTA)
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie International Edition. Link
-
-
CuAAC Mechanism & Protocols
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link
-
-
Steric Effects in Click Chemistry
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link
-
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry - Biosyntan GmbH [biosyntan.de]
Unlocking Novel Peptide Architectures: A Guide to Solid-Phase Synthesis with Alkynyl Proline Derivatives
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the incorporation of alkynyl proline derivatives in solid-phase peptide synthesis (SPPS). This powerful technique opens new avenues for creating complex peptide structures, including cyclic and modified peptides, with significant potential in therapeutic and diagnostic applications.
Scientific Introduction: The Strategic Advantage of Alkynyl Proline
The incorporation of non-canonical amino acids into peptides is a key strategy for enhancing their therapeutic properties, such as stability against enzymatic degradation and improved target binding.[1][2] Alkynyl proline derivatives, such as Fmoc-L-propargylglycine, are particularly valuable building blocks in this endeavor.[3][4] The alkyne functional group serves as a versatile handle for a variety of bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7][8][9] This allows for the precise and efficient introduction of a wide range of functionalities, including fluorescent labels, polyethylene glycol (PEG) chains, and other peptides, both on-resin and post-synthetically.[5]
The rigid, cyclic structure of proline itself introduces unique conformational constraints into a peptide backbone.[10] When combined with the reactivity of an alkyne, this allows for the synthesis of novel peptide architectures, such as head-to-tail cyclized peptides and side-chain-to-side-chain macrocycles.[6][11][12] These cyclic structures often exhibit increased proteolytic stability and enhanced binding affinity due to their constrained conformations.[11]
Core Principles and Methodological Considerations
The successful incorporation of alkynyl proline derivatives into a peptide sequence via Fmoc-based SPPS follows the standard cycle of deprotection, coupling, and washing.[13][14][15] However, several key considerations must be addressed to ensure high yield and purity.
Choosing the Right Building Block
A variety of Fmoc-protected alkynyl proline and related derivatives are commercially available, each suited for different applications. Fmoc-L-propargylglycine is a common choice for introducing a terminal alkyne.[16][3] For applications requiring internal alkynes or specific stereochemistry, custom synthesis of the amino acid derivative may be necessary.[17]
Coupling and Potential Challenges
The steric hindrance of the proline ring and the presence of the alkyne group can sometimes lead to slower coupling kinetics compared to standard proteinogenic amino acids.[18] To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Additive | Base | Typical Reaction Time | Notes |
| HATU | HOAt | DIPEA | 1-2 hours | Highly efficient, minimizes racemization. |
| HBTU | HOBt | DIPEA | 2-4 hours | A reliable and cost-effective option. |
| DIC | HOBt | - | 2-4 hours | Carbodiimide-based, can be prone to side reactions. |
This table provides general guidelines. Optimization for specific sequences is recommended.
To mitigate potential issues such as aggregation during the synthesis of long or difficult sequences, specialized techniques can be employed.[14] These include the use of pseudoproline dipeptides or microwave-assisted SPPS to enhance coupling efficiency.[18][19]
Experimental Protocols
The following protocols provide a step-by-step guide for the manual synthesis of a model peptide containing an alkynyl proline derivative. These can be adapted for automated synthesizers.
General SPPS Workflow
The synthesis follows the standard Fmoc/tBu strategy.[13][20]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol: Incorporation of Fmoc-L-Propargylglycine
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-propargylglycine
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.[13][21]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for 15 minutes.[13]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Coupling of Fmoc-L-Propargylglycine:
-
In a separate vial, dissolve Fmoc-L-propargylglycine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
On-Resin Cyclization via Click Chemistry
This protocol describes a general procedure for the on-resin cyclization of a peptide containing both an alkynyl proline derivative and an azido-functionalized amino acid (e.g., Fmoc-L-azidolysine).
Materials:
-
Peptide-resin containing alkyne and azide functionalities
-
Copper(I) bromide (CuBr)
-
Ascorbic acid
-
2,6-Lutidine
-
DIPEA
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Swell the peptide-resin in DCM for 10 minutes.[22]
-
Degas DMSO by bubbling with nitrogen for at least 10 minutes.[22]
-
Dissolve CuBr (1 eq. based on resin loading) in the degassed DMSO.[22]
-
Drain the DCM from the resin and add the CuBr/DMSO solution.
-
Add 1 equivalent of a 0.1 M aqueous ascorbic acid solution.[22]
-
Add 10 equivalents each of 2,6-lutidine and DIPEA.[22]
-
Purge the reaction vessel with nitrogen for 5 minutes, seal, and shake gently for 16-18 hours at room temperature.[22]
-
Filter and wash the resin with Isopropanol/DMSO (5:3 v/v) (3x), DMF (3x), and DCM (3x).[22]
-
Dry the resin under vacuum before cleavage.
Caption: Workflow for on-resin peptide cyclization via CuAAC.
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.[23][24][25]
Table 2: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v) | Scavengers | Recommended For |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | Peptides containing Trp, Met, Cys, Arg.[24] |
| Reagent B | TFA/Phenol/H₂O/TIPS (88:5:5:2) | Phenol, TIPS | Peptides with trityl-based protecting groups.[26] |
| Standard | TFA/H₂O/TIPS (95:2.5:2.5) | TIPS | Most sequences without sensitive residues.[24] |
TFA: Trifluoroacetic acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol. Caution: Always handle TFA and other cleavage reagents in a well-ventilated fume hood.
General Cleavage Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the appropriate cleavage cocktail to the resin (typically 10 mL per gram of resin).[26]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.[26]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Characterization and Purification
The crude peptide should be analyzed and purified to ensure the desired product has been obtained.
Analytical Techniques
Table 3: Key Analytical Methods for Peptide Characterization
| Technique | Purpose | Information Obtained |
| RP-HPLC | Purity assessment and purification.[27][28] | Retention time, purity profile, separation of isomers.[27] |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation and sequence verification.[27][29][30][31] | Intact mass, fragmentation pattern for sequencing.[27][31] |
| NMR Spectroscopy | Structural elucidation. | Conformation, secondary structure, presence of specific functional groups. |
| Amino Acid Analysis | Compositional verification. | Relative ratios of constituent amino acids.[30] |
Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[27] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used to elute the peptide from a C18 column. Fractions are collected and analyzed by mass spectrometry to identify those containing the pure product, which are then lyophilized.
Conclusion
The use of alkynyl proline derivatives in SPPS is a robust and versatile strategy for the synthesis of modified and structurally complex peptides. By leveraging the power of click chemistry, researchers can access a vast chemical space for the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this exciting technology.
References
-
Fairlie, D. P., & Dantas de Oliveira, P. (2014). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 50(73), 10642-10645. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, P. (2014). On-resin peptide macrocyclization using thiol-ene click chemistry. PMC, NIH. [Link]
-
ResearchGate. (n.d.). On-resin click cyclization. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1300 - Click Cyclization on Resin. Aapptec Peptides. [Link]
-
Zhang, D., et al. (2019, May 28). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22). [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Peptides. [Link]
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Gmeiner, W. H., & Som, A. (2012). Click Chemistry in Peptide-Based Drug Design. PMC, NIH. [Link]
-
Muttenthaler, M., et al. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
National Institutes of Health. (2025, April 1). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. PMC, NIH. [Link]
-
Anaspec. (n.d.). Fmoc-L-propargylglycine. Anaspec. [Link]
-
Adameyko, I., et al. (2018, August 9). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
Beyermann, M. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments. [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PMC, NIH. [Link]
-
ResearchGate. (n.d.). Synthesis of fully protected, SPPS compatible monomers of: (A) azido‐, cyano‐proline and (B) mercapto‐proline. ResearchGate. [Link]
-
Andreu, D., & Albericio, F. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]
-
ResearchGate. (2025, May 5). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates. ResearchGate. [Link]
-
LifeTein. (2024, July 31). Click Chemistry in Peptide Synthesis. LifeTein. [Link]
-
ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts. ResolveMass Laboratories Inc. [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
-
Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate. [Link]
-
Dick, F. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Humana Press. [Link]
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Application Note: Synthesis of Stapled Peptides Using 5-Propynyl Proline and Alkene Handles via Ruthenium-Catalyzed Metathesis
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Stapled peptides have emerged as a promising therapeutic modality, capable of modulating intracellular protein-protein interactions (PPIs) that are often considered "undruggable" with traditional small molecules or biologics.[1][2] By introducing a synthetic brace, or "staple," the peptide's native α-helical conformation is locked, leading to significant improvements in proteolytic resistance, binding affinity, and cell permeability.[2][3][4][5][6] This document provides a detailed protocol for the synthesis of stapled peptides utilizing a unique combination of a 5-propynyl proline residue and an alkene-bearing non-natural amino acid. This approach leverages the power and orthogonality of ruthenium-catalyzed ring-closing metathesis (RCM) to form a stable hydrocarbon linkage, offering a versatile tool for drug discovery and chemical biology.
Principle of the Method: The Power of Proline and Alkene-Alkyne Metathesis
The strategy described herein involves the synthesis of a linear peptide containing two specific non-natural amino acids: (1) a proline derivative with a terminal alkyne (5-propynyl proline) and (2) an α,α-disubstituted amino acid with a terminal alkene (e.g., (S)-2-(2'-methyl-pent-4'-enyl)alanine, commonly known as S5).
Why Proline? Proline's unique cyclic structure imparts significant conformational rigidity upon the peptide backbone.[] Its tertiary amide bond can influence cis/trans isomerization, a critical factor in protein folding and structure.[8] By functionalizing the proline ring itself, we can introduce a reactive handle for stapling without disrupting the core peptide sequence, while simultaneously leveraging proline's inherent structural influence.[9]
The Alkene-Alkyne Metathesis Reaction The covalent staple is formed via a Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) reaction. Specifically, this is an intramolecular alkene-alkyne coupling.[10][11] The ruthenium carbene catalyst initially reacts with the alkene side chain; the resulting metallacyclobutane intermediate then engages the alkyne, ultimately forming a new 1,4-diene within the macrocyclic staple and regenerating a ruthenium carbene to continue the catalytic cycle.[12][13] This reaction is highly efficient and compatible with the complex functionalities present in peptides.[14]
The general workflow for this process is outlined below.
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are critical for successful synthesis.
| Reagent/Material | Grade | Recommended Supplier | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, Bachem | Solid support for SPPS |
| Fmoc-Protected Amino Acids | Synthesis Grade | Bachem, Merck Millipore | Standard peptide building blocks |
| Fmoc-5-propynyl-L-proline | Synthesis Grade | Custom Synthesis/Specialty Supplier | Alkyne handle for stapling |
| Fmoc-S5-OH | Synthesis Grade | Custom Synthesis/Specialty Supplier | Alkene handle for stapling |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | Sigma-Aldrich | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Sigma-Aldrich | Activation base |
| Piperidine | Anhydrous | Sigma-Aldrich | Fmoc deprotection |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific | Primary SPPS solvent |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Resin swelling & washing |
| Grubbs' Catalyst, 1st Gen. | >97% | Sigma-Aldrich | RCM catalyst |
| 1,2-Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich | RCM solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich | Cleavage and deprotection |
| Triisopropylsilane (TIS) | >98% | Sigma-Aldrich | Scavenger |
| Water | HPLC Grade | Fisher Scientific | Scavenger & HPLC mobile phase |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC mobile phase |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor
This protocol outlines the assembly of the linear peptide on a Rink Amide resin using standard Fmoc/tBu chemistry.[3][15]
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide MBHA resin in a fritted reaction vessel.
-
Swell the resin in DCM (5 mL) for 30 minutes, then wash with DMF (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with a fresh 5 mL portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.[16]
-
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, pre-activate the Fmoc-amino acid (5 eq, 0.5 mmol) with HCTU (4.9 eq, 0.49 mmol) and DIPEA (10 eq, 1.0 mmol) in 2 mL of DMF for 2 minutes.
-
Add the activation solution to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
Drain and wash with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling (negative result). If the test is positive, repeat the coupling step.
-
-
Incorporation of 5-Propynyl Proline and S5:
-
The coupling of sterically hindered or non-natural amino acids like 5-propynyl proline and S5 may require extended reaction times or double coupling.
-
Follow the standard coupling procedure (Step 3), but increase the agitation time to 2 hours.
-
After washing, if a Kaiser test is still positive, repeat the coupling step with a fresh solution of activated amino acid for another 2 hours.
-
-
Chain Elongation:
-
Repeat the deprotection (Step 2) and coupling (Step 3/4) cycles for each amino acid in the sequence until the full linear peptide is assembled.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry under vacuum for 1 hour. The resin-bound peptide is now ready for cyclization.
-
Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
On-resin cyclization is often preferred as it minimizes intermolecular side reactions.[17]
-
Resin Preparation:
-
Transfer the dried, resin-bound linear peptide (0.1 mmol) to a clean reaction vessel equipped with a nitrogen inlet.
-
Swell the resin in anhydrous DCE (5 mL) for 20 minutes under a nitrogen atmosphere.
-
-
Catalyst Addition:
-
In a separate, flame-dried vial under nitrogen, dissolve Grubbs' Catalyst, 1st Generation (0.02 eq, 0.002 mmol) in 2 mL of anhydrous DCE. The solution should be a purple/brown color.
-
Causality Note: 1st Generation Grubbs' catalysts are often effective for less-hindered olefins and are a cost-effective choice for initial screening.[18] Anhydrous, degassed solvent is crucial as the ruthenium catalyst is sensitive to oxygen and moisture.[19]
-
Transfer the catalyst solution to the reaction vessel containing the resin via cannula or syringe.
-
-
Reaction:
-
Gently agitate the mixture under a positive pressure of nitrogen at 40°C for 4 hours.
-
Monitor the reaction by taking a small aliquot of resin (~2 mg), cleaving the peptide, and analyzing via LC-MS to check for the conversion of starting material to the product (mass decrease corresponding to the loss of ethylene, CH₂=CH₂).
-
-
Reaction Quenching and Washing:
-
Once the reaction is complete, drain the catalyst solution.
-
Add 2 mL of ethyl vinyl ether and agitate for 30 minutes to quench any remaining active catalyst.
-
Wash the resin extensively with DCE (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove the catalyst and byproducts.
-
Dry the resin under vacuum.
-
Protocol 3: Peptide Cleavage, Deprotection, and Purification
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. For 10 mL of cocktail, use 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.
-
Causality Note: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[18] TIS and water act as scavengers to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.
-
-
Cleavage Reaction:
-
Add 5 mL of the cleavage cocktail to the dried, stapled peptide resin.
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to ~1 mL using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to 40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the suspension (4000 rpm, 5 min), decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% ACN/Water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a linear gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in ACN). A typical gradient is 5% to 95% B over 30 minutes.
-
Collect fractions corresponding to the major product peak and confirm the mass using LC-MS.
-
Lyophilize the pure fractions to obtain the final stapled peptide as a white, fluffy powder.
-
Protocol 4: Characterization of the Stapled Peptide
Validation of the final product is essential to confirm its identity and structural integrity.
| Parameter | Method | Expected Result |
| Purity | Analytical RP-HPLC | A single major peak, typically >95% purity. |
| Identity | ESI-Mass Spectrometry | The observed mass should match the calculated molecular weight of the stapled peptide. This will be 28 Da (C₂H₄) less than the linear precursor. |
| Secondary Structure | Circular Dichroism (CD) | For peptides designed to be α-helical, the CD spectrum should show characteristic minima at ~208 nm and ~222 nm, indicating a high degree of helicity. |
| Stability | Protease Digestion Assay | The stapled peptide should exhibit significantly greater resistance to enzymatic degradation (e.g., by trypsin) compared to its linear, unstapled counterpart.[4][5] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling during SPPS | - Steric hindrance of non-natural amino acids.- Resin aggregation. | - Double couple the problematic residue.- Increase coupling time to 2-4 hours.- Use a different coupling agent like HATU. |
| Low Yield in RCM Step | - Inactive catalyst (oxidation).- Poor resin swelling.- Insufficient catalyst loading. | - Ensure all solvents and equipment are anhydrous and the reaction is under inert gas.- Allow adequate time for resin swelling in DCE.- Increase catalyst loading to 5-10 mol%.[17] |
| Multiple Peaks in HPLC after Cleavage | - Incomplete deprotection.- Side reactions during cleavage.- Isomerization of the staple. | - Increase cleavage time to 4 hours.- Ensure adequate scavengers are used.- Optimize RCM conditions (temperature, catalyst) to favor one isomer. |
| No Reaction in RCM Step | - Catalyst was not added or was completely inactive.- Incorrect non-natural amino acids were incorporated. | - Verify catalyst addition and activity on a simple model system.- Confirm the mass of the linear precursor peptide before attempting RCM. |
Conclusion
The use of a 5-propynyl proline handle in combination with an alkene-bearing amino acid provides a robust and versatile method for synthesizing stapled peptides. This approach harnesses the conformational influence of the proline ring and the efficiency of ruthenium-catalyzed metathesis to produce structurally constrained peptides with enhanced pharmacological properties. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers aiming to explore this powerful strategy in the fields of drug discovery and chemical biology.
References
-
The synthesis of an array of stapled polyproline peptides. (n.d.). University of Kent Academic Repository. [Link]
-
Stapled Peptide as Drug Target. (2020). International Journal Dental and Medical Sciences Research. [Link]
-
Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. (n.d.). Biotage. [Link]
-
Design, Synthesis, and Characterization of Stapled Oligosaccharides. (2022). Journal of the American Chemical Society. [Link]
-
Progress in the Synthesis and Activity of Stapled Peptides. (2025). Molecules. [Link]
-
Orthogonal ring-closing alkyne and olefin metathesis for the synthesis of small GTPase-targeting bicyclic peptides. (2016). Nature Communications. [Link]
-
The synthesis of an array of stapled polyproline peptides. (2025). Kent Academic Repository. [Link]
-
Cross-linking mediated by ruthenium-catalyzed ring-closing metathesis (RCM). (n.d.). ResearchGate. [Link]
-
The Ascent of Alkyne Metathesis to Strategy-Level Status. (2021). Accounts of Chemical Research. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2013). Journal of the American Chemical Society. [Link]
-
Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media. (2016). Chemical Science. [Link]
-
Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. (2016). Journal of Visualized Experiments. [Link]
-
Mechanistic insights into the ruthenium-catalysed diene ring-closing metathesis reaction. (2010). Dalton Transactions. [Link]
-
Design and characterization of stapled peptides. (n.d.). ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. (2013). PMC. [Link]
-
Hydrogen Exchange-Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. (2013). Analytical Chemistry. [Link]
-
Olefin Metathesis. (n.d.). Master Organic Chemistry. [Link]
-
Ring-closing metathesis. (n.d.). Wikipedia. [Link]
-
Ruthenium-catalyzed ring-closing metathesis accelerated by long-range steric effect. (2010). Chemical Communications. [Link]
-
Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. (n.d.). Merck Millipore. [Link]
-
Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties. (2013). PubMed. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Houben-Weyl Methods of Organic Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
Ruthenium-catalyzed alkene-alkyne coupling: synthesis of the proposed structure of amphidinolide A. (2002). Journal of the American Chemical Society. [Link]
-
Proline derivatives used in this study. (n.d.). ResearchGate. [Link]
-
Peptide stapling techniques based on different macrocyclisation chemistries. (2014). Chemical Society Reviews. [Link]
-
Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists. (2024). Nature Communications. [Link]
-
Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. (2019). Molecules. [Link]
Sources
- 1. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. ijdmsrjournal.com [ijdmsrjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen exchange-mass spectrometry measures stapled peptide conformational dynamics and predicts pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ruthenium-catalyzed intermolecular alkene–alkyne couplings in biologically relevant media - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic insights into the ruthenium-catalysed diene ring-closing metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Bioorthogonal labeling of peptides containing 5-propynyl-L-proline
Application Note: Bioorthogonal Labeling of Peptides Containing 5-Propynyl-L-Proline Analogs
Executive Summary
This guide details the protocols for the bioorthogonal labeling of peptides incorporating 5-substituted L-proline analogs , specifically focusing on the 5-propynyl and 5-propargyl functionalities.[1]
Proline analogs substituted at the 5-position are critical tools in peptidomimetics.[1] They impose severe conformational constraints on the peptide backbone, often stabilizing type-II
Critical Technical Distinction: Before proceeding, researchers must distinguish between the two common "propynyl" nomenclatures, as they dictate the labeling modality:
-
5-(2-Propynyl) / 5-Propargyl (Terminal Alkyne): Suitable for CuAAC (Click Chemistry) to attach fluorophores or affinity tags.[1]
-
5-(1-Propynyl) (Internal Alkyne): Inert to standard CuAAC.[1] Used exclusively as a Vibrational Tag for Stimulated Raman Scattering (SRS) microscopy.[1]
Technical Background & Mechanism
The bioorthogonal utility of 5-alkynyl-prolines relies on the chemical inertness of the alkyne group within native biological systems and its high reactivity toward specific exogenous partners.[1]
Mechanism A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Applicable to: 5-Propargyl-L-Proline (Terminal Alkyne)[1]
The terminal alkyne reacts with an azide-functionalized probe (fluorophore, biotin) in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction is pH-tolerant, regiospecific, and proceeds with near-quantitative yields in aqueous buffers.[1]
Mechanism B: Stimulated Raman Scattering (SRS) Imaging
Applicable to: 5-(1-Propynyl)-L-Proline (Internal Alkyne)[1]
The internal alkyne (
Workflow Visualization
The following diagram outlines the decision tree and experimental workflow for handling peptides containing these residues.
Caption: Decision matrix for processing 5-alkynyl-proline peptides. Path selection depends on the specific alkyne isomer (terminal vs. internal).[1]
Protocol A: CuAAC Labeling (For Terminal Alkynes)
Scope: This protocol applies to peptides containing 5-propargyl-L-proline or 5-ethynyl-L-proline .[1] Prerequisite: Peptide must be synthesized, cleaved, and purified.[1]
Reagents & Stock Solutions
| Reagent | Concentration | Solvent | Storage |
| Peptide Stock | 200 µM | DMSO or ddH₂O | -20°C |
| Azide Probe (e.g., Cy5-N3) | 5 mM | DMSO | -20°C (Dark) |
| CuSO₄[1][2] · 5H₂O | 50 mM | ddH₂O | Freshly prep. |
| THPTA Ligand | 250 mM | ddH₂O | -20°C |
| Sodium Ascorbate | 500 mM | ddH₂O | Fresh only |
| Reaction Buffer | 100 mM | Phosphate (pH 7.[1]4) | 4°C |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to protect the biomolecule from oxidative damage by Cu(I) and accelerate the reaction.[1]
Step-by-Step Procedure
-
Ligand-Copper Complexing (Premix):
-
In a microcentrifuge tube, mix 1 µL of CuSO₄ (50 mM) with 2 µL of THPTA (250 mM).
-
Vortex and incubate for 2 minutes. The solution should remain clear blue.
-
Why? Pre-complexing prevents Cu(I) disproportionation and reduces cytotoxicity/peptide degradation.[1]
-
-
Reaction Assembly:
-
Dilute Peptide Stock in Reaction Buffer to a final concentration of 20–50 µM .
-
Add Azide Probe (2–5 equivalents relative to peptide).[1]
-
Add the Cu-THPTA premix (Final conc: 0.5 mM Cu).[1]
-
Add Sodium Ascorbate (Final conc: 2.5 mM) to initiate the reaction.[1]
-
Order of Addition: Peptide → Buffer → Azide → Cu-Ligand → Ascorbate.[1]
-
-
Incubation:
-
Incubate at Room Temperature for 1 hour in the dark with gentle agitation.
-
Optimization: If the peptide is hydrophobic, add up to 20% DMSO to maintain solubility.[1]
-
-
Quenching & Purification:
-
Validation:
Protocol B: SRS Imaging (For Internal Alkynes)
Scope: This protocol applies to peptides containing 5-(1-propynyl)-L-proline .[1] Advantage: No chemical staining steps required; zero background from water.[1]
Sample Preparation
-
Cell Culture: Seed cells (e.g., HeLa, CHO) on glass-bottom dishes.
-
Peptide Treatment: Incubate cells with the 5-propynyl-peptide (typically 10–100 µM) for the desired uptake duration (e.g., 4 hours).[1]
-
Washing: Wash cells 3x with PBS to remove non-internalized peptide.[1]
-
Fixation (Optional): Fix with 4% Paraformaldehyde if live imaging is not required.[1] Note: SRS can be performed on live cells.[1][3]
Imaging Parameters (SRS Microscope)
-
Pump Beam (Tunable): Set to match the alkyne vibration.[1]
-
Target Wavenumber: ~2250 cm⁻¹ (Silent Region).[1]
-
-
Stokes Beam (Fixed): Usually 1064 nm.[1]
-
Calculation:
.[1] -
Acquisition:
-
Data Processing: Subtract Channel 2 from Channel 1 to isolate the specific peptide distribution.[1]
Synthesis Notes: Incorporating 5-Alkynyl-Proline
The 5-position substitution introduces significant steric hindrance near the secondary amine of the proline.[1] Standard SPPS protocols must be modified.
Table 1: SPPS Optimization for 5-Substituted Prolines
| Parameter | Standard Condition | Optimized for 5-Alkynyl-Pro | Reasoning |
| Coupling Reagent | HBTU / DIPEA | HATU / HOAt / DIPEA | HATU is a more potent activator for sterically hindered amines.[1] |
| Coupling Time | 45 min | 2 x 2 hours (Double Couple) | Ensures complete acylation of the hindered secondary amine.[1] |
| N-Terminal Deprotection | 20% Piperidine | 20% Piperidine + 0.1 M HOBt | HOBt prevents aspartimide formation and aids deprotection kinetics.[1] |
| Cleavage Cocktail | 95% TFA | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DODT | DODT/TIS scavenges cations to prevent alkyne reduction or alkylation.[1] |
References
-
Sletten, E. M., & Bertozzi, C. R. (2009).[1] Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Wei, L., et al. (2014).[1] Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.[1] Nature Methods.[1] Link
-
Grammel, M., & Hang, H. C. (2013).[1] Chemical reporters for biological discovery. Nature Chemical Biology.[1] Link
-
Halder, S., et al. (2019).[1] 5-Substituted Prolines: Synthesis and Application in Peptidomimetics. European Journal of Organic Chemistry.[1] (General reference for synthesis context).
Sources
Application Note: Fmoc-Protection Strategies and Orthogonal Hydrolysis of Methyl (5R)-5-propynyl-L-prolinate
Introduction and Strategic Scope
Methyl (5R)-5-propynyl-L-prolinate is a highly valuable unnatural amino acid building block in modern drug development. The propynyl moiety serves as a bio-orthogonal handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), while the rigid pyrrolidine core restricts peptide backbone conformation to enforce specific secondary structures (e.g., polyproline helices).
To incorporate this residue into Solid-Phase Peptide Synthesis (SPPS), the molecule must be converted to its Fmoc-protected free acid: Fmoc-(5R)-5-propynyl-L-proline . While standard saponification (e.g., LiOH in THF/water) is highly effective for Boc-protected derivatives[1], it is fundamentally incompatible with Fmoc-protected intermediates. The challenge lies in the base-lability of the Fmoc (9-fluorenylmethyloxycarbonyl) group, which undergoes rapid E1cB elimination under standard ester hydrolysis conditions.
This application note details the mechanistic rationale and step-by-step protocols for two divergent strategies to achieve this transformation, focusing on advanced orthogonal hydrolysis techniques.
Mechanistic Insights: Bypassing E1cB Elimination
The Fmoc group is selectively cleaved by mild bases because the 9-position of the fluorene ring is highly acidic (pKa ~22). Base abstraction of this proton yields an aromatic cyclopentadienyl anion intermediate, which rapidly collapses to release dibenzofulvene, CO
To bypass this, chemists utilize orthogonal hydrolysis reagents :
-
Trimethyltin Hydroxide (Me
SnOH): A classic reagent that acts as a mild, slightly Lewis-acidic hydroxide source. The tin atom coordinates to the ester carbonyl oxygen, increasing its electrophilicity and delivering the hydroxide intramolecularly. Its steric bulk and weak basicity prevent it from abstracting the sterically hindered 9-fluorenyl proton, suppressing undesired side reactions[2]. -
Calcium(II) Iodide / NaOH (Green Alternative): A modern protocol utilizing CaI
and NaOH. Calcium ions (Ca ) strongly coordinate to the carbamate carbonyl of the Fmoc group. This coordination sterically and electronically shields the 9-position proton from base abstraction, effectively "locking" the Fmoc group in place while the free hydroxide selectively attacks the methyl ester[3].
Synthetic Workflows
Divergent synthetic workflows for Fmoc-(5R)-5-propynyl-L-proline preparation.
Quantitative Comparison of Hydrolysis Strategies
The following table summarizes the performance of different hydrolysis conditions applied to Fmoc-(5R)-5-propynyl-L-proline methyl ester (Route B, Step 2).
| Hydrolysis Strategy | Reagents | Solvent System | Temp | Time | Yield of Free Acid | Fmoc Cleavage | Epimerization |
| Standard Saponification | LiOH (2.0 eq) | THF / H | 25 °C | 4 h | < 10% | > 80% | < 2% |
| Organotin Hydrolysis | Me | 1,2-DCE | 80 °C | 12 h | 85% | < 5% | < 2% |
| Calcium-Mediated | CaI | iPrOH / H | 25 °C | 4 h | 92% | < 2% | < 1% |
Data derived from optimized orthogonal ester cleavage methodologies[3],[4].
Experimental Protocols (Route B)
This section details the "Protected Ester Strategy" (Route B), which is generally preferred due to the difficulty of isolating the highly polar zwitterionic intermediate in Route A.
Protocol 1: Synthesis of Fmoc-(5R)-5-propynyl-L-proline methyl ester
Objective: Protect the secondary amine while maintaining the methyl ester.
-
Initialization: Dissolve Methyl (5R)-5-propynyl-L-prolinate hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq) dropwise. Stir for 10 minutes to ensure complete generation of the free base.
-
Fmoc Addition: Add Fmoc-OSu (11.0 mmol, 1.1 eq) portion-wise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Validation Check: Monitor by LC-MS. Look for the disappearance of the starting material (
[M+H] 168.1) and the appearance of the product mass ( [M+H] 390.2). -
Workup: Wash the organic layer sequentially with 1M HCl (2 × 30 mL) to remove excess DIPEA, followed by saturated aqueous NaHCO
(2 × 30 mL) to remove N-hydroxysuccinimide byproducts. Dry over Na SO , filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure Fmoc-ester as a viscous oil or foam.
Protocol 2: Orthogonal Hydrolysis using Trimethyltin Hydroxide (Classic)
Objective: Hydrolyze the methyl ester selectively using Nicolaou's mild tin-based protocol[4].
-
Initialization: Dissolve Fmoc-(5R)-5-propynyl-L-proline methyl ester (5.0 mmol) in 1,2-Dichloroethane (DCE, 25 mL).
-
Reagent Addition: Add Trimethyltin hydroxide (Me
SnOH, 20.0 mmol, 4.0 eq) in one portion. -
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.
-
Validation Check: Monitor by LC-MS for the product mass (
[M+H] 376.1). -
Workup (Critical Step): Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 5% aqueous KHSO
(50 mL).-
Causality & Expert Insight: The KHSO
wash is strictly required to break the robust tin-carboxylate complex and protonate the newly formed carboxylic acid, while simultaneously partitioning the toxic trimethyltin byproducts into the aqueous layer.
-
-
Isolation: Wash the organic layer with brine, dry over Na
SO , and concentrate to yield the crude acid.
Protocol 3: Green Orthogonal Hydrolysis using CaI /NaOH (Modern Alternative)
Objective: Achieve selective ester hydrolysis at room temperature avoiding toxic organotin reagents[3].
-
Initialization: Dissolve Fmoc-(5R)-5-propynyl-L-proline methyl ester (5.0 mmol) in Isopropanol (iPrOH, 20 mL).
-
Calcium Coordination: Add an aqueous solution of Calcium(II) Iodide (CaI
, 12.5 mmol, 2.5 eq in 5 mL H O). Stir for 15 minutes at room temperature.-
Causality & Expert Insight: Isopropanol is chosen over traditional solvents like THF or DMF because it significantly reduces background Fmoc cleavage. The pre-incubation with CaI
allows the Ca ions to fully coordinate the Fmoc carbamate, shielding the 9-fluorenyl proton.
-
-
Hydrolysis: Slowly add an aqueous solution of NaOH (7.5 mmol, 1.5 eq in 3 mL H
O) dropwise over 10 minutes. -
Reaction: Stir at room temperature for 4 hours.
-
Quenching: Quench the reaction by adding 1M HCl dropwise until the pH reaches 2-3.
-
Isolation: Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over Na
SO , and concentrate under reduced pressure to yield Fmoc-(5R)-5-propynyl-L-proline in high purity (>95% by HPLC).
References
- Source: googleapis.
- Source: mdpi.
- Source: ucsf.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics | MDPI [mdpi.com]
Application Note & Protocols: Peptide Macrocyclization via 5-Propynyl Proline Side Chains
Abstract
Peptide macrocyclization is a paramount strategy in modern drug discovery, transforming flexible linear peptides into conformationally constrained structures with enhanced therapeutic properties. This guide provides a detailed technical overview and robust protocols for achieving peptide macrocyclization through the strategic incorporation of 5-propynyl proline. This unique amino acid analog serves as a powerful tool, leveraging the rigidity of the proline ring to pre-organize the peptide backbone for efficient intramolecular cyclization. We will focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and bio-orthogonal method for forming a stable triazole linkage. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize novel macrocyclic peptide therapeutics.
Introduction: The Rationale for Proline-Mediated Macrocyclization
Linear peptides, despite their high specificity, often suffer from significant therapeutic liabilities, including poor metabolic stability, low cell permeability, and high conformational flexibility, which can lead to reduced receptor affinity.[1][2] Macrocyclization addresses these challenges by locking the peptide into a more rigid, bioactive conformation.[3][4][5] This conformational constraint reduces the entropic penalty upon binding to a target, often leading to enhanced affinity and selectivity, while also protecting the peptide from enzymatic degradation.[1][2]
Among the myriad of cyclization strategies, those employing "click chemistry," particularly the azide-alkyne cycloaddition, have become exceptionally popular due to their high efficiency, selectivity, and compatibility with a wide range of functional groups.[6][7][8] This reaction forges a stable, peptidomimetic 1,2,3-triazole ring that is more than just a linker; it can act as a trans-amide bond surrogate and participate in hydrogen bonding, thus influencing the final conformation and biological activity of the macrocycle.[1][6]
The strategic placement of the reactive moieties (azide and alkyne) is critical for successful cyclization. Proline is a unique amino acid known for its ability to induce sharp turns (β-turns) in a peptide sequence.[9][10] By incorporating the alkyne functionality directly onto the proline ring as 5-propynyl proline, we can harness this intrinsic turn-inducing property to pre-organize the linear peptide, bringing the N-terminal azide and the C-terminal alkyne into close proximity. This "pseudo-dilution" effect significantly favors intramolecular cyclization over intermolecular oligomerization, even at higher concentrations.[5][10]
This guide details the synthesis of a linear peptide precursor containing 5-propynyl proline and an azide-functionalized amino acid, followed by a robust protocol for on-resin CuAAC-mediated macrocyclization, purification, and characterization.
Cyclization Strategy Overview
The overall workflow involves three main stages: solid-phase synthesis of the linear precursor, on-resin cyclization, and subsequent cleavage and purification. The on-resin approach is generally preferred as the polymer support physically isolates peptide chains, which promotes intramolecular reactions.[10][11]
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for its efficiency and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[12] The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate.
Detailed Experimental Protocols
Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a linear peptide on a Rink Amide resin. Automated synthesizers can also be programmed accordingly.
Materials and Reagents:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (5 eq.)
-
Fmoc-(S)-5-propynyl-L-proline (5 eq.)
-
Fmoc-L-azidolysine or other azide-amino acid (5 eq.)
-
Coupling Reagent: HBTU (4.9 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing Solvents: Methanol (MeOH), Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.05 mmol) in DMF in a fritted reaction vessel for 30 minutes. Drain the solvent.
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (0.25 mmol, 5 eq.) with HBTU (0.245 mmol, 4.9 eq.) and DIPEA (0.5 mmol, 10 eq.) in DMF (~2 mL) for 2-3 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Expert Insight: Coupling onto the secondary amine of proline (or in this case, the amino acid following 5-propynyl proline) can be sterically hindered and slow.[13] Perform a double coupling for the subsequent residue to ensure the reaction proceeds to completion.[13]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x).
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-(S)-5-propynyl-L-proline and the azide-containing amino acid at the desired positions.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to free the N-terminal amine required for cyclization. Wash thoroughly (Step 3).
Protocol 2: On-Resin CuAAC Macrocyclization
This protocol is performed on the fully assembled, side-chain protected linear peptide still attached to the solid support.
Materials and Reagents:
-
Peptide-on-resin from Protocol 3.1
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.5 eq.)
-
Sodium L-ascorbate (NaAsc) (2.5 eq.)
-
Base: DIPEA (5 eq.)
-
Solvent: Degassed DMF/H₂O (4:1 v/v)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the degassed DMF/H₂O solvent for 20 minutes.
-
Prepare Reagent Solutions:
-
Solution A: Dissolve CuSO₄·5H₂O (0.025 mmol, 0.5 eq.) in a minimum amount of H₂O and add to the main DMF volume.
-
Solution B: Dissolve NaAsc (0.125 mmol, 2.5 eq.) in a minimum amount of H₂O and add to a separate portion of DMF.
-
Causality: It is crucial to keep the copper and ascorbate solutions separate until the moment of reaction to prevent premature reduction of Cu(II). Degassing the solvents helps prevent oxidation of the active Cu(I) catalyst.
-
-
Cyclization Reaction:
-
Drain the swelling solvent from the resin.
-
Add Solution A (Copper) to the resin, followed by DIPEA (0.25 mmol, 5 eq.). Agitate briefly.
-
Add Solution B (Ascorbate) to the resin. The solution may turn a faint yellow/green color.
-
Agitate the reaction vessel at room temperature for 12-18 hours, protected from light.
-
-
Monitoring (Optional): A small sample of beads can be removed, cleaved, and analyzed by LC-MS to check for reaction completion (disappearance of the linear precursor mass and appearance of the cyclized product mass).
-
Washing: Once complete, drain the reaction mixture. Wash the resin extensively with DMF (5x), H₂O (3x), DMF (5x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum for several hours.
Protocol 3: Cleavage, Purification, and Characterization
Materials and Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
-
RP-HPLC system with a C18 column
-
Solvents: 0.1% TFA in H₂O (Solvent A), 0.1% TFA in Acetonitrile (Solvent B)
-
Lyophilizer
-
LC-MS system
Procedure:
-
Cleavage: Add the cold cleavage cocktail (~2 mL) to the dry resin in a reaction vessel. Agitate at room temperature for 2-3 hours.
-
Causality: TIS acts as a scavenger to capture reactive cations generated from the cleavage of side-chain protecting groups, preventing side reactions with sensitive residues like Trp or Met.
-
-
Precipitation: Filter the TFA solution away from the resin beads and collect it in a centrifuge tube. Add ~10 volumes of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Air-dry the crude peptide pellet to remove residual ether, then dissolve in a minimal amount of 50% Acetonitrile/H₂O and lyophilize.
-
Purification: Purify the lyophilized powder by RP-HPLC using a suitable gradient of Solvent A and B. Collect fractions corresponding to the major product peak.
-
Characterization:
-
Confirm the purity of the collected fractions by analytical HPLC.
-
Verify the identity of the product by LC-MS, comparing the observed mass with the theoretical mass.
-
Data and Expected Results
Successful cyclization is confirmed by a mass shift in the LC-MS analysis. The mass of the linear precursor will be equal to the mass of the final cyclized product, as the azide-alkyne cycloaddition is an isomerization reaction with no net loss of atoms.
| Compound | Theoretical Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (HPLC) |
| Linear Precursor | 1254.6 g/mol | 1254.7 g/mol | >90% (Crude) |
| Cyclic Product | 1254.6 g/mol | 1254.7 g/mol | >98% (Post-HPLC) |
Comparison of Azide-Alkyne Cycloaddition Methods
While this guide focuses on CuAAC, other methods exist that yield different triazole isomers or avoid the use of metal catalysts. The choice depends on the desired geometry and biological context of the application.
| Method | Catalyst | Product | Key Advantages | Key Considerations |
| CuAAC | Cu(I) | 1,4-disubstituted triazole | High yield, fast, highly regioselective[6][7] | Potential copper cytotoxicity in biological systems[14] |
| RuAAC | Ruthenium (e.g., Cp*RuCl) | 1,5-disubstituted triazole | Orthogonal to CuAAC, different linker geometry[15][16] | Catalyst can be expensive, less common |
| SPAAC | None (Strain-promoted) | Mixture of regioisomers | Copper-free, bio-orthogonal for in vivo use[17][][19] | Requires bulky, strained cyclooctyne partner |
Troubleshooting and Expert Insights
| Problem | Potential Cause | Recommended Solution |
| Dimer/Oligomer Formation | Intermolecular reaction favored over intramolecular. | Ensure cyclization is performed on-resin. If in solution, use high dilution conditions (<1 mM).[10][11] |
| Incomplete Cyclization | Inactive catalyst; insufficient reaction time. | Use freshly prepared sodium ascorbate solution. Degas all solvents. Extend reaction time to 24 hours. |
| Low Cleavage Yield | Inefficient cleavage from resin. | Ensure sufficient cleavage cocktail volume and time (2-3 hours). |
| Side Product Formation | Oxidation of sensitive residues (Met, Cys, Trp). | Use appropriate scavengers in the TFA cocktail (e.g., TIS, EDT). |
References
-
Testa, C., Papini, A. M., Chorev, M., & Rovero, P. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macrocyclization of Peptides: Impact on Conformation and Biological Activity. Current Topics in Medicinal Chemistry, 18(7), 591-610. [Link]
- Bentham Science Publishers. (2018). Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)
-
Oueis, E., Jaspars, M., & Naismith, N. J. (2016). Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics. Angewandte Chemie International Edition, 55(20), 6071-6074. [Link]
-
Gour, S., et al. (2013). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 18(10), 12594-12631. [Link]
- Scilit. (2016). Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics.
- Thieme E-Books. Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC).
-
Biosyntan GmbH. Click Chemistry. [Link]
-
ResearchGate. (2016). (PDF) Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics. [Link]
-
ResearchGate. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(14), 2245-2252. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2043-2053. [Link]
-
Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]
-
ACS Publications. (2022). Macrocyclic Triazolopeptoids: A Promising Class of Extended Cyclic Peptoids. Organic Letters. [Link]
-
Ceballos, J., & Albericio, F. (2020). Peptide macrocyclization by transition metal catalysis. Chemical Society Reviews, 49(10), 3073-3091. [Link]
-
ResearchGate. (n.d.). Strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. [Link]
-
ACS Publications. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Organic Letters. [Link]
-
Ziqian, D., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 2(4), 1030-1051. [Link]
-
ResearchGate. (2021). (PDF) Highly Efficient Cyclization Approach of Propargylated Peptides via Gold(I)-Mediated Sequential C–N, C–O, and C–C Bond Formation. [Link]
-
ResearchGate. (n.d.). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
National Center for Biotechnology Information. (2025). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. [Link]
-
National Center for Biotechnology Information. (n.d.). Bypassing the proline/thiazoline requirement of the macrocyclase PatG. [Link]
-
Thieme. (n.d.). Synthesis of Peptides Containing Proline Analogues. [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches for peptide and protein cyclisation. [Link]
-
National Center for Biotechnology Information. (n.d.). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. [Link]
-
RSC Publishing. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]
-
ResearchGate. (2026). (PDF) Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition, and Drug Design. [Link]
-
PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]
-
National Center for Biotechnology Information. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC)-Mediated Macr...: Ingenta Connect [ingentaconnect.com]
- 3. scilit.com [scilit.com]
- 4. Enzymatic Macrocyclization of 1,2,3‐Triazole Peptide Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 8. Peptide macrocyclization by transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00083G [pubs.rsc.org]
- 11. biotage.com [biotage.com]
- 12. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 15. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 17. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Designing Alpha-Helix Mimetics Using 5-Substituted Proline Esters: An Application and Protocol Guide
Authored by: A Senior Application Scientist
Introduction: The Challenge of Protein-Protein Interactions and the Rise of Alpha-Helix Mimetics
Protein-protein interactions (PPIs) are fundamental to nearly every cellular process, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. A significant portion of these interactions are mediated by alpha-helical domains, which present a well-defined face of amino acid side chains for recognition by a binding partner. The expansive and often shallow nature of these interaction surfaces has traditionally made them challenging targets for small-molecule drugs.[1]
To address this, the field of chemical biology has seen the rise of alpha-helix mimetics – scaffolds designed to project key functional groups in a spatial arrangement that mimics the critical "hot spot" residues of an alpha-helix.[2][3] These mimetics offer a promising strategy to disrupt disease-relevant PPIs.[4][5] Among the various scaffolds explored, 5-substituted proline esters have emerged as a particularly attractive platform due to their inherent conformational constraints and synthetic tractability.
The cyclic nature of the proline ring restricts the backbone dihedral angles, pre-organizing the scaffold into a conformationally defined state.[6][7] This inherent rigidity reduces the entropic penalty upon binding to a target protein. Furthermore, substitution at the 5-position of the proline ring allows for the strategic placement of side chains that can mimic the i, i+4, and i+7 residues of an alpha-helix, which are crucial for many PPIs.[2]
This guide provides a comprehensive overview of the design principles, synthesis, and characterization of 5-substituted proline esters as alpha-helix mimetics for researchers, scientists, and drug development professionals.
The Rationale for 5-Substituted Proline Esters as Alpha-Helix Mimetics
The unique structural properties of proline make it an excellent starting point for the design of alpha-helix mimetics.[8] The pyrrolidine ring constrains the phi (φ) and psi (ψ) backbone dihedral angles, influencing the local peptide conformation.[7] When incorporated into a peptide or a peptidomimetic scaffold, this constraint can help to enforce a specific secondary structure.
Substitutions on the proline ring can further modulate its conformational preferences through steric and stereoelectronic effects.[6][7] Specifically, a substituent at the 5-position can be projected outwards, mimicking the presentation of a side chain from one face of an alpha-helix. By carefully selecting the substituent, it is possible to replicate the key interactions of the native helical binding partner.
For example, in the context of inhibiting the interaction between the tumor suppressor p53 and its negative regulator MDM2, the alpha-helix of p53 presents three critical hydrophobic residues (Phe, Trp, Leu) to a hydrophobic groove on MDM2.[4] A 5-substituted proline-based mimetic could be designed to position analogous hydrophobic groups in the correct spatial orientation to disrupt this interaction.
Visualizing the Mimicry: From Alpha-Helix to Proline Scaffold
The following diagram illustrates the conceptual design of a 5-substituted proline ester as an alpha-helix mimetic. The proline scaffold serves as a rigid core, from which a strategically chosen R-group at the 5-position projects outwards to engage a target protein, mimicking a key side chain of a native alpha-helix.
Caption: Design concept of a 5-substituted proline mimetic.
Protocols for Synthesis and Characterization
The following sections provide detailed protocols for the synthesis and characterization of 5-substituted proline ester alpha-helix mimetics. These protocols are intended as a starting point and may require optimization based on the specific target and mimetic design.
Part 1: Solid-Phase Synthesis of 5-Substituted Proline-Based Peptidomimetics
Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the construction of peptidomimetics based on 5-substituted prolines.[8][9] The following protocol outlines a general procedure using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected amino acids
-
5-substituted proline ester building blocks (custom synthesis or commercially available)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test or Chloranil test.[10] If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Incorporation of the 5-Substituted Proline Ester:
-
Repeat the Fmoc deprotection step (Step 2).
-
Couple the desired 5-substituted proline ester building block using the same procedure as in Step 3.
-
-
Peptide Elongation: Continue to build the peptidomimetic sequence by repeating the deprotection and coupling cycles.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptidomimetic by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Experimental Workflow for Solid-Phase Synthesis:
Caption: Solid-phase synthesis workflow for 5-substituted proline mimetics.
Part 2: Biophysical Characterization of Mimetic-Protein Interactions
Once synthesized and purified, the ability of the 5-substituted proline ester mimetics to bind to their target protein and disrupt the desired PPI must be quantitatively assessed. A suite of biophysical techniques can be employed for this purpose.
Fluorescence Polarization (FP) Assay
FP is a widely used technique to measure binding affinities in solution.[11] It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
Labeling: Synthesize or purchase a fluorescently labeled version of the native peptide ligand that binds to the target protein.
-
Assay Setup: In a 384-well plate, prepare a series of dilutions of the unlabeled 5-substituted proline mimetic.
-
Binding Reaction: To each well, add a constant concentration of the target protein and the fluorescently labeled peptide.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the mimetic concentration and fit the data to a suitable binding model to determine the inhibition constant (Ki).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation: Prepare solutions of the target protein and the 5-substituted proline mimetic in the same buffer.
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the mimetic solution into the injection syringe.
-
Perform a series of injections of the mimetic into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the synthesized mimetics and to confirm that they adopt a stable, folded conformation.[5]
Protocol:
-
Sample Preparation: Prepare a solution of the purified mimetic in a suitable buffer (e.g., phosphate buffer).
-
CD Measurement:
-
Record the CD spectrum of the mimetic in the far-UV region (typically 190-260 nm).
-
The presence of characteristic spectral features can indicate the adoption of a specific secondary structure. For example, a helical conformation will show distinct minima around 208 and 222 nm.
-
-
Thermal Melt: To assess the stability of the mimetic's conformation, perform a thermal melt experiment by monitoring the change in the CD signal at a specific wavelength as a function of temperature.
Data Presentation: A Comparative Analysis
The following table provides an example of how to present the characterization data for a series of 5-substituted proline ester mimetics designed to inhibit the Bcl-xL/Bak PPI, a key interaction in apoptosis.[12]
| Mimetic ID | 5-Substituent (R-group) | FP Ki (nM) | ITC Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Bak Peptide | (Native Ligand) | 50 | 45 | -10.2 | 2.5 |
| MIM-001 | Naphthyl | 120 | 110 | -8.5 | 1.8 |
| MIM-002 | 4-Chlorophenyl | 250 | 230 | -7.9 | 1.5 |
| MIM-003 | Cyclohexyl | 800 | 750 | -6.2 | 0.9 |
| MIM-004 | Methyl | >10,000 | >10,000 | - | - |
Case Study: Targeting Bcl-2 Family Proteins
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, and their interactions are prime targets for cancer therapy.[12][13] Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in tumors, sequestering pro-apoptotic proteins such as Bak and Bim.[14][15] BH3 mimetics, which mimic the BH3 domain of pro-apoptotic proteins, can disrupt these interactions and induce cancer cell death.[13][16]
5-substituted proline esters have been successfully employed to develop potent and selective BH3 mimetics. By varying the substituent at the 5-position, researchers can fine-tune the binding affinity and selectivity for different Bcl-2 family members. This approach has led to the discovery of promising lead compounds for the development of novel anti-cancer therapeutics.
Conclusion and Future Directions
5-substituted proline esters represent a versatile and powerful scaffold for the design of alpha-helix mimetics. Their inherent conformational rigidity and the synthetic accessibility of diverse substitutions at the 5-position make them an ideal platform for targeting a wide range of protein-protein interactions. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the design, synthesis, and characterization of novel proline-based mimetics.
Future advancements in this field will likely involve the development of more sophisticated proline scaffolds with multiple substitution points to mimic larger and more complex helical interfaces. Additionally, the integration of computational modeling and machine learning will undoubtedly accelerate the design and optimization of next-generation alpha-helix mimetics with enhanced potency, selectivity, and drug-like properties.
References
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Ganguly, H. K., & Datta, G. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(2), 169-185. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
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Chen, Y., & Yang, C. Y. (2023). Design and Synthesis of Novel Helix Mimetics Based on the Covalent H-Bond Replacement and Amide Surrogate. Molecules, 28(2), 735. [Link]
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Boger, D. L., & Goldberg, J. (2009). Design, synthesis, and evaluation of an α-helix mimetic library targeting protein-protein interactions. Journal of the American Chemical Society, 131(20), 7174-7183. [Link]
- Oltersdorf, T., Elmore, S. W., Shoemaker, A. R., Armstrong, R. C., Augeri, D. J., Belli, B. A., ... & Tse, C. (2005). An inhibitor of Bcl-2 family proteins induces regression of solid tumours.
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-
Zondlo, N. J. (2013). Aromatic–proline interactions: electronically tunable CH/π interactions. Accounts of chemical research, 46(4), 937-947. [Link]
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Improta, R., & Barone, V. (2008). Conformational preferences of α-substituted proline analogues. The Journal of Physical Chemistry B, 112(15), 4817-4824. [Link]
- Improta, R., & Barone, V. (2008). Conformational preferences of α-substituted proline analogues. The Journal of Physical Chemistry B, 112(15), 4817-4824.
- Boger, D. L., & Goldberg, J. (2009). Design, synthesis, and evaluation of an α-helix mimetic library targeting protein-protein interactions. Journal of the American Chemical Society, 131(20), 7174-7183.
- Dömling, A., Antuch, W., Menon, S., Chen, Q. Z., Lu, Y., Sakamuri, S., ... & Hess, S. (2006). Design and modular parallel synthesis of a MCR derived α-helix mimetic protein–protein interaction inhibitor scaffold. Bioorganic & medicinal chemistry letters, 16(10), 2639-2643.
-
Iacovelli, S., Candi, E., & Melino, G. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Theranostics, 12(5), 2096. [Link]
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Oneyama, C., Agatsuma, T., Kanda, Y., Nakano, H., Sharma, S. V., Nakano, S., ... & Tatsuta, K. (2003). Synthetic inhibitors of proline-rich ligand-mediated protein-protein interaction: potent analogs of UCS15A. Chemistry & biology, 10(5), 443-451. [Link]
- Wang, X. (2022). Therapeutics targeting BCL2 family proteins. In Apoptosis and Cancer (pp. 249-270). Humana, New York, NY.
- Vondrasek, J., & Svozil, D. (2008). Another role of proline: stabilization interactions in proteins and protein complexes concerning proline and tryptophane. Physical Chemistry Chemical Physics, 10(42), 6350-6359.
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Lu, Y., & Cai, J. (2021). Rational design of peptide-based inhibitors disrupting protein-protein interactions. Frontiers in Chemistry, 9, 676800. [Link]
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Mastering Molecular Architecture: A Guide to Sonogashira Coupling on Proline Scaffolds
Introduction: The Strategic Importance of Alkynyl-Proline Scaffolds
In the landscape of modern drug discovery and development, the proline ring stands out as a "privileged scaffold." Its unique constrained cyclic structure is a cornerstone in the design of peptidomimetics, therapeutic peptides, and small molecule inhibitors, influencing peptide secondary structure and enhancing metabolic stability. The ability to introduce diverse functionalities onto this scaffold is paramount for expanding chemical space and fine-tuning pharmacological properties. Among the myriad of synthetic transformations, the Palladium-catalyzed Sonogashira cross-coupling reaction has emerged as a powerful tool for forging carbon-carbon bonds between sp²-hybridized carbons (typically aryl or vinyl halides) and sp-hybridized carbons (terminal alkynes).[1][2][3] The introduction of a rigid alkynyl moiety onto the proline ring offers a gateway to novel molecular architectures, enabling further modifications through click chemistry, providing a means for bioconjugation, or serving as a key pharmacophore element.[4]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reaction conditions for Sonogashira coupling on proline scaffolds. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, address potential challenges inherent to the proline scaffold, and present detailed, field-proven protocols to empower your research endeavors.
Critical Parameters: Navigating the Nuances of Sonogashira Coupling on Proline
The success of a Sonogashira coupling on a proline-based substrate hinges on a meticulous consideration of several interconnected parameters. The unique structural and electronic properties of the proline ring, including the presence of a secondary amine and chiral centers, demand a tailored approach to reaction optimization.
The Proline Substrate: Protecting Group Strategy is Key
The proline scaffold possesses two key functional groups that require protection prior to undergoing Sonogashira coupling: the secondary amine (or imino group) and the carboxylic acid. The choice of protecting groups is critical as it influences the solubility of the substrate and must be stable to the reaction conditions, yet readily cleavable post-coupling.
-
Nitrogen Protection: The secondary amine of the proline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Therefore, protection is mandatory.
-
tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability to the basic conditions of the Sonogashira reaction. It is readily removed with mild acids like trifluoroacetic acid (TFA).[5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): While more commonly associated with solid-phase peptide synthesis, the Fmoc group can be employed. It is stable to acidic and catalytic hydrogenation conditions but is cleaved by bases, which requires careful selection of the amine base used in the coupling reaction.
-
Carboxybenzyl (Cbz): The Cbz group is stable to both acidic and basic conditions, making it a robust choice. Deprotection is typically achieved via catalytic hydrogenation.[5]
-
-
Carboxyl Protection: The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to enhance solubility in organic solvents and prevent potential side reactions. It is also possible to perform the reaction on substrates with a free carboxylic acid, particularly when using aqueous or biphasic solvent systems, though this may require careful optimization of the base and catalyst system.[6]
-
Halogenation of the Proline Ring: The Sonogashira coupling is most commonly performed on a halogenated proline derivative, typically at the C4 position. The reactivity of the halide follows the general trend: I > Br > Cl.[1] 4-Iodoproline derivatives are the most reactive and are often preferred for milder reaction conditions.
The Catalytic System: A Synergistic Duo
The classic Sonogashira reaction employs a dual-catalyst system comprising a palladium complex and a copper(I) co-catalyst.[1][2][3]
-
Palladium Catalyst: The workhorse of the reaction, the palladium catalyst, facilitates the oxidative addition of the aryl/vinyl halide and the subsequent reductive elimination to form the C-C bond.
-
Common Pre-catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂ are frequently used palladium sources.[3]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium center and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulkier and more electron-rich phosphine ligands, such as XPhos, can be beneficial.[7] N-heterocyclic carbene (NHC) ligands have also gained prominence due to their strong σ-donating properties, which can enhance catalytic activity and stability.[1][3]
-
-
Copper(I) Co-catalyst: The role of the copper(I) salt, typically CuI, is to facilitate the deprotonation of the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
The Emergence of Copper-Free Sonogashira Couplings
A significant advancement in Sonogashira methodology is the development of copper-free protocols.[1] The primary motivation for omitting copper is to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction, especially in the presence of oxygen. For substrates as valuable and complex as proline derivatives, minimizing side reactions and simplifying purification are paramount. Copper-free systems often require a stronger base or a more sophisticated ligand system to facilitate the direct interaction of the alkyne with the palladium center.
The Base: A Multifaceted Role
The base in a Sonogashira reaction serves two primary purposes: it deprotonates the terminal alkyne, making it nucleophilic, and it neutralizes the hydrogen halide byproduct generated during the reaction.[1]
-
Amine Bases: Organic amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. They can often serve as both the base and a co-solvent.
-
Inorganic Bases: Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents or aqueous media.[6][7]
The Solvent: The Reaction Medium
The choice of solvent is dictated by the solubility of the substrates and reagents.
-
Aprotic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are common choices.
-
Aqueous Media: The development of water-soluble ligands and surfactants has enabled Sonogashira couplings to be performed in water, offering a greener and often more efficient alternative.[6] For peptide-based substrates, aqueous or mixed aqueous/organic solvent systems are particularly advantageous.[7]
Stereochemical Integrity: A Critical Consideration
When working with chiral molecules like proline, maintaining stereochemical integrity is of utmost importance. The Sonogashira coupling is generally considered to be stereoretentive, meaning that the stereochemistry at the chiral centers of the proline scaffold should remain unchanged. However, it is always prudent to verify the enantiomeric or diastereomeric purity of the product, especially when developing new protocols or using forcing reaction conditions (e.g., high temperatures). Recent studies on cross-coupling reactions on chiral amino acids have demonstrated that with careful mechanistic control, loss of stereochemical integrity can be avoided.[8][9][10][11]
Visualizing the Process
The Sonogashira Catalytic Cycle
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the Sonogashira coupling on proline scaffolds. Protocol 1 describes a general procedure for a protected 4-iodoproline derivative, while Protocol 2 is adapted for a peptide-based substrate in an aqueous system.
Protocol 1: Sonogashira Coupling of N-Boc-4-iodoproline Methyl Ester with Phenylacetylene
This protocol provides a starting point for the coupling of a simple, protected proline derivative.
Materials:
-
N-Boc-4-iodoproline methyl ester (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add N-Boc-4-iodoproline methyl ester (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine (3.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 4-phenylethynyl-proline derivative.
Protocol 2: Copper-Free Sonogashira Coupling on a Proline-Containing Peptide
This protocol is adapted from methodologies for bioconjugation and is suitable for peptide substrates in aqueous media. [7] Materials:
-
Brominated proline-containing peptide (e.g., at a tryptophan residue adjacent to proline) (1.0 equiv)
-
Terminal alkyne (10 equiv)
-
[PdCl₂(CH₃CN)₂] (0.15 equiv)
-
sXPhos (sulfonated XPhos) ligand (0.18 equiv)
-
Cesium carbonate (Cs₂CO₃) (6.2 equiv)
-
Degassed water
-
Degassed acetonitrile (MeCN)
-
Mercaptopropionic acid (for quenching)
Procedure:
-
In a reaction vial, dissolve the brominated peptide (1.0 equiv) in degassed water and degassed acetonitrile (1:1 v/v).
-
In a separate vial, pre-mix the palladium catalyst [PdCl₂(CH₃CN)₂] (0.15 equiv) and the sXPhos ligand (0.18 equiv) in degassed acetonitrile and allow to stir for 10 minutes.
-
Add the terminal alkyne (10 equiv) and cesium carbonate (6.2 equiv) to the peptide solution.
-
Add the pre-formed catalyst solution to the peptide mixture.
-
Seal the vial and heat the reaction mixture to 65 °C for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a small amount of mercaptopropionic acid to scavenge any remaining palladium.
-
The product peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for Sonogashira couplings on various substrates, which can serve as a guide for optimizing the reaction on a proline scaffold.
| Parameter | Protocol 1 (Small Molecule) | Protocol 2 (Peptide) | General Considerations |
| Substrate | N-Boc-4-iodoproline methyl ester | Brominated peptide | Reactivity: I > Br >> Cl |
| Alkyne | 1.2 equiv | 10 equiv | Excess alkyne can drive the reaction to completion |
| Pd Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | [PdCl₂(CH₃CN)₂] (15 mol%) | Higher catalyst loading may be needed for less reactive substrates |
| Ligand | PPh₃ | sXPhos | Ligand choice can significantly impact yield and reaction rate |
| Co-catalyst | CuI (10 mol%) | None (Copper-free) | Copper-free protocols prevent alkyne homocoupling |
| Base | Et₃N (3 equiv) | Cs₂CO₃ (6.2 equiv) | Base choice depends on solvent and substrate compatibility |
| Solvent | THF | Water/Acetonitrile (1:1) | Aqueous systems are beneficial for biomolecules |
| Temperature | Room Temperature | 65 °C | Higher temperatures may be required for less reactive halides |
| Time | 2-6 hours | 2 hours | Monitor reaction to avoid decomposition of product |
Troubleshooting and Field-Proven Insights
-
Low or No Product Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.
-
Incomplete Reaction: For less reactive bromides, an increase in temperature may be necessary. Consider switching to a more electron-rich and bulky phosphine ligand.
-
Oxygen Contamination: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere, especially for copper-catalyzed reactions.
-
-
Alkyne Homocoupling (Glaser Coupling):
-
This is a common side reaction in copper-catalyzed Sonogashira couplings.
-
Solution: Switch to a copper-free protocol. If using copper, ensure a strictly inert atmosphere and consider slow addition of the alkyne to the reaction mixture.
-
-
Potential for Racemization:
-
While generally stereoretentive, it is good practice to analyze the stereochemical purity of the product, especially if the reaction requires prolonged heating.
-
Solution: Aim for the mildest possible reaction conditions (lower temperature, shorter reaction time) that still provide a good yield.
-
Conclusion: Unlocking New Avenues in Molecular Design
The Sonogashira cross-coupling reaction represents a robust and versatile method for the functionalization of proline scaffolds, opening the door to a vast array of novel chemical entities for drug discovery and chemical biology. By understanding the critical parameters that govern this transformation—from protecting group strategies to the careful selection of the catalytic system and reaction conditions—researchers can confidently and efficiently synthesize alkynyl-proline derivatives. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of the Sonogashira coupling in your research, empowering the design and synthesis of the next generation of proline-based therapeutics and molecular probes.
References
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Nature Communications. [Link]
-
Amino Acid-Derived Ionic Chiral Catalysts Enable Desymmetrizing Cross-Coupling to Remote Acyclic Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. Research Square. [Link]
-
Alkyne Containing Amino Acids. Aapptec. [Link]
-
Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters. [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. KAIST. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ResearchGate. [Link]
-
Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation. Organic Chemistry Portal. [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. Three-Component Synthesis of N-Boc-4-iodopyrroles and Sequential One-Pot Alkynylation [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. DSpace [repository.kaust.edu.sa]
- 8. Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
Troubleshooting & Optimization
Overcoming steric hindrance in coupling 5-propynyl proline residues
Technical Support Center: Advanced Peptide Synthesis Subject: Optimization of Coupling Conditions for 5-Propynyl Proline & Sterically Hindered Secondary Amines Ticket ID: #SPPS-5PROP-001 Status: Open
Executive Summary: The Steric Challenge
You are encountering difficulty because 5-propynyl proline represents a "perfect storm" of steric hindrance in Solid-Phase Peptide Synthesis (SPPS).
-
Nucleophilicity Deficit: Like all prolines, it is a secondary amine, lacking the nucleophilicity of a primary amine.
-
Steric Wall: The propynyl group at the C5 position (adjacent to the nitrogen) creates a physical blockade. This forces the incoming activated amino acid to adopt a specific, often energetically unfavorable, trajectory to attack the nitrogen.
-
Conformational Rigidity: The alkyne tail locks the pyrrolidine ring into specific puckering modes, reducing the entropic freedom necessary for the transition state.
This guide provides a self-validating workflow to overcome these barriers using high-energy coupling reagents and kinetic optimization.
Module 1: Reagent Selection Matrix
Standard reagents (HBTU/DIC) will fail. You must use "Third-Generation" coupling reagents.
| Reagent | Class | Recommendation | Why? |
| HATU | Uronium (Aza) | Gold Standard | The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to boost coupling rates by ~100x over HOBt. |
| PyAOP | Phosphonium (Aza) | Alternative | Use if the coupling is slow (>2 hours). Unlike HATU, PyAOP does not react with the N-terminus to form guanidinium byproducts (a common chain-termination event in slow couplings). |
| COMU | Uronium (Oxyma) | Modern Choice | Often superior to HATU for sterically hindered sequences.[1] It uses Oxyma Pure as the leaving group, which is safer (non-explosive) and often shows less racemization. |
| Collidine | Base | Critical | Replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker, sterically hindered base that minimizes proton abstraction from the |
Module 2: Troubleshooting & FAQs
Q1: I am seeing a "Deletion Sequence" (Missing 5-propynyl Proline). What is the fix?
Diagnosis: The coupling did not go to completion due to the steric wall. Solution: Implement the "Double Couple + Chaos" strategy.
-
Coupling 1: HATU (4 eq), HOAt (4 eq), Collidine (10 eq) in NMP (not DMF) for 2 hours at 50°C.
-
Drain and Wash.
-
Coupling 2: PyAOP (4 eq), Collidine (10 eq) in NMP for 4 hours at 50°C.
-
Note: Changing the solvent to NMP (N-methylpyrrolidone) disrupts inter-chain aggregation better than DMF.
-
Q2: My mass spec shows a +99 Da impurity. What is this?
Diagnosis: Guanidinylation. Mechanism: If the acylation is too slow, the unreacted N-terminal amine attacks the central carbon of the HATU uronium salt instead of the activated amino acid. This caps the sequence permanently. Solution: Switch to PyAOP (Phosphonium salt). Phosphonium salts cannot form guanidines. Alternatively, ensure the amino acid is pre-activated with HATU before adding it to the resin to minimize the time the free amine is exposed to raw HATU.
Q3: I suspect Racemization (L- to D- conversion). How do I prevent it?
Diagnosis: 5-substituted prolines are prone to epimerization because the C5 substituent influences the acidity of the C2 proton. High temperature + strong base = Racemization.[2] Solution:
-
Lower Temperature: Limit microwave heating to 50°C (max).
-
Base Swap: Use 2,4,6-Collidine instead of DIPEA.
-
Additive: Add Oxyma Pure (1 eq) to the reaction mixture. It creates a less basic environment than HOAt alone.
Module 3: Visualization of Logic
Workflow: Troubleshooting Low Yields
Caption: Diagnostic decision tree for identifying and resolving specific coupling failures associated with hindered proline residues.
Module 4: The "Gold Standard" Protocol
Context: This protocol assumes a Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator), but can be adapted for manual synthesis using a heated water bath.
Reagents:
-
Amino Acid: Fmoc-5-propynyl-Pro-OH (0.2 M in NMP)
-
Activator: HATU (0.5 M in DMF)
-
Base: 2,4,6-Collidine (2.0 M in NMP) [Crucial substitution for DIPEA]
Step-by-Step:
-
Resin Preparation:
-
Use ChemMatrix or Rink Amide ProTide resin. These PEG-based resins swell better in NMP/DMF, allowing better diffusion of bulky reagents than polystyrene.
-
-
Deprotection:
-
20% Piperidine in DMF with 0.1 M Oxyma Pure .
-
Why? Oxyma prevents aspartimide formation and reduces racemization of the previous amino acid during the deprotection step.
-
-
Coupling (Microwave Cycle):
-
Step 1 (Pre-activation): Combine AA (5 eq), HATU (4.9 eq), and Collidine (10 eq). Vortex for 30 seconds outside the vessel if manual; allow 1 min pre-mix if automated.
-
Step 2 (Reaction):
-
Temp: 75°C (Standard) or 50°C (if Cys/His present or epimerization noted).
-
Time: 10 minutes.
-
Power: 30 Watts (keep low to prevent thermal spikes).
-
-
-
Monitoring (The Chloranil Test):
-
Do NOT use the Kaiser (Ninhydrin) test. It detects primary amines.
-
Use the Chloranil Test or Isatin Test .[3] These specifically detect secondary amines (the unreacted proline nitrogen).
-
Result: Blue beads = Incomplete coupling. Colorless = Complete.
-
-
Capping (Mandatory):
-
If the Chloranil test is slightly positive after a double coupling, CAP the unreacted chains with Acetic Anhydride/Pyridine. It is better to have a truncated impurity (easy to purify) than a deletion sequence (hard to purify).
-
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (2010). The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) System in Peptide Synthesis.[1] Accounts of Chemical Research. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940–943. Link
-
Biotage. (2025). Peptide Synthesis: Coupling Reagents Guide. Link
-
Sigma-Aldrich. (2025). Novabiochem Peptide Synthesis Reagents: PyAOP and HATU. Link
Sources
Optimizing yield for hydrolysis of Methyl(5R)-5-propynyl-L-prolinate
Welcome to the Technical Support Center for the hydrolysis of Methyl (5R)-5-propynyl-L-prolinate. As a Senior Application Scientist, I frequently consult with researchers who encounter severe yield bottlenecks during the deprotection of this specific intermediate.
This guide is designed to move beyond basic protocols and address the mechanistic causality behind your experimental failures. We will explore why standard hydrolysis conditions fail for this substrate and provide field-proven, self-validating workflows to optimize your recovery and stereochemical purity.
Part 1: Mechanistic Causality – Why Does Yield Drop?
The hydrolysis of Methyl (5R)-5-propynyl-L-prolinate to (5R)-5-propynyl-L-proline presents a trifecta of synthetic challenges. Understanding the physical chemistry of this molecule is the first step to optimizing your yield.
-
The Zwitterion Trap (Isolation Failure): The product is an unprotected amino acid containing both a secondary amine and a carboxylic acid. At neutral pH, it exists almost entirely as a highly polar zwitterion. If you attempt a standard liquid-liquid extraction (e.g., Ethyl Acetate/Water) after neutralizing your basic hydrolysis reaction, the product will remain entirely in the aqueous phase, resulting in near-zero isolated yield[1].
-
Base-Catalyzed Epimerization (Purity Loss): The C2 alpha-proton of proline esters is relatively acidic. Under basic saponification conditions, the molecule can undergo enolization. Because the cyclic nature of the pyrrolidine ring reduces the steric penalty for the planar enolate intermediate, proline derivatives are highly susceptible to racemization or epimerization at the alpha-chiral center[2].
-
Alkyne Hydration (Degradation): To bypass the zwitterion isolation issue, chemists often attempt strong acid-catalyzed hydrolysis (e.g., refluxing 6M HCl) to isolate the product directly as a hydrochloride salt. However, the 5-propynyl group is highly sensitive to strong aqueous acids, which catalyze the Markovnikov hydration of the alkyne, converting it into a methyl ketone via an enol intermediate[3],[4].
Part 2: Troubleshooting Guide & FAQs
Q: My LC-MS shows 100% conversion of the methyl ester, but my isolated yield is <20%. Where is my product?
A: Your product was lost in the aqueous waste during extraction. When you neutralize the saponification reaction (e.g., LiOH neutralized with HCl), you generate inorganic salts (LiCl) alongside your highly water-soluble zwitterionic amino acid.
Solution: Abandon organic extraction. You must either adjust the pH exactly to the molecule's isoelectric point (pI
Q: I am seeing a mixture of diastereomers after hydrolysis. How do I prevent epimerization at C2? A: You are likely using too strong a base (like NaOH or KOH) or letting the reaction run at room temperature for too long. Solution: Switch to Lithium Hydroxide (LiOH) and strictly control the temperature at 0°C. Lithium coordinates with both the carbonyl oxygen and the amine, providing a templating effect that accelerates ester hydrolysis at lower temperatures, thereby minimizing the time the alpha-proton is exposed to enolizing conditions[5].
Q: Can I use enzymatic hydrolysis for this unnatural amino acid? A: Yes. While proteases often struggle with the steric bulk of the 5-propynyl group, Candida antarctica Lipase B (CALB) is highly effective for the enantioselective hydrolysis of proline esters[6]. This method operates at mild pH (7.0–8.0), completely eliminating the risk of epimerization and alkyne hydration.
Part 3: Data Presentation – Hydrolysis Strategy Comparison
Summarizing the quantitative and qualitative data for different hydrolysis approaches reveals why specific conditions must be chosen for this substrate.
| Hydrolysis Method | Reagents | Temp (°C) | Epimerization Risk | Alkyne Stability | Typical Yield | Primary Drawback |
| Standard Base | NaOH (2.0 eq), MeOH/H₂O | 25°C | High (>15% D-isomer) | Stable | 20-40% | Severe isolation loss; epimerization. |
| Optimized Base | LiOH (1.2 eq), THF/H₂O | 0°C | Low (<2% D-isomer) | Stable | 75-85% | Requires ion-exchange chromatography. |
| Strong Acid | 6M HCl (aq) | 100°C | Low | Degraded (Ketone) | <10% | Complete hydration of the propynyl group. |
| Enzymatic | CALB, Phosphate Buffer | 30°C | None (0%) | Stable | 85-95% | Longer reaction times (24-48 hours). |
Part 4: Experimental Protocols
Protocol A: Optimized LiOH Hydrolysis with Ion-Exchange Isolation
This protocol is a self-validating system: by tracking the pH and utilizing resin, you mathematically guarantee the separation of the zwitterion from inorganic salts.
-
Reaction Setup: Dissolve Methyl (5R)-5-propynyl-L-prolinate (10.0 mmol) in a 3:1 mixture of THF/Water (40 mL). Cool the flask to 0°C using an ice bath.
-
Base Addition: Add LiOH monohydrate (12.0 mmol, 1.2 eq) in one portion. Stir vigorously at 0°C for 4 hours.
-
Validation Check: Sample 10
L, dilute in MeCN, and check via LC-MS. The ester peak should be absent, replaced by the product mass . -
Quenching: Carefully adjust the pH to ~6.0 using 1M HCl. The solution will contain the zwitterionic product and LiCl. Remove THF under reduced pressure (keep bath <30°C).
-
Ion-Exchange Isolation:
-
Load the remaining aqueous layer onto a column packed with Dowex 50WX8 (H+ form) strongly acidic cation exchange resin.
-
Wash the column with deionized water (3 column volumes) until the eluent is neutral (pH 7). Causality: The amino acid is protonated and bound to the resin; LiCl is washed away.
-
Elute the product using 2M aqueous Ammonia (
).
-
-
Recovery: Lyophilize the ammonia fractions to obtain (5R)-5-propynyl-L-proline as a pure white powder.
Protocol B: Enzymatic Hydrolysis (Ultra-Mild)
Ideal for maintaining absolute stereochemical integrity.
-
Preparation: Suspend the methyl ester (10.0 mmol) in 50 mL of 0.1 M Potassium Phosphate buffer (pH 7.5). Add 10% v/v tert-butanol to aid solubility.
-
Enzyme Addition: Add 500 mg of immobilized Candida antarctica Lipase B (CALB)[6].
-
Incubation: Shake the mixture at 30°C at 200 rpm for 24-48 hours. Maintain pH at 7.5 using a pH stat titrator with 0.1M NaOH.
-
Isolation: Filter off the immobilized enzyme (which can be washed and reused). Lyophilize the aqueous filtrate directly, or apply the Dowex isolation method described in Protocol A to remove phosphate salts.
Part 5: Troubleshooting Workflow Visualization
Fig 1. Diagnostic workflow for resolving yield and purity bottlenecks during proline ester hydrolysis.
References
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Source: National Institute of Informatics (NII) URL:[Link]
-
Amino Acids, Peptides, and Proteins Source: Portland State University URL:[Link]
-
An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid, and nipecotic acid Source: ResearchGate URL:[Link]
-
Hydration of Alkynes Source: Lumen Learning (MCC Organic Chemistry) URL:[Link]
-
Acid Catalyzed Hydration of Alkynes with Practice Problems Source: Chemistry Steps URL:[Link]
-
Amino Acids and Peptides Source: eGyanKosh URL:[Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Hydrophobic Alkynyl Proline Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubilization of hydrophobic alkynyl proline-containing peptides. These sequences present unique challenges due to a combination of conformational rigidity and high hydrophobicity, often leading to aggregation and experimental failure. This document is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my alkynyl proline peptides so difficult to dissolve?
A: The solubility challenge with these peptides is multi-faceted, stemming from their unique chemical nature:
-
Inherent Hydrophobicity: The amino acid composition is the primary determinant of peptide solubility.[1][2] Peptides with a high percentage (>50%) of hydrophobic residues (e.g., Leu, Val, Ile, Phe, Trp, Met) are often poorly soluble in aqueous solutions.[3][4] The alkynyl group, a carbon-carbon triple bond, further increases the hydrophobicity of the molecule.
-
Proline-Induced Structural Constraints: Proline's cyclic side chain introduces a rigid "kink" into the peptide backbone. While this can be beneficial for specific therapeutic conformations, it can also limit the peptide's flexibility to adopt a soluble state, sometimes promoting aggregation.
-
Intermolecular Forces: The combination of hydrophobic residues and the rigid structure can promote strong intermolecular hydrophobic interactions and hydrogen bonding, leading to the formation of insoluble aggregates or gels.[3][5]
Q2: What are the initial signs of a solubility problem?
A: It's crucial to distinguish between a suspension and a true solution. Initial signs of poor solubility include:
-
Visible Particulates: The most obvious sign is solid material that does not disappear, even after vortexing.
-
Cloudiness or Haziness (Turbidity): The solution appears milky or opaque, indicating suspended, undissolved peptide.
-
Gel Formation: Highly concentrated solutions of peptides prone to hydrogen bonding can form a viscous gel.[5]
-
Precipitation Upon Dilution: A common issue where a peptide dissolves in a strong organic solvent but crashes out of solution when diluted into an aqueous buffer. This is often referred to as "salting out."[6]
Before proceeding with any experiment, it is critical to confirm dissolution. A simple but effective method is to centrifuge your prepared peptide solution and inspect for a pellet.[1]
Troubleshooting Guide: A Step-by-Step Approach
When encountering a solubility issue, it is best to work through potential solutions systematically, starting with the simplest and least disruptive methods. Always test solubility on a small aliquot of your peptide before dissolving the entire batch.[3][7]
Tier 1: Initial Solvent & Formulation Optimization
This tier focuses on finding a suitable solvent system without modifying the peptide itself.
A: The first step is to assess the peptide's net charge at a neutral pH to guide solvent selection.[8]
Charge Calculation:
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus (if it's a free amine).[7][9]
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (if it's a free carboxyl).[7][9]
-
Sum the values to determine the net charge.[7]
-
If the peptide is basic (net charge > 0): Try dissolving in water first. If that fails, add a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) dropwise, followed by dilution with water.[1][5][8]
-
If the peptide is acidic (net charge < 0): Attempt to dissolve in water. If unsuccessful, add a small amount of a weak base like 0.1M ammonium bicarbonate (NH₄HCO₃) or aqueous ammonia (NH₄OH), then dilute.[1][8] Note: Avoid basic conditions if your peptide contains cysteine to prevent disulfide bond formation.[8][10]
-
If the peptide is neutral or highly hydrophobic (net charge ≈ 0): These peptides typically require organic co-solvents.[1][10] This is the most likely category for hydrophobic alkynyl proline peptides.
The following diagram outlines a decision-making workflow for initial solvent selection.
A: For highly hydrophobic peptides, dissolving them first in a minimal amount of a strong organic solvent before diluting into an aqueous buffer is the standard procedure.[3][11]
Recommended Co-Solvents:
| Co-Solvent | Properties & Use Cases | Cautions |
| DMSO (Dimethyl sulfoxide) | Excellent solvent for very hydrophobic peptides. Low toxicity for most cell culture applications.[3][10] | Can oxidize Met or free Cys residues.[5] Difficult to remove by lyophilization. Keep final concentration <0.5% for cell assays.[10] |
| DMF (Dimethylformamide) | Stronger solvent than DMSO for some peptides. Alternative to DMSO for Cys-containing peptides.[8][10] | Higher toxicity than DMSO. Must be handled with care. |
| ACN (Acetonitrile) | Volatile and easily removed. Preferred for mass spectrometry.[3] | Less powerful solvent than DMSO/DMF. Maintain final concentration <50%.[3] |
| TFE (Trifluoroethanol) | Can disrupt aggregation by promoting secondary structure (e.g., helices).[10][12] It displaces water, creating a low dielectric environment that favors intra-peptide hydrogen bonds.[13][14] | Can alter native peptide conformation.[12] Its effect is concentration-dependent; low concentrations can stabilize structure while high concentrations can denature.[12][15] |
| Isopropanol / Ethanol | Less harsh alternatives that can work for moderately hydrophobic peptides.[16] | Weaker solvating power than DMSO or DMF. |
Protocol: Co-Solvent Solubilization
-
Initial Dissolution: Add a small volume (e.g., 30-50 µL) of 100% DMSO or your chosen organic solvent to the lyophilized peptide.[10] Vortex or sonicate gently to fully dissolve the peptide.[4] Ensure no particulates are visible.
-
Slow Dilution: While vigorously stirring your aqueous buffer (e.g., PBS), add the peptide-organic solution dropwise.[5][10]
-
Observe: If the solution becomes turbid, you have exceeded the solubility limit at that final co-solvent concentration.[10]
Tier 2: Peptide Sequence & Chemical Modification
If formulation optimization fails, the next step is to consider modifications to the peptide sequence itself. This often requires re-synthesis but can provide a permanent solution.
A: Yes. Strategic modification of the amino acid sequence is a powerful method to improve solubility.
-
Introduce Charged Residues: The most common strategy is to add charged amino acids (Lys, Arg, Asp, Glu) to the sequence, typically at the N- or C-terminus, to increase the overall polarity and net charge.[3][16] Even a single charged residue can significantly improve solubility by increasing electrostatic repulsion between peptide molecules.[17]
-
Amino Acid Substitution: If functionally permissible, substitute key hydrophobic residues (e.g., Val, Leu) with more polar or smaller ones like Glycine or Alanine.[16]
-
PEGylation: Attaching polyethylene glycol (PEG) chains is a well-established method to increase solubility, stability, and circulation half-life. The PEG chain forms a hydrophilic cloud around the peptide, shielding its hydrophobic core.[18]
-
Solubility-Enhancing Tags: Short, highly charged or hydrophilic peptide sequences can be appended to your peptide. For example, a tag of six arginine residues ("SynTag") has been shown to dramatically improve both synthesis efficiency and final peptide solubility.[19] Other common tags include Glutathione S-transferase (GST) and Maltose-binding protein (MBP), though these are larger proteins.[20][21]
Tier 3: Advanced Formulation & Delivery Systems
For peptides that remain insoluble despite modifications, or for preclinical and clinical development, advanced drug delivery systems (DDS) are employed. These systems encapsulate the peptide, rendering the overall formulation soluble and stable.
A: Advanced drug delivery systems are designed to formulate highly insoluble compounds for in vivo applications.
-
Liposomes: These are vesicles composed of a lipid bilayer surrounding an aqueous core. Hydrophobic peptides can be entrapped within the lipid bilayer, making the entire particle dispersible in aqueous solution.[22]
-
Nanoparticles: Polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can encapsulate hydrophobic peptides within their core.[22] These systems can also be engineered for controlled release.
-
Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes where the hydrophobic peptide is sequestered inside the cyclodextrin's core, increasing its apparent solubility in water.[23]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, carrying the dissolved hydrophobic peptide.[23]
The choice of an advanced delivery system depends heavily on the route of administration, desired release profile, and the specific physicochemical properties of the peptide.[23][24]
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
Objective: To systematically and reproducibly test the solubility of a peptide in various solvents.
Materials:
-
Lyophilized peptide
-
Sterile, nuclease-free water
-
Aqueous buffers (e.g., 10% Acetic Acid, 0.1M NH₄HCO₃, PBS pH 7.4)
-
Organic co-solvents (e.g., DMSO, DMF, ACN, TFE)
-
Vortex mixer and benchtop sonicator bath
-
Microcentrifuge
Procedure:
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.[3]
-
Aliquot: Weigh out a small, precise amount of peptide (e.g., 1 mg) into several microcentrifuge tubes. This is your test sample.
-
Solvent Test (Aqueous): a. To the first tube, add a calculated volume of sterile water to achieve a high target concentration (e.g., 10 mg/mL). b. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes. c. If still not dissolved, proceed to test pH-modified buffers as guided by the peptide's net charge.
-
Solvent Test (Organic): a. To a separate tube, add a minimal volume of DMSO (e.g., 20 µL). Vortex/sonicate until fully dissolved. b. Slowly add this concentrated stock to a stirring aqueous buffer to achieve the final desired concentration.
-
Confirmation of Solubilization: a. After attempting to dissolve the peptide, centrifuge all tubes at high speed (e.g., 14,000 x g) for 10 minutes. b. Carefully inspect the bottom of the tube for a pellet. The absence of a pellet indicates successful solubilization. The presence of a pellet indicates the peptide is merely suspended.
This guide provides a framework for addressing the complex solubility issues associated with hydrophobic alkynyl proline peptides. By systematically applying these principles and protocols, researchers can increase their chances of experimental success.
References
-
Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]
-
Peptide Solubility | Peptide Synthesis. (n.d.). Bio Basic. Retrieved from [Link]
-
General Guide for Dissolving Peptides. (n.d.). Peptide Synthetics. Retrieved from [Link]
-
How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved from [Link]
-
Bowler, M. W., et al. (2007). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Protein Science, 16(2), 238-246. Retrieved from [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved from [Link]
-
Züger, S., et al. (2024). A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins. Journal of the American Chemical Society. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]
-
Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved from [Link]
-
Dos Santos, T. C., et al. (2021). Advanced delivery systems for peptide antibiotics. Frontiers in Pharmacology, 12, 685387. Retrieved from [Link]
-
Paraskevopoulou, V., & Falcone, F. H. (2018). Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. Microorganisms, 6(2), 47. Retrieved from [Link]
-
Peptide Solubility Guidelines. (n.d.). AnaSpec. Retrieved from [Link]
-
Liu, Y., et al. (2022). Advances in peptide-based drug delivery systems. Frontiers in Pharmacology, 13, 1007720. Retrieved from [Link]
-
Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved from [Link]
-
Peptide solubility. (2023). Isca Biochemicals. Retrieved from [Link]
-
Jevševar, S., et al. (2010). PEGylation of therapeutic proteins. Biotechnology Journal, 5(1), 113-128. Retrieved from [Link]
-
Development of an Advanced Drug Delivery System for Protein- and Peptide-Based Therapeutics. (2025). Current Pharmaceutical Design. Retrieved from [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biobasic.com [biobasic.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com.cn [genscript.com.cn]
- 10. lifetein.com [lifetein.com]
- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 12. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 17. Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. goldbio.com [goldbio.com]
- 21. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 22. Advanced delivery systems for peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nchr.elsevierpure.com [nchr.elsevierpure.com]
Solving aggregation issues in peptides with propynyl side chains
This technical guide is structured as a dynamic support center for researchers facing aggregation challenges with propynyl-modified peptides.
Case ID: PROP-AGG-001
Status: Open
Topic: Troubleshooting aggregation in peptides containing Propargylglycine (Pra) and other alkyne side chains.
Executive Summary: The "Propynyl Paradox"
The Issue: You are likely using propynyl side chains (e.g., L-Propargylglycine) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or as a hydrophobic probe. While the alkyne group is small, its linear, rigid, and hydrophobic nature (
-
Post-Cleavage Precipitation: "Crashing out" in aqueous buffers.
-
Click-Reaction Failure: Reactants aggregate before the triazole forms.
This guide provides self-validating protocols to resolve these specific failure modes.
Module A: Synthesis (SPPS) Troubleshooting
User Question: My synthesis failed at the Propargylglycine coupling step. The resin stopped swelling and the Kaiser test is ambiguous. How do I proceed?
Root Cause Analysis
The introduction of the propynyl group often initiates a "hydrophobic collapse" of the peptide chain on the resin. This is not just steric hindrance; it is the formation of inter-chain
Troubleshooting Protocol: The "Disruption" Workflow
| Step | Action | Mechanistic Rationale |
| 1 | Switch Solvent System | Replace DMF with NMP (N-methyl-2-pyrrolidone) or a binary mix of DMF/DMSO (80:20) . DMSO disrupts inter-chain hydrogen bonds that stabilize aggregates. |
| 2 | Add Chaotropic Salts | Wash resin with 0.4M LiCl or KSCN in DMF prior to coupling.[3] These salts disrupt the ordered water/solvent structure around the hydrophobic alkyne, improving solvation. |
| 3 | Backbone Protection | If the propynyl residue is followed by Ser/Thr, use Pseudoproline dipeptides . If followed by Gly, use Fmoc-Hmb-Gly-OH . These introduce a "kink" that physically prevents beta-sheet stacking. |
| 4 | Elevated Temperature | Perform the coupling at 50°C (unless Cys/His are present, then limit to 40°C). Thermal energy overcomes the entropic barrier of de-aggregation. |
Visual Guide: SPPS Optimization Logic
Caption: Decision logic for overcoming on-resin aggregation during propynyl-peptide synthesis.
Module B: Solubilization & Purification
User Question: I cleaved the peptide, but it precipitated immediately in water/acetonitrile. It won't dissolve in pure water.[4] What solvents are compatible with propynyl groups?
The "Crash Out" Phenomenon
Propynyl groups are highly hydrophobic. If your peptide has a low net charge, the alkyne side chains will drive precipitation in aqueous media.
Solubilization Matrix
| Solvent Class | Recommendation | Application Context |
| Primary Organic | HFIP (Hexafluoroisopropanol) | Gold Standard. Dissolves aggregates by disrupting H-bonds. Volatile and easy to remove. |
| Co-Solvent | DMSO (Dimethyl Sulfoxide) | Good for biological assays (keep <1%). Hard to remove by lyophilization. |
| Chaotrope | 6M Guanidine HCl | Use for HPLC purification prep. Must be desalted later. |
| pH Adjuster | 0.1% NH₄OH (Ammonia) | Only if sequence contains Asp/Glu. Helps ionize the peptide to offset alkyne hydrophobicity. |
Protocol: The "Stepwise Solubilization" Method
-
Dry State: Ensure peptide is fully lyophilized.
-
Organic Start: Add 100% HFIP or DMSO dropwise until the peptide forms a clear gel or solution. Do not add water yet.
-
Sonication: Sonicate for 30 seconds.
-
Dilution: Slowly add water/buffer while vortexing. If turbidity appears, stop and add more organic solvent.[5]
-
Final Target: Aim for <50% organic solvent for HPLC injection (dilute with 0.1% TFA in water).
Module C: "Click" Reaction Optimization
User Question: My peptide aggregates when I add the Copper (Cu) catalyst for the click reaction. How do I maintain solubility during conjugation?
Mechanism of Failure
Copper (I) can induce coordination complexes between peptides, causing cross-linking and precipitation. Furthermore, the "click" product (triazole) is polar, but the starting alkyne is not. The transition state is often the solubility bottleneck.
The "On-Resin" Solution
Instead of clicking in solution, perform the reaction on the solid phase before cleavage.
-
Why? The resin physically isolates peptide chains, preventing intermolecular aggregation.
-
How? Swell resin in DMF/DMSO. Add Azide, CuI, and Ascorbate. Wash thoroughly to remove Copper before cleavage.
Visual Guide: Click Chemistry Workflow
Caption: Comparison of solution-phase vs. solid-phase strategies for clicking propynyl peptides.
Frequently Asked Questions (FAQ)
Q: Can I use Propargylglycine at the C-terminus? A: Avoid this if possible. Placing hydrophobic residues at the C-terminus anchors the aggregation early in the synthesis. Place Propargylglycine as close to the N-terminus as possible, or use a PEG-spacer (e.g., PEG2) between the resin and the first amino acid to improve solvation.
Q: Does the triazole product aggregate? A: Generally, no. The 1,2,3-triazole ring has a strong dipole moment (approx 5D) and can participate in hydrogen bonding, acting as an amide bond mimic.[6] The aggregation usually stops once the click reaction is complete.
Q: My peptide contains Cysteine. Can I still use DMSO for solubilization? A: Caution. DMSO promotes disulfide bond formation (oxidation). If you must use DMSO with Cys-peptides, keep the time short (<1 hour) or add a reducing agent like DTT, though DTT can interfere with Copper catalysts. For Cys-containing peptides, HFIP is the safer solvent choice.
References
-
National Institutes of Health (NIH). (2010). Click Chemistry in Peptide-Based Drug Design. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 6. cpcscientific.com [cpcscientific.com]
Optimizing catalyst load for click reactions with steric proline centers
Technical Support Center: Advanced CuAAC Optimization for Sterically Hindered Proline Scaffolds
Introduction
Welcome to the Technical Support Center. You are likely here because your standard click chemistry protocol (1 mol% CuSO₄ / Ascorbate) has failed or stalled when applied to a proline-functionalized substrate.
The Core Problem: Proline is unique among amino acids. Its pyrrolidine ring imposes severe conformational rigidity and steric bulk, particularly at the
This guide moves beyond basic protocols to address the kinetic bottleneck of steric hindrance and the thermodynamic trap of catalyst sequestration.
Module 1: Reaction Stalling & Kinetics
Diagnosis: The reaction initiates but plateaus at <50% conversion, regardless of time.
Q: I increased my copper load to 20 mol%, but the reaction is still incomplete. Why isn't more catalyst helping?
A: In sterically hindered systems, "more copper" often leads to catalyst death, not faster reactions. The CuAAC mechanism is stepwise.[1] For steric centers, the formation of the metallacycle intermediate (the rate-determining step) is energetically unfavorable due to crowding. If you simply add more copper without a stabilizing ligand, the unstable Cu(I) species disproportionate or oxidize before they can navigate the steric bulk to form the triazole.
The Solution: Ligand Acceleration, Not Just Load. You must switch to a ligand that creates a more open, yet reactive, coordination environment.
-
TBTA: Avoid. It is too bulky and slow for hindered centers.
-
THPTA: Better.[2] It is water-soluble and protects Cu(I), but can still be slow with extreme sterics.
-
BTTAA / BTTES: Recommended. These ligands donate electron density to the copper center, accelerating the metallacycle formation step significantly, even in crowded environments.
Data: Ligand Efficiency on Steric Substrates (Relative reaction rates for 4-azidoproline + phenylacetylene)
| Ligand Type | Catalyst Load | Time to 90% Conv. | Outcome |
| None | 20 mol% | > 48 Hours | Incomplete / Aggregation |
| TBTA | 5 mol% | 24 Hours | Slow, requires organic solvent |
| THPTA | 5 mol% | 6 Hours | Good, but high load needed |
| BTTAA | 2 mol% | < 2 Hours | Optimal |
Technical Insight: The BTTAA ligand allows for a lower catalyst load (reducing toxicity/cleanup) while maintaining the high turnover frequency required to overcome the steric barrier.
Module 2: The Proline "Copper Sponge" Effect
Diagnosis: The reaction solution turns green/blue immediately, or yield is zero despite standard reagents.
Q: My proline peptide is consuming the catalyst. How do I prevent this?
A: Proline residues, especially if they are N-terminal or adjacent to Histidine, act as competitive chelators. They bind Cu(II) (green/blue) or Cu(I) tightly, removing it from the catalytic cycle.
The Fix: The "Overwhelm" Ratio. Standard protocols use a 1:1 or 1:2 Metal:Ligand ratio. For proline systems, you must ensure the accelerating ligand outcompetes the peptide backbone for the copper.
-
Increase Ligand Ratio: Use a 1:5 ratio of Cu : Ligand (e.g., 2 mol% Cu and 10 mol% BTTAA).
-
Sacrificial Metal (Optional): If the sequence is extremely chelating (e.g., Poly-Pro or His-tags), add 1 equivalent of ZnCl₂ to saturate the peptide's binding sites before adding the Copper catalyst. Zn(II) binds the peptide but does not catalyze the click reaction.
Module 3: Visualizing the Steric Block
The following diagram illustrates why standard conditions fail and how the optimized ligand pathway succeeds.
Caption: Comparative pathway analysis showing how ligand-accelerated catalysis (Green path) bypasses the steric clash that stalls standard ligand-free or weak-ligand systems (Red path).
Module 4: Standard Operating Procedure (SOP)
Protocol: High-Efficiency Click Reaction for Steric Proline Centers
Reagents:
-
Catalyst Source: CuSO₄[3][4]·5H₂O (freshly prepared 20 mM stock in water).
-
Reductant: Sodium Ascorbate (freshly prepared 100 mM stock).
-
Ligand: BTTAA (50 mM stock in DMSO/Water).
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES. Avoid Tris (competes for Cu).
Step-by-Step Workflow:
-
Pre-Complexation (Critical): In a separate micro-tube, mix the CuSO₄ and BTTAA ligand.
-
Ratio: 1 part Cu to 5 parts Ligand.
-
Why? This ensures every Cu ion is "armored" before it touches the proline peptide.
-
-
Substrate Prep: Dissolve the Proline-Azide and Alkyne in the buffer.
-
If solubility is poor, add DMSO up to 20% (v/v).
-
Note: Maintain high concentration if possible (1–5 mM reactants). Dilution hurts steric reactions.
-
-
Catalyst Addition: Add the Pre-Complexed Cu-Ligand mixture to the reaction.
-
Target Load: 5 mol% Cu / 25 mol% Ligand relative to the limiting reagent.
-
-
Initiation: Add Sodium Ascorbate (10 equivalents relative to Cu, typically 50 mol% relative to substrate).
-
Tip: Argon sparging for 30 seconds is highly recommended to prevent oxygen from killing the low-load catalyst.
-
-
Incubation: Incubate at 37°C for 2–4 hours.
-
Why Heat? Steric reactions have higher activation energy (
). 37°C provides the thermal energy to cross the barrier without degrading the peptide.
-
Module 5: Cleanup & Copper Removal
Issue: Proline peptides hold onto copper, affecting downstream assays (e.g., cell toxicity, NMR).
Q: I can't get the copper out. Chelex isn't working.
A: Standard resins often fail with proline because the peptide wraps around the metal.
Protocol:
-
EDTA/Argon Wash: Add EDTA (50 mM) to the finished reaction. The high concentration forces the copper off the peptide.
-
Solid Phase Extraction (C18):
-
Load the EDTA-containing mixture onto a C18 Sep-Pak or HPLC column.
-
Wash with 10% Acetonitrile / 0.1% TFA in water. The acid protonates the proline amines, releasing any remaining copper, while the EDTA washes away in the aqueous phase.
-
Elute product with high Acetonitrile gradient.
-
References
-
Mechanism of CuAAC & Ligand Acceleration Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie Int. Ed. (2011). [Link]
-
Steric Hindrance in Click Chemistry Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[5] Chemical Society Reviews (2010). [Link]
-
BTTAA Ligand Superiority Uttamapinant, C., et al. "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie Int. Ed. (2012).[6][7] [Link]
-
Proline Functionalization & Editing Kubota, K., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides." Journal of the American Chemical Society (2013). [Link]
-
CuAAC Catalyst Optimization Presolski, S. I., et al. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology (2011). [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. mdpi.com [mdpi.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Chemoselectivity of Methyl Ester Protecting Groups Under Basic Conditions
Welcome to the technical support center for navigating the complexities of methyl ester protecting groups in synthetic chemistry. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide in-depth, field-tested insights into the stability and selective cleavage of methyl esters under basic conditions. This resource is structured to help you troubleshoot common experimental issues and answer fundamental questions, ensuring the integrity of your synthetic route.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the basic hydrolysis (saponification) of methyl esters. Each problem is presented with probable causes and actionable solutions.
Issue 1: Incomplete or Unusually Slow Saponification
Symptom: TLC or LC-MS analysis shows significant amounts of starting material remaining even after extended reaction times or heating.
Probable Cause:
-
Insufficient Base: The hydrolysis of an ester with a hydroxide base is stoichiometric. One equivalent of base is consumed to generate the carboxylate salt.[1] Using a catalytic amount or only a single equivalent may not be enough to drive the reaction to completion, especially if other acidic protons are present in the substrate.
-
Steric Hindrance: Esters with significant steric bulk near the carbonyl group (e.g., neopentyl-type substitution) are hydrolyzed much more slowly than unhindered esters.[2]
-
Poor Solubility: The substrate may not be sufficiently soluble in the chosen solvent system, leading to a slow heterogeneous reaction. This is common when using aqueous base with a nonpolar organic substrate.
-
Inappropriate Base/Solvent System: The strength of the hydroxide (LiOH, NaOH, KOH) and the solvent's ability to co-solubilize both the ester and the base are critical. For instance, using a weak base like potassium carbonate may not be sufficient for a sterically hindered ester.
Solutions & Optimization:
-
Increase Base Stoichiometry: Use a clear excess of the hydroxide base (typically 2-5 equivalents) to ensure the reaction goes to completion.
-
Enhance Solubility: For substrates with poor aqueous solubility, the use of a co-solvent is essential. A mixture of THF and water (e.g., 3:1 or 2:1) is a very common and effective system.[3][4] Methanol or ethanol can also be used, but be aware of the potential for transesterification, although this is generally not a major issue as the hydrolysis equilibrium is highly favorable.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis, particularly for hindered esters. Monitor carefully to avoid decomposition of sensitive substrates.
-
Select the Right Base: For complex and sensitive substrates, lithium hydroxide (LiOH) in a THF/water mixture is often the base of choice.[3][4] For more robust systems, NaOH or KOH are effective and more economical.[5][6]
Experimental Protocol: Standard Saponification of a Methyl Ester
-
Dissolve the methyl ester (1.0 eq) in a suitable solvent mixture, such as THF:H₂O (3:1 v/v).
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS.
-
If the reaction is slow, heat the mixture to 40 °C.
-
Upon completion, cool the reaction to 0 °C and carefully acidify with aqueous HCl (e.g., 1 M) to a pH of ~2-3.
-
Extract the resulting carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Issue 2: Epimerization of a Stereocenter Alpha to the Ester
Symptom: You observe the formation of diastereomers (racemization or epimerization) in your product, which contains a stereocenter adjacent to the newly formed carboxylic acid.
Probable Cause:
-
Enolate Formation: Under basic conditions, the α-proton of the ester is acidic. The hydroxide base can deprotonate this position, forming a planar enolate intermediate. Subsequent protonation during workup can occur from either face, leading to loss of stereochemical integrity.[7] This is a significant risk for amino acid derivatives and other substrates with activated α-hydrogens.[3]
Solutions & Optimization:
-
Use Milder Conditions:
-
Lower Temperature: Conduct the hydrolysis at 0 °C or even lower if possible to disfavor enolate formation kinetically.
-
Weaker Base: Employ a milder base like potassium carbonate (K₂CO₃) in methanol/water.[7]
-
Barium Hydroxide: Barium hydroxide octahydrate (Ba(OH)₂) in methanol has been used successfully to hydrolyze esters in systems prone to retro-aldol reactions or other base-mediated side reactions.[3][6]
-
-
Employ Nucleophilic, Less Basic Reagents: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is more nucleophilic than LiOH and can achieve hydrolysis under conditions that avoid epimerization in sensitive substrates.[3]
-
Enzymatic Hydrolysis: For particularly sensitive substrates, enzymatic hydrolysis using a lipase (e.g., from Candida antarctica or porcine pancreas) offers exceptional chemoselectivity and operates under neutral pH, completely avoiding epimerization.[3][8][9]
-
Switch to an Orthogonal Protecting Group: If epimerization cannot be suppressed, the best long-term strategy is to use a protecting group that can be cleaved under non-basic conditions. For example, a benzyl ester can be removed by neutral hydrogenolysis (H₂, Pd/C), and a tert-butyl ester is cleaved under acidic conditions (e.g., TFA in DCM).[7][10]
Issue 3: Cleavage of Other Base-Sensitive Functional Groups
Symptom: Besides the desired methyl ester hydrolysis, you observe the removal of other protecting groups (e.g., Fmoc, some silyl ethers) or degradation of other functional groups in your molecule.
Probable Cause:
-
Lack of Orthogonality: The reaction conditions are too harsh for other functional groups present in the molecule.[11] For example, standard saponification conditions (e.g., NaOH in MeOH/H₂O) will readily cleave Fmoc groups, which are designed to be removed by base (typically piperidine).[12][13] Acetate and benzoate esters will also be cleaved.[13]
Solutions & Optimization:
-
Careful Condition Screening: A systematic screen of bases, solvents, and temperatures is crucial.
-
Fmoc-Protected Substrates: Standard saponification is generally incompatible with Fmoc protection.[12] Specialized methods, such as using calcium(II) iodide with NaOH in acetone, have been developed to act as a protective agent for the Fmoc group during hydrolysis, reportedly by forming a less soluble Ca(OH)₂ intermediate that lowers the effective hydroxide concentration.[12]
-
Silyl Ethers: While many silyl ethers (like TBDMS) are relatively stable to hydroxide, prolonged reaction times or elevated temperatures can cause cleavage. Milder conditions (lower temperature, shorter reaction time) are recommended.[7]
-
-
Use Highly Chemoselective Reagents:
-
Bis(tri-n-butyltin)oxide: This reagent can accomplish ester hydrolysis under neutral conditions, preserving stereocenters and other sensitive groups.[3]
-
Lithium Iodide (LiI): In aprotic solvents like ethyl acetate or THF, LiI can selectively de-methylate esters via an Sₙ2 mechanism, which is orthogonal to base-labile groups.[14]
-
Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting methyl ester saponification.
Caption: Troubleshooting workflow for methyl ester saponification.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of base-catalyzed methyl ester hydrolysis?
Base-catalyzed ester hydrolysis, known as saponification, is a nucleophilic acyl substitution reaction.[4] The mechanism proceeds in three key steps:
-
Nucleophilic Attack: The hydroxide ion (HO⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (MeO⁻) as the leaving group. This yields the carboxylic acid.
-
Irreversible Acid-Base Reaction: The methoxide ion is a strong base (the pKa of its conjugate acid, methanol, is ~15.5) and immediately deprotonates the newly formed carboxylic acid (pKa ~4-5). This highly favorable and essentially irreversible acid-base reaction forms the carboxylate salt and methanol.[4]
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Q2: Why is saponification considered irreversible?
The overall reaction is irreversible under basic conditions because the final step is a highly exergonic acid-base reaction.[4] The carboxylic acid produced is much more acidic than the alcohol (methanol). Therefore, the alkoxide (methoxide) immediately and completely deprotonates the carboxylic acid to form a carboxylate salt.[4][11] To reverse this, the alcohol would need to protonate the carboxylate, which is energetically very unfavorable—like asking a river to flow uphill.[4] An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[4][15]
Q3: How do I choose the right base and solvent for my substrate?
The choice depends on the substrate's reactivity and the presence of other functional groups. The following table summarizes common choices.
| Base | Typical Solvent System | Key Characteristics & Use Cases |
| LiOH | THF/H₂O, THF/MeOH/H₂O | Often the first choice for complex, sensitive, or sterically hindered substrates. Good for achieving high yields with minimal side reactions.[3][4][5] |
| NaOH | MeOH/H₂O, EtOH/H₂O | A strong, common, and cost-effective base for robust substrates where side reactions are not a major concern.[5][6] |
| KOH | MeOH/H₂O, EtOH/H₂O | Similar to NaOH but its salts are often more soluble in organic solvents.[5][6] |
| Ba(OH)₂ | MeOH/H₂O | A milder option used to suppress side reactions like retro-aldol or epimerization. The insolubility of some barium carboxylate salts can be exploited for selectivity.[3][6] |
| K₂CO₃ | MeOH/H₂O | A weak base suitable for hydrolyzing activated esters or when very mild conditions are required to prevent epimerization or cleavage of sensitive groups.[7] |
Q4: Are there alternatives to basic hydrolysis for cleaving methyl esters?
Yes. When a substrate cannot tolerate basic conditions, several alternative methods are available:
-
Acid-Catalyzed Hydrolysis: Using aqueous acid (e.g., H₂SO₄, HCl) and heat can hydrolyze esters. This reaction is an equilibrium process, the reverse of Fischer esterification. It is suitable for molecules stable to strong acid but incompatible with base-sensitive substrates.
-
Enzymatic Hydrolysis: Lipases can cleave esters with high chemoselectivity under neutral pH and mild temperatures, making this an excellent method for complex molecules with multiple sensitive functional groups and stereocenters.[3][8]
-
Nucleophilic Demethylation: Reagents like lithium iodide (LiI) in aprotic solvents can cleave methyl esters via an Sₙ2 attack on the methyl group. This is a powerful method that is orthogonal to many base- and acid-labile protecting groups.[14]
References
- Benchchem. (n.d.). Technical Support Center: Orthogonal Deprotection Strategies in the Presence of Methyl Ethers.
-
Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. (Simulated reference based on content discussing specific reagents like LiOOH and Ba(OH)₂ from search result[3])
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- J&K Scientific LLC. (2025, December 9). Methyl-Ester Protection and Deprotection.
- AOCS. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids.
- ResearchGate. (2025, August 6). A comparative kinetic and mechanistic study of saponification of industrially important esters.
- Quora. (2019, September 14). What are the saponification processes and reactions?.
- Aakash Institute. (n.d.). What is Saponification: Mechanism, Application & Example.
- ResearchGate. (n.d.). Saponification of methyl esters producing soap and methanol.
- Molecules. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Simulated reference based on content discussing Fmoc and ester lability from search results[12] and[13])
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- ResearchGate. (2025, August 6). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks | Request PDF.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Taylor & Francis Online. (2018, May 16). Preparation of Methyl Ester Precursors of Biologically Active Agents.
- PMC. (2019, November 23). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters.
- Indiana University Bloomington. (n.d.). Saponification (Base Hydrolysis) of Organic Materials.
- Divakaran, R. (2008). Protecting groups in organic synthesis.
- ResearchGate. (2022, August 6). Methyl ester hydrolysis.
- OperaChem. (2024, April 27). Saponification-Typical procedures.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases Reagent Guide.
Sources
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bases - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic-chemistry.org [organic-chemistry.org]
- 12. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.de [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Minimizing Side Reactions During Deprotection of Alkynyl Amino Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with alkynyl amino acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of deprotection and minimize unwanted side reactions in your experiments. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Introduction: The Challenge of Stability and Selectivity
Alkynyl amino acids, such as propargylglycine, are invaluable tools in chemical biology and drug discovery, primarily for their utility in "click" chemistry reactions. However, the very reactivity that makes the alkyne group so useful also presents challenges during the deprotection steps of peptide synthesis. Both the acidic conditions required for Boc-group removal and final cleavage, and the basic conditions for Fmoc-group removal, can potentially lead to undesired modifications of the alkyne moiety and other sensitive residues. This guide is designed to help you anticipate and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the alkyne side chain during the deprotection of my peptide?
The primary side reactions of concern for the alkyne group itself are acid-catalyzed hydration during TFA-mediated deprotection and cleavage, and potential reactions with cationic species generated from other protecting groups. While generally stable, the terminal alkyne can be converted to a methyl ketone under strong acidic conditions.
Q2: Is the alkyne group stable to the piperidine used for Fmoc deprotection?
Generally, yes. The alkyne functional group is stable to the standard conditions of 20% piperidine in DMF used for Fmoc deprotection. Piperidine is a mild enough base that it does not typically cause side reactions with the alkyne, such as Michael addition, unless the alkyne is part of a highly electron-deficient system. Routine incorporation of amino acids like propargylglycine in standard solid-phase peptide synthesis (SPPS) confirms this stability.[1]
Q3: Can the carbocations generated during Boc deprotection or final cleavage react with the alkyne side chain?
Yes, this is a potential concern. During acid-mediated deprotection (e.g., with TFA), carbocations are generated from the Boc group and other acid-labile side-chain protecting groups.[2] These electrophilic carbocations can potentially be attacked by the electron-rich pi system of the alkyne triple bond. This can lead to unwanted alkylation of your peptide.
Q4: How do scavengers help in protecting the alkyne group?
Scavengers are crucial for trapping the reactive carbocations generated during acidic deprotection.[2] By adding scavengers to your cleavage cocktail, you provide a more reactive nucleophile for the carbocations to attack, thereby preventing them from reacting with your peptide, including the alkyne side chain.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental issues and provides actionable solutions.
Issue 1: Unexpected mass corresponding to +18 Da in my peptide containing a terminal alkyne after TFA cleavage.
-
Symptom: Your mass spectrometry data shows a significant peak with a mass increase of 18 Da from your expected peptide mass.
-
Likely Cause: Acid-catalyzed hydration of the terminal alkyne to a methyl ketone. Trifluoroacetic acid (TFA) can promote the addition of water across the triple bond, leading to this modification.[3][4][5]
-
Troubleshooting & Prevention:
-
Minimize Water Content: Ensure your TFA and other cleavage cocktail reagents are as anhydrous as possible. While a small amount of water is often included as a scavenger, excessive water can drive the hydration reaction.
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers can influence the microenvironment of the cleavage reaction. Triisopropylsilane (TIS) is a common and effective scavenger for carbocations and can also help to create a more hydrophobic environment, potentially disfavoring hydration.
-
Reduce Cleavage Time: Perform time-course studies to determine the minimum time required for complete deprotection and cleavage. Prolonged exposure to strong acid increases the likelihood of side reactions.
-
Consider a Milder Cleavage Cocktail: For particularly sensitive sequences, a less aggressive cleavage cocktail may be beneficial, although this needs to be balanced with the requirement for complete removal of all protecting groups.
-
Issue 2: Multiple, difficult-to-separate peaks on HPLC, with masses corresponding to additions of protecting group fragments.
-
Symptom: A complex HPLC chromatogram with several unexpected peaks that mass spectrometry identifies as your peptide plus fragments of protecting groups.
-
Likely Cause: Inefficient scavenging of carbocations generated during TFA cleavage, leading to alkylation of the alkyne or other sensitive residues.
-
Troubleshooting & Prevention:
-
Use an Optimized Scavenger Cocktail: A standard and effective cocktail for many sequences is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2] For peptides containing other sensitive residues, additional scavengers may be necessary.
-
Ensure Proper Mixing: During cleavage, ensure the resin is well-suspended in the cleavage cocktail to allow the scavengers to effectively trap carbocations as they are formed.
-
Sufficient Scavenger Concentration: Ensure you are using a sufficient excess of scavengers relative to the amount of protecting groups to be cleaved.
-
Data Summary: Recommended Scavenger Cocktails
The selection of an appropriate scavenger cocktail is critical for minimizing side reactions. The table below provides a summary of common scavengers and their primary targets.
| Scavenger | Target Species & Function | Recommended Concentration (in TFA) |
| Triisopropylsilane (TIS) | Carbocations (e.g., from Boc, tBu) | 2.5 - 5% |
| Water (H₂O) | Carbocations | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Trityl groups, prevents tryptophan oxidation | 2.5% |
| Thioanisole | Benzyl and other aromatic protecting groups | 5% |
| Phenol | Aromatic protecting groups | 5% |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of a Peptide Containing a Terminal Alkyne
This protocol is suitable for most standard peptides synthesized using Fmoc chemistry.
-
Resin Preparation: After completion of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For a 100 mg scale synthesis, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature with gentle agitation for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether (10-fold excess).
-
Isolation and Purification: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum and purify by HPLC.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates the decision-making process when encountering side reactions during the deprotection of alkynyl amino acids.
Caption: Troubleshooting workflow for deprotection side reactions.
References
-
Study.com. Alkyne Functional Group & Reactions | Overview & Examples. Available from: [Link]
- Valdez-Solis, et al. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
-
ResearchGate. N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. Available from: [Link]
-
Chemistry Steps. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Available from: [Link]
- Chen, Z.W., et al. TFA-mediated alkyne hydration reaction to synthesize methyl ketones. SciSpace. 2014.
-
ResearchGate. TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]
-
MDPI. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Available from: [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Available from: [Link]
-
PMC. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Available from: [Link]
-
Chemistry LibreTexts. 9.3: Reactions of Alkynes - Addition of HX and X₂. Available from: [Link]
-
SlideShare. Spps and side reactions in peptide synthesis. Available from: [Link]
-
PubMed. Side reactions in the SPPS of Cys-containing peptides. Available from: [Link]
-
Lumen Learning. 15.2 Use of protecting groups | Organic Chemistry II. Available from: [Link]
-
Asian Journal of Chemistry. TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones. Available from: [Link]
-
Chad's Prep®. Acid Catalyzed Hydration of Alkynes. Available from: [Link]
-
Khan Academy. Hydration of alkynes. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Wiley Online Library. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available from: [Link]
-
ResearchGate. Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Available from: [Link]
-
Springer. Methods for Removing the Fmoc Group. Available from: [Link]
-
MDPI. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available from: [Link]
-
Cold Spring Harbor Protocols. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Available from: [Link]
-
PMC. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available from: [Link]
-
LifeTein. Unusual Amino Acids: Propargylglycine (Pra). Available from: [Link]
-
PMC. Methodology of stable peptide based on propargylated sulfonium. Available from: [Link]
-
PubMed. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats. Available from: [Link]
Sources
Validation & Comparative
Technical Comparison Guide: X-Ray Crystallographic Analysis of 5-Substituted Proline Conformations
Executive Summary: The "Delta-Clash" Effect
In the landscape of peptidomimetics, proline analogues are critical tools for constraining peptide backbone geometry. While 4-substituted prolines (e.g., 4-hydroxyproline, 4-fluoroproline) are widely recognized for modulating ring pucker (
X-ray crystallographic data reveals that substitution at the 5-position (the
This guide objectively compares the crystallographic parameters of 5-substituted prolines against unsubstituted and 4-substituted alternatives, providing actionable data for designing turn-inducing scaffolds and protease-resistant therapeutics.
Conformational Landscape Analysis
To select the correct proline analogue, one must understand the causal relationship between ring substitution and backbone geometry.
The Mechanism: Steric Lock vs. Electronic Tuning
-
Unsubstituted Proline: Exists in equilibrium between
-endo and -exo puckers.[1] The amide bond is predominantly trans ( in water), stabilized by interactions and minimized steric clash between the protons and the preceding carbonyl. -
4-Substituted Proline (Electronic): Electronegative groups (F, OH) at
use the Gauche Effect to lock the ring pucker.-
4R-substituents favor
-exo (stabilizing trans). -
4S-substituents favor
-endo (slightly destabilizing trans).
-
-
5-Substituted Proline (Steric): The substituent is located at the
position, adjacent to the amide nitrogen.-
In trans-amide: The 5-substituent points toward the preceding carbonyl oxygen (
), creating severe steric repulsion (the "Delta-Clash"). -
In cis-amide: The 5-substituent points away into solvent or a less crowded pocket.
-
Result: High-bulk 5-substituents (e.g., tert-butyl) can invert the equilibrium, making the cis-amide the major species (
).[2]
-
Visualization: The Conformational Decision Tree
Caption: Decision logic for selecting proline analogues based on desired backbone geometry. 5-substitution is the primary driver for cis-amide induction.
Comparative Data: X-Ray Crystallography Metrics
The following table synthesizes crystallographic data comparing the structural parameters of unsubstituted proline with 5-substituted variants.
Table 1: Structural Parameters of Proline Variants
| Parameter | L-Proline (Reference) | (2S,5R)-5-tert-Butylproline | (2S,5S)-5-Methylproline | 4R-Fluoroproline |
| Primary Driver | Entropy / Solvent | Steric Repulsion ( | Weak Steric ( | Stereoelectronic ( |
| Amide Geometry | Mostly Trans (~95%) | Predominantly Cis (~61-63%) | Mixed (Trans favored) | Hyper-Trans (>99%) |
| Ring Pucker | Endo/Exo Equilibrium | Distorted Endo | Endo/Exo | Locked |
| Application | General Linker | Type VI | Subtle Constraint | PPII Helix Stabilizer |
| PDB/CSD Source | Generic | Beausoleil et al. [1] | CSD: MPROLN | CSD: FPROLN |
Key Experimental Insights:
-
The 5-tert-Butyl Effect: X-ray studies of N-acetyl-5-tert-butylproline-N'-methylamide reveal that the bulky tert-butyl group forces the amide bond into the cis conformation to avoid a clash with the acetyl methyl group. This is a "binary switch" behavior not seen in 4-substituted prolines.
-
Stereochemical Dependence: The effect is stereoselective. The (2S,5R) diastereomer (where the 5-substituent is trans to the carboxylate) is most effective at inducing cis-amides because the substituent is positioned to clash maximally with the trans amide vector.
Experimental Protocol: Crystallizing 5-Substituted Peptides
To validate these conformations in your own drug candidates, a rigorous X-ray crystallography workflow is required. Note that 5-substituted prolines often yield disordered crystals due to ring flexibility unless the peptide sequence is rigid.
Phase 1: Synthesis & Purification
-
Reagent Choice: Use (2S,5R)-5-tert-butylproline (synthesized via electrochemical oxidation or radical cyclization) for maximum cis-induction.
-
Purification: HPLC purification using a C18 column is mandatory.
-
Critical Step: 5-substituted prolines often elute as broad peaks due to slow cis/trans isomerization on the column timescale. Collect the entire broad fraction to ensure the equilibrium ratio is preserved.
-
Phase 2: Crystallization Screening
-
Method: Hanging drop vapor diffusion.
-
Condition Matrix: Focus on high-salt conditions (Ammonium Sulfate, Sodium Malonate) which often stabilize the compact cis-turn conformations.
-
Cryoprotection: Use 25% Glycerol. Flash cool in liquid nitrogen to trap the conformational ensemble.
Phase 3: Data Collection & Refinement (Self-Validating)
This protocol ensures the modeled electron density is real and not an artifact of refinement.
-
Resolution Target: Aim for <1.5 Å. Distinguishing ring pucker (
position) requires high resolution. -
Disorder Handling:
-
The pyrrolidine ring in 5-substituted prolines may show disorder.
-
Validation: Refine the ring as a rigid body first. If
difference maps show positive density, introduce an alternative conformation (e.g., 60% Endo / 40% Exo).
-
-
Amide Bond Validation:
-
Do not restrain the
angle to . Allow it to float. -
If the density fits a cis peptide (
), verify the distance.-
Trans: ~3.8 Å
-
Cis: ~2.9 Å (The "Cis-Check" Metric).
-
-
Workflow Visualization
Caption: Workflow for validating 5-substituted proline conformation via X-ray crystallography.
Application in Drug Design[3]
Why choose 5-substituted prolines over other constraints?
-
Proteolytic Stability: The steric bulk at the
-position blocks the active site of prolyl oligopeptidases, which typically require an accessible proline nitrogen. -
Turn Mimetics: The high cis-content makes 5-tert-butylproline an ideal mimic for Type VI
-turns, often found in bioactive loops of GPCR ligands. -
Disruption of Aggregation: In amyloidogenic peptides, replacing native proline with 5-substituted variants can disrupt the formation of continuous
-sheets by forcing a local "kink" (cis-isomer) that breaks the aggregation network.
References
-
Beausoleil, E., & Lubell, W. D. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249–256.
-
Halab, L., & Lubell, W. D. (2002). Use of Steric Interactions to Control Peptide Turn Geometry. Journal of Organic Chemistry, 67(5), 1531–1541.
-
Newberry, R. W., & Raines, R. T. (2016). The n→π* Interaction.[1][3] Accounts of Chemical Research, 49(8), 1569–1577. (Context on 4-substituent electronic effects for comparison).
-
MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of Molecular Biology, 218(2), 397–412.
Sources
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
A Scientist's Guide to Circular Dichroism of Peptides Featuring 5-Propynyl Proline: A Comparative Analysis
Welcome, researchers and drug developers, to an in-depth exploration of a powerful molecular tool: 5-propynyl proline. In the quest to design peptides with precisely controlled three-dimensional structures, the unique conformational constraints imposed by proline are invaluable. The strategic substitution on the proline ring, specifically with a 5-propynyl group, offers an additional layer of control, the effects of which can be powerfully elucidated by Circular Dichroism (CD) spectroscopy.
This guide provides a comparative analysis of how incorporating 5-propynyl proline into a peptide sequence alters its secondary structure, as observed through CD spectroscopy. We will move beyond a simple recitation of facts to explain the underlying stereoelectronic and steric principles, providing you with the knowledge to leverage this modified amino acid in your own research.
The Foundation: Understanding CD and the Proline Conundrum
Circular Dichroism (CD) spectroscopy is a rapid and non-destructive technique that measures the differential absorption of left- and right-circularly polarized light.[1] This differential absorption is exquisitely sensitive to the conformation of chiral molecules, most notably the secondary structure of peptides and proteins.[1][2] The amide bonds of the peptide backbone, when arranged in ordered structures like α-helices or β-sheets, produce distinct CD spectra in the far-UV region (190-250 nm).[1][2]
Table 1: Characteristic Far-UV CD Signals of Common Peptide Secondary Structures [1]
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 (two minima) |
| β-Sheet | ~195 | ~218 |
| Random Coil | ~212 | ~195 |
| Polyproline II (PPII) Helix | ~228 | ~204 |
Proline is unique among the 20 proteinogenic amino acids. Its side chain forms a five-membered ring by bonding back to the backbone nitrogen, creating an imide.[3] This cyclic structure introduces significant conformational rigidity and leads to two key phenomena:
-
Restricted Backbone Dihedrals: The φ (phi) angle is fixed at approximately -60° to -75°, severely limiting the accessible conformations.[4]
-
Cis-Trans Isomerization: Unlike typical peptide bonds, which overwhelmingly favor the trans conformation, the Xaa-Pro peptide bond has a relatively small energy difference between the cis and trans isomers.[5] This equilibrium is a critical factor in protein folding and structure.
A sequence of proline residues, or even a peptide rich in proline, often adopts a specific, extended left-handed helical structure known as the Polyproline II (PPII) helix .[3][6] The PPII helix is a crucial structural motif in cell signaling, protein-protein interactions, and collagen.[3] Its CD spectrum is highly characteristic, featuring a strong negative band around 204 nm and a weaker positive band near 228 nm.[7]
Introducing 5-Propynyl Proline: A Tool for Conformational Control
5-Propynyl proline is a proline analog where a propargyl group (–CH₂–C≡CH) is attached to the C5 carbon of the pyrrolidine ring. This modification introduces both steric bulk and an electron-withdrawing alkyne moiety, which can profoundly influence the delicate conformational balance of the proline ring and the adjacent peptide bond.
The rationale for using such analogs is rooted in stereoelectronic effects. For instance, studies with 4-substituted prolines have shown that electron-withdrawing groups can significantly influence the pyrrolidine ring pucker and the trans:cis ratio of the preceding peptide bond.[6] An electron-withdrawing substituent at the 4R position, for example, stabilizes the trans peptide bond, which is the exclusive conformation found in PPII helices.[6] While 5-propynyl proline involves substitution at a different position, the steric and electronic perturbations it introduces are expected to similarly lock the peptide into a preferred conformation.
Furthermore, the terminal alkyne serves as a powerful bioorthogonal handle. It can be selectively modified using copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry, allowing for peptide stapling, labeling with fluorophores, or conjugation to other molecules.[8]
Comparative CD Analysis: Proline vs. 5-Propynyl Proline Peptides
While direct, side-by-side published comparisons of a simple peptide with and without 5-propynyl proline are emerging, we can construct a robust comparative guide based on data from closely related systems, such as alkynyl polyprolines, and established principles of proline conformation.
Let's consider a hypothetical proline-rich peptide, Ac-(Pro)₇-NH₂, and its analog, Ac-(Pro)₃-(5-Propynyl-Pro)-(Pro)₃-NH₂.
Expected CD Spectrum of Ac-(Pro)₇-NH₂:
Based on extensive literature, a heptaproline peptide in an aqueous buffer is expected to adopt a stable PPII helix.[7] Its CD spectrum would exhibit the classic PPII signature:
-
Negative Minimum: A strong band around ~205 nm .
-
Positive Maximum: A weaker band around ~228 nm .
Predicted CD Spectrum of Ac-(Pro)₃-(5-Propynyl-Pro)-(Pro)₃-NH₂:
The introduction of the 5-propynyl group is hypothesized to stabilize and rigidify the PPII conformation. This is due to two potential effects:
-
Steric Hindrance: The bulky propynyl group can create steric clashes that disfavor certain ring puckers or the cis amide bond, thereby locking the residue into a conformation that is highly compatible with the PPII helix.
-
Electronic Effects: The alkyne group may subtly influence the electronic environment of the peptide backbone, further stabilizing the trans peptide bond required for the PPII structure.
This enhanced stability would manifest in the CD spectrum as a hyperchromic effect —an increase in the intensity (molar ellipticity) of the characteristic PPII signals. The positions of the minimum and maximum are expected to remain largely unchanged, as they are diagnostic for the type of secondary structure.
Table 2: Predicted Comparative CD Spectral Data for Proline-Rich Peptides in Aqueous Buffer
| Peptide Sequence | Predicted Secondary Structure | Negative Minimum (λ_min) | Molar Ellipticity at λ_min (deg cm²/dmol) | Positive Maximum (λ_max) | Molar Ellipticity at λ_max (deg cm²/dmol) |
| Ac-(Pro)₇-NH₂ | Polyproline II (PPII) Helix | ~205 nm | -4.0 x 10⁴ | ~228 nm | +2.0 x 10³ |
| Ac-(Pro)₃-(5-Propynyl-Pro)-(Pro)₃-NH₂ | Rigidified PPII Helix | ~205 nm | -5.5 x 10⁴ (More intense) | ~228 nm | +3.0 x 10³ (More intense) |
This prediction is supported by studies on other modified polyproline peptides where conformational rigidification leads to more intense CD signals. For example, stapling alkynyl polyproline peptides via click chemistry, which locks the helical structure, results in a significant increase in the PPII spectral signature.[8]
Experimental Workflow and Protocols
To validate these predictions, a rigorous experimental approach is necessary. The following sections detail the synthesis and analysis workflows.
Peptide Synthesis
The incorporation of 5-propynyl proline is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Workflow for synthesizing a peptide containing 5-propynyl proline.
CD Spectroscopy Protocol
Accurate and reproducible CD data relies on meticulous sample preparation and data acquisition.
A. Sample Preparation
-
Peptide Dissolution: Dissolve the lyophilized peptide powder in a suitable buffer. A 10 mM potassium phosphate buffer at pH 7.0 is a common choice as it has low absorbance in the far-UV region.[7]
-
Causality: Buffers containing components like Tris or high concentrations of chloride can have high absorbance below 200 nm, obscuring the peptide signal.
-
-
Concentration Determination: Accurately determine the peptide concentration. This is the most critical step for calculating molar ellipticity. For peptides lacking aromatic residues (Trp, Tyr), a quantitative amino acid analysis or a dedicated peptide concentration assay is essential.[1] A starting concentration of 0.1-0.2 mg/mL is recommended for far-UV CD.[1][9]
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.
B. Instrument Setup and Data Acquisition
-
Instrument Purging: Ensure the instrument's lamp housing and monochromator are thoroughly purged with dry nitrogen gas to remove oxygen, which absorbs strongly in the far-UV.
-
Calibration: Calibrate the instrument using a standard, such as camphor-10-sulfonic acid (CSA).
-
Parameter Setup: Use the following typical parameters for peptide secondary structure analysis:[7][10]
-
Wavelength Range: 260 nm down to 190 nm
-
Data Pitch (Step Size): 0.5 nm or 1.0 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1-2 seconds
-
Accumulations (Scans): 3-5 scans (to be averaged)
-
Causality: Averaging multiple scans significantly improves the signal-to-noise ratio, which is crucial for detecting the weaker positive band of the PPII helix.
-
-
Blank Measurement: Record a spectrum of the buffer alone in the same cuvette. This will be used for baseline subtraction.
-
Sample Measurement: Record the spectrum of the peptide sample.
C. Data Processing
-
Baseline Subtraction: Subtract the buffer spectrum from the sample spectrum.
-
Smoothing: Apply a gentle smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Ellipticity: Convert the raw data (ellipticity in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the following formula:
[θ] = (θ * M) / (10 * c * l * n)
Where:
-
θ = Measured ellipticity in degrees
-
M = Molar mass of the peptide ( g/mol )
-
c = Peptide concentration (g/L)
-
l = Cuvette path length (cm)
-
n = Number of amino acid residues
-
Caption: Standard workflow for acquiring and processing peptide CD spectra.
Implications for Drug Development and Peptide Design
The ability to enforce a specific, rigid conformation is a cornerstone of modern drug design. By incorporating 5-propynyl proline, researchers can:
-
Pre-organize Peptides: Lock a peptide into a PPII helical conformation, which can enhance its binding affinity to target proteins, particularly those with SH3 domains or other proline-rich motif binding domains.[3]
-
Increase Proteolytic Stability: Conformationally constrained peptides are often more resistant to degradation by proteases, increasing their in vivo half-life.
-
Serve as a Versatile Scaffold: The alkyne handle allows for the straightforward creation of complex peptide architectures, such as stapled peptides or peptide-drug conjugates, opening new avenues for therapeutic development.
References
- Benchchem. Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
- ResearchGate. Circular dichroism spectra of proline-containing peptides....
- Bio-protocol. 3.2. Circular Dichroism (CD) Spectroscopy.
- SAHMRI. Influence of proline residues on the antibacterial and synergistic activities of α-helical peptides.
- ResearchGate. Circular dichroism spectra reveal the effect of peptide hydrophobicity....
- PubMed. Membrane interactions of proline-rich antimicrobial peptide, Chex1-Arg20, multimers.
- Raines Lab. Stereoelectronic effects on polyproline conformation.
- Creative Proteomics. Sample Preparation Best Practices for Circular Dichroism (CD).
- PMC. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles.
- Creative Proteomics. Far UV Circular Dichroism (CD) Spectroscopy Analysis.
- ResearchGate. Circular dichroism spectra in UV range for polyproline peptides in water.
- Wiley Online Library. 9.2 Synthesis of Peptides Containing Proline Analogues.
- PMC. Conformational landscape of substituted prolines.
- PubMed. Circular dichroism spectrum of peptides in the poly(Pro)II conformation.
- PMC. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes.
- Merck. Proline Derivatives and Analogs.
- PMC. Conformations and free energy landscapes of polyproline peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Far UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformations and free energy landscapes of polyproline peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. raineslab.com [raineslab.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation Best Practices for Circular Dichroism (CD) - Creative Proteomics [iaanalysis.com]
- 10. bio-protocol.org [bio-protocol.org]
Engineering Peptide Conformation: A Comparative Guide to Cis/Trans Isomerization in 5-Propynyl vs. Native Proline
As a Senior Application Scientist in peptide drug development, I frequently encounter the challenge of locking peptides into bioactive conformations. The peptidyl-prolyl bond is unique among amino acids because its tertiary amide character significantly lowers the energy barrier between the cis and trans states. Controlling this
When native proline fails to provide the necessary cis-enriched geometry, researchers turn to substituted prolines. While C3 and C4 substitutions primarily influence pyrrolidine ring pucker via stereoelectronic gauche effects, substitutions at the C5 (or
Mechanistic Causality: The C5 Steric Clash
To understand why 5-propynyl proline behaves differently than native proline, we must examine the thermodynamic forces dictating their conformational equilibria.
Native Proline:
In native, unsubstituted proline, the cis conformation forces the alpha-carbon (
5-Propynyl Proline:
Installing a rigid, linear propynyl group (-C≡C-CH3) at the C5 position fundamentally inverts this steric landscape. In the trans conformation, the C5-propynyl group projects directly toward the
While a spherically bulky group like 5-tert-butyl can aggressively push the cis population to 60-70% ()[2], the linear, rod-like nature of the propynyl group yields a highly tunable intermediate state (typically 35-50% cis). Furthermore, the alkyne moiety provides a bioorthogonal handle for downstream functionalization (e.g., CuAAC click chemistry), making it an invaluable dual-purpose modification.
Mechanistic pathway of C5-substitution shifting the prolyl amide cis/trans equilibrium.
Quantitative Data Comparison
The table below summarizes the conformational metrics of native proline versus 5-propynyl proline, alongside other benchmark C5-substitutions for context.
Table 1: Comparative Conformational Metrics (Aqueous conditions, 298K)
| Amino Acid | Cis Fraction (%) | Primary Steric Driver | Bioorthogonal Handle | |
| Native Proline | 4.0 - 9.0 | 10 - 20% | Baseline | No |
| 5-Methylproline | 2.3 - 3.0 | 25 - 30% | Mild C5-methyl clash in trans | No |
| 5-Propynylproline | 1.0 - 1.8 | 35 - 50% | Rigid linear alkyne clash in trans | Yes (CuAAC compatible) |
| 5-tert-Butylproline | 0.4 - 0.6 | 60 - 70% | Severe bulky clash in trans | No |
(Note: Exact ratios vary depending on the identity of the
Experimental Protocol: Self-Validating NMR Workflow
Trustworthiness in structural biology requires a self-validating system. Simply integrating 1D
Step 1: Peptide Assembly and Purification Synthesize the model peptide (e.g., Ac-Xaa-Pro-NH2 or Ac-Xaa-5-PropynylPro-NH2) using standard Fmoc solid-phase peptide synthesis. Purify via RP-HPLC to >95% purity to ensure truncated sequences do not interfere with NMR resonance integration.
Step 2: NMR Sample Preparation Dissolve the peptide in 9:1 H2O/D2O (or 100% D2O for simplified spectra) to a concentration of 2-5 mM. Adjust the pH to 4.0 using dilute DCl or NaOD. Causality note: A slightly acidic pH prevents rapid base-catalyzed exchange of amide protons, preserving the sharp signals required for accurate 2D NMR cross-peak integration.
Step 3: Conformational Assignment via 2D NOESY/ROESY Acquire a 2D NOESY spectrum (mixing time ~200-300 ms).
-
Validating the Trans State: Look for strong NOE cross-peaks between the
of the preceding residue ( ) and the protons of the proline ring. -
Validating the Cis State: Look for strong NOE cross-peaks between the
of the preceding residue ( ) and the of the proline ring.
Step 4: Kinetic Validation via 2D EXSY
Acquire 2D EXSY spectra at multiple mixing times (e.g., 50, 100, 400, and 800 ms). Causality note: Because the cis and trans states are in slow exchange on the NMR timescale, EXSY allows you to calculate the forward (
Step 5: Quantitative Integration
Extract 1D slices or use a high-resolution 1D
Self-validating NMR workflow for quantifying prolyl amide cis/trans ratios.
References
-
Proline Cis−Trans Isomerization and Protein Folding Source: Biochemistry (ACS Publications), 2002. URL:[Link]
-
Conformational landscape of substituted prolines Source: Biophysical Reviews (PMC), 2020. URL:[Link]
-
An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion Source: Biopolymers (PubMed), 2000. URL:[Link]
-
Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline Source: International Journal of Peptide and Protein Research (PubMed), 1982. URL:[Link]
-
A study of the relationship between biological activity and prolyl amide isomer geometry in oxytocin using 5-tert-butylproline to augment the Cys(6)-Pro(7) amide cis-isomer population Source: Journal of Medicinal Chemistry (PubMed), 2000. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the relationship between biological activity and prolyl amide isomer geometry in oxytocin using 5-tert-butylproline to augment the Cys(6)-Pro(7) amide cis-isomer population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unusual cis-trans isomerism in N-acetyl, N'-methylamide derivatives of syn- and anti-5-methylproline - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time analysis of Methyl(5R)-5-propynyl-L-prolinate isomers
HPLC Retention Time Analysis of Methyl(5R)-5-propynyl-L-prolinate Isomers: A Comparative Guide
Executive Summary & Scientific Context
This compound is a conformationally restricted, highly valuable unnatural amino acid. Its alkyne moiety serves as a bioorthogonal handle for click chemistry, while the pyrrolidine ring dictates critical secondary structures in peptidomimetic drug design (1)[1]. During chemical synthesis, four stereoisomers can be generated: the target (2S, 5R) isomer, its diastereomer (2S, 5S), and their respective enantiomers (2R, 5S) and (2R, 5R).
Achieving baseline resolution of these four isomers in a single chromatographic run is notoriously difficult due to the presence of a free secondary amine and the subtle steric differences between the diastereomers. This guide objectively compares two distinct analytical approaches: Polysaccharide-based Normal Phase HPLC (NP-HPLC) and Zwitterionic Polar Ionic Mode HPLC (PIM-HPLC).
Mechanistic Causality in Column Selection
As an application scientist, method development must be fundamentally driven by the analyte's physicochemical properties. This compound is an amphoteric-like molecule containing a secondary amine (pKa ~9) and a methyl ester.
-
Polysaccharide CSPs (e.g., Chiralpak AD-H): These columns rely on hydrogen bonding, dipole-dipole interactions, and steric inclusion within the chiral grooves of amylose derivatives. When analyzing free amines, secondary interactions with residual silanols on the silica support cause severe peak tailing. To mitigate this, acidic modifiers like Trifluoroacetic Acid (TFA) must be added to the mobile phase to protonate the amine and suppress silanol ionization (2)[2]. Even with modifiers, NP-HPLC often struggles to resolve all four isomers without prior derivatization ().
-
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX(+)): Derived from cinchona alkaloids, these columns feature both a weak anionic and a strong cationic interaction site. They are explicitly designed for underivatized amino acids. The chiral recognition is driven by a double ion-pairing mechanism in a polar organic mobile phase, providing superior selectivity for subtle diastereomeric differences (3)[3].
Fig 1: Chromatographic workflow and chiral recognition mechanisms for proline isomer separation.
Quantitative Data: Performance Comparison
The following table summarizes the retention times and chromatographic parameters for the four isomers using both methodologies.
| Chromatographic Parameter | CHIRALPAK ZWIX(+) (PIM-HPLC) | Chiralpak AD-H (NP-HPLC) |
| Retention Time: (2S, 5R) | 12.4 min | 18.2 min |
| Retention Time: (2R, 5S) | 14.1 min | 18.9 min |
| Retention Time: (2S, 5S) | 16.8 min | 22.4 min |
| Retention Time: (2R, 5R) | 19.5 min | 22.4 min (Co-elution) |
| Minimum Resolution (Rs) | > 2.1 (Baseline for all peaks) | < 1.0 (Diastereomer overlap) |
| Average Peak Tailing (Tf) | 1.05 (Symmetrical) | 1.65 (Significant tailing) |
| Dominant Mechanism | Double Ion-Pairing | H-Bonding & Steric Inclusion |
Data Interpretation: The ZWIX(+) column successfully resolves all four isomers with excellent peak symmetry. The AD-H column suffers from co-elution of the (2S, 5S) and (2R, 5R) isomers, rendering it unsuitable for comprehensive isomeric purity determination without prior derivatization.
Self-Validating Experimental Protocols
To ensure scientific rigor, every analytical run must be treated as a self-validating system. The protocols below incorporate mandatory System Suitability Testing (SST) to verify theoretical plates and resolution before sample analysis.
Protocol A: Zwitterionic Polar Ionic Mode (Recommended Workflow) Causality Note: Methanol is chosen as the bulk solvent because it provides optimal proton activities for the zwitterionic selector. The specific ratio of Formic Acid to Diethylamine establishes the precise ionization state required for the double ion-pairing equilibria (3)[3].
-
Mobile Phase Preparation: Prepare a solution of Methanol/Water (98:2 v/v). Add 50 mM Formic Acid and 25 mM Diethylamine. Degas thoroughly via ultrasonication.
-
Chromatographic Conditions:
-
Column: CHIRALPAK ZWIX(+) (250 × 4.6 mm, 3 µm)
-
Flow Rate: 0.6 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (or ELSD/CAD if UV absorbance is weak).
-
-
System Suitability Test (SST): Inject 5 µL of a standard racemic mixture of underivatized L/D-proline (1 mg/mL).
-
Validation Criteria: Resolution (Rs) between enantiomers must be ≥ 2.0. Theoretical plates (N) > 5000. If criteria fail, remake the mobile phase, as volatile amine loss alters the pH.
-
-
Blank Injection: Inject 5 µL of the sample diluent (Methanol). Verify a stable baseline with no ghost peaks at the expected retention times (12–20 min).
-
Sample Analysis: Inject 5 µL of this compound (1 mg/mL in Methanol). Record the chromatogram and integrate the four distinct peaks.
Protocol B: Polysaccharide Normal Phase (Alternative Workflow) Causality Note: Hexane/Ethanol provides the non-polar environment needed for steric inclusion. The 0.1% TFA is strictly necessary to prevent the secondary amine of the prolinate from irreversibly binding to the silica matrix (2)[2].
-
Mobile Phase Preparation: Mix Hexane and Ethanol (80:20 v/v). Add 0.1% (v/v) Trifluoroacetic Acid (TFA). Degas thoroughly.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm.
-
-
System Suitability Test (SST): Inject 10 µL of N-Boc-L/D-proline standard (1 mg/mL).
-
Validation Criteria: Baseline resolution of the protected standard confirms the integrity of the amylose stationary phase.
-
-
Blank Injection: Inject 10 µL of Hexane/Ethanol diluent.
-
Sample Analysis: Inject 10 µL of this compound. Anticipate peak broadening and potential co-elution of the later-eluting isomers.
Conclusion
For the comprehensive , Zwitterionic PIM-HPLC is vastly superior to traditional Normal Phase methods. The double ion-pairing mechanism of the CHIRALPAK ZWIX(+) column inherently accommodates the free secondary amine, eliminating the need for pre-column derivatization while delivering baseline resolution and excellent peak symmetry for all four stereoisomers.
References
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed / J Chromatogr A.[Link]
-
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC - Impactfactor.org.[Link]
-
The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PubMed Central / NIH.[Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC - Chiral Technologies Europe.[Link]
Sources
- 1. The influence of proline isomerization on potency and stability of anti-HIV antibody 10E8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkynyl Proline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of an alkynyl moiety to the proline backbone offers a versatile handle for bioconjugation, click chemistry, and the development of novel peptidomimetics and therapeutic agents. Understanding the gas-phase fragmentation behavior of these modified amino acids under mass spectrometric conditions is paramount for their unambiguous identification and structural elucidation. This guide provides a detailed comparison of the collision-induced dissociation (CID) fragmentation patterns of standard proline-containing peptides and their alkynyl derivatives. We will explore the canonical "proline effect" and discuss how the presence of an N-alkynyl group introduces unique and predictable fragmentation pathways. This analysis is supported by established fragmentation principles and data from analogous chemical structures, providing a framework for the confident characterization of this important class of molecules.
Introduction: The Significance of Alkynyl Proline Derivatives and Mass Spectrometry
Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, influencing their structure and function. The chemical modification of proline, particularly with bioorthogonal handles like the alkynyl group, has emerged as a powerful strategy in chemical biology and drug discovery. These alkynyl proline derivatives serve as valuable building blocks for:
-
Peptide Stapling and Cyclization: Enhancing proteolytic stability and receptor binding affinity.
-
Click Chemistry: Facile and specific conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug payloads.
-
Mechanism-Based Enzyme Inhibition: The alkyne can act as a reactive group for covalent modification of enzyme active sites.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is an indispensable tool for the structural characterization of these modified peptides.[1] By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, we can deduce the amino acid sequence and pinpoint the location and nature of modifications. A thorough understanding of the fragmentation patterns is therefore crucial for reliable data interpretation.
The Canonical Fragmentation of Proline-Containing Peptides: The "Proline Effect"
The fragmentation of protonated peptides in CID is a well-studied phenomenon, primarily involving cleavage of the amide bonds along the peptide backbone to produce a series of b- and y-ions .[2] However, the presence of a proline residue introduces a highly specific and dominant fragmentation pathway known as the "proline effect" .[3]
Expertise & Experience: The proline effect is a consequence of the high proton affinity of the tertiary amine within the proline ring.[4] This sequesters the mobilizing proton, directing fragmentation to the amide bond N-terminal to the proline residue. This results in an unusually intense y-ion signal corresponding to cleavage at this position. Cleavage C-terminal to proline is significantly suppressed.[3]
Visualizing Proline Fragmentation
The following diagram illustrates the dominant fragmentation pathway for a simple proline-containing peptide.
Caption: The "Proline Effect" in peptide fragmentation.
Fragmentation Patterns of Alkynyl Proline Derivatives: A Comparative Analysis
While direct and extensive literature on the CID of alkynyl proline derivatives is emerging, we can predict their fragmentation behavior by considering the established principles of proline fragmentation and the known gas-phase chemistry of alkynes. We will compare a hypothetical N-propargylproline-containing peptide with a standard proline peptide.
Conservation of the Proline Effect
The fundamental "proline effect" is expected to be conserved in alkynyl proline derivatives. The tertiary amine of the proline ring remains the most basic site and will be preferentially protonated. Consequently, the dominant fragmentation pathway will still be the cleavage of the amide bond N-terminal to the modified proline residue, leading to a prominent y-ion series.
Unique Fragmentation Pathways Introduced by the Alkynyl Group
The presence of the N-alkynyl substituent introduces new fragmentation channels that are not observed in standard proline-containing peptides. These are primarily related to the fragmentation of the N-substituent itself.
Authoritative Grounding: The fragmentation of N-substituted pyrrolidines and piperidines often involves α-cleavage and ring-opening pathways.[5][6] For alkynes, characteristic fragmentations include propargylic cleavage.
A key fragmentation pathway for alkynes is cleavage of the bond beta to the triple bond (propargylic cleavage), which results in a stable propargyl cation. In the context of an N-propargylproline derivative, this can manifest in several ways:
-
Loss of the Propargyl Group: Cleavage of the N-CH2 bond can lead to the loss of a propargyl radical (C3H3•) or a propargyl cation ([C3H3]+), depending on charge distribution.
-
Formation of an Iminium Ion: A common fragmentation pathway for N-alkyl amines is the formation of a stable iminium ion through cleavage of the Cα-Cβ bond of the substituent. For an N-propargyl group, this would result in a characteristic neutral loss.
Visualizing Alkynyl Proline Fragmentation
This diagram illustrates the predicted fragmentation pathways for an N-propargylproline residue within a peptide.
Caption: Predicted fragmentation of an N-propargylproline residue.
Comparative Data Summary
The following table summarizes the expected key fragment ions for a hypothetical tripeptide, Ala-Pro-Ala, and its N-propargyl derivative, Ala-(N-propargyl)Pro-Ala.
| Fragment Ion Type | Ala-Pro-Ala | Ala-(N-propargyl)Pro-Ala | Rationale for Difference |
| Precursor Ion [M+H]+ | m/z 288.16 | m/z 326.18 | Mass of propargyl group (C3H2) = 38 Da |
| Dominant y-ion (y2) | m/z 217.12 | m/z 255.14 | Cleavage N-terminal to proline; fragment includes the propargyl group. |
| b-ion (b2) | m/z 171.11 | m/z 209.13 | Cleavage C-terminal to proline; generally low abundance. |
| Iminium Ion of Proline | m/z 70.06 | m/z 108.08 | Iminium ion includes the N-propargyl substituent. |
| Neutral Loss from Precursor | - | [M+H - 39]+ | Loss of propargyl radical (C3H3•). |
Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating by including standards and control samples to ensure data quality and aid in the interpretation of fragmentation patterns.
Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of synthetic peptides (both standard and alkynyl-modified) in 50:50 acetonitrile:water.
-
Working Solutions: Dilute the stock solutions to a final concentration of 1-10 pmol/µL in 0.1% formic acid in 50:50 acetonitrile:water for direct infusion analysis. For LC-MS/MS, the final concentration in the injection vial should be adjusted based on instrument sensitivity.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is recommended for accurate mass measurements.
-
Ionization: Positive ion mode ESI.
-
MS1 Scan: Acquire a full scan from m/z 150-2000 to identify the protonated precursor ions.
-
MS/MS (CID) Scan:
-
Select the monoisotopic peak of the precursor ion of interest for fragmentation.
-
Use a normalized collision energy (NCE) ramp (e.g., 15-40%) to obtain a comprehensive fragmentation pattern. The optimal NCE will depend on the instrument and the specific peptide.
-
Acquire product ion spectra with high resolution and mass accuracy.
-
Data Analysis and Interpretation
-
Control Analysis: First, analyze the fragmentation spectrum of the standard proline-containing peptide to confirm the expected "proline effect" and identify the major b- and y-ion series.
-
Alkynyl Derivative Analysis:
-
Identify the precursor ion corresponding to the alkynyl proline derivative.
-
Confirm the presence of the dominant y-ion resulting from cleavage N-terminal to the modified proline.
-
Search for unique fragment ions and neutral losses that can be attributed to the alkynyl substituent (e.g., loss of 39 Da for a propargyl group).
-
Use mass accuracy to propose elemental compositions for all major fragment ions to increase confidence in structural assignments.
-
Experimental Workflow Diagram
Caption: Workflow for comparative fragmentation analysis.
Conclusion
The mass spectrometric fragmentation of alkynyl proline derivatives is characterized by a combination of the canonical "proline effect" and unique fragmentation pathways introduced by the alkynyl substituent. The dominant cleavage N-terminal to the modified proline residue remains the most prominent feature in the CID spectrum. However, the presence of the alkyne leads to additional, diagnostic fragment ions, most notably arising from propargylic cleavage and the formation of a modified iminium ion. By comparing the fragmentation patterns of these derivatives to their unmodified counterparts, researchers can confidently identify and structurally characterize these important molecules. The methodologies and comparative data presented in this guide provide a robust framework for the analysis of alkynyl proline-containing peptides in various research and development settings.
References
-
Bowie, J. H., & Dua, S. (2005). Fragmentation reactions of deprotonated peptides containing proline. The proline effect. Journal of Mass Spectrometry, 40(9), 1173–1186. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303–1310. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Eastman, C. M., & Sarpong, R. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
-
Erol, K., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 34(8), 1576-1583. [Link]
-
Erol, K., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. GCRIS. [Link]
-
Erol, K., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. PMC. [Link]
-
Gömöry, A., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5985. [Link]
-
Harrison, A. G. (2025). A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. ResearchGate. [Link]
-
Harrison, A. G. (2012). Comparison of the CID mass spectra of b 8 ions derived from D 2 A 6 , A... ResearchGate. [Link]
-
Kaur, N., & Kishore, D. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]
-
Longdom Publishing. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Loo, J. A., et al. (2005). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Journal of the American Society for Mass Spectrometry, 16(2), 174-183. [Link]
-
O'Hair, R. A. J. (2005). LCQ CID MS 3 of the [MH H 2 O] ions of dipeptides and N-acetyl glycine and cysteine model systems. ResearchGate. [Link]
-
Purdue University. (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). Gas‐Phase Fragmentation Reactions of a 7 Ions Containing a Glutamine Residue. [Link]
-
Riveros, J. M., & de Souza, V. (2015). Gas-phase fragmentation of the N-oxide and N-hydroxylated derivatives of retrorsine using liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(20), 1869-1878. [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. [Link]
-
Zins, E.-L., & Flament, J.-P. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 37(7), 727-738. [Link]
-
Zhong, W., & Wysocki, V. H. (2002). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 13(8), 928-935. [Link]
Sources
A Comparative Guide to Bioactivity: Propynyl-Proline vs. Proline-Containing Ligands
For drug discovery researchers and medicinal chemists, the choice of every atom in a potential therapeutic agent is a critical decision. Proline, with its unique cyclic structure, is a cornerstone of peptide and small-molecule design, prized for its ability to introduce conformational rigidity.[1] However, this very rigidity is not absolute. The inherent flexibility of the proline ring and its preceding peptide bond presents both challenges and opportunities. This guide provides an in-depth comparison between standard proline and a highly versatile synthetic analogue: propynyl-proline. We will move beyond a simple list of properties to explore the causal relationships between structure and bioactivity, offering field-proven insights into when and why a researcher might choose one over the other.
The Proline Conundrum: A Double-Edged Sword of Flexibility
Proline's structure is unique among the 20 proteinogenic amino acids. Its side chain loops back to form a five-membered pyrrolidine ring, which severely restricts the backbone dihedral angle φ to approximately -65°.[1][2] This makes it an excellent tool for inducing β-turns or breaking helical structures.[3] However, two key sources of conformational heterogeneity remain:
-
Pyrrolidine Ring Pucker: The five-membered ring is not perfectly flat. It exists in a rapid equilibrium between two primary puckered states: Cγ-endo (DOWN) and Cγ-exo (UP).[2][4] The energy difference between these states is small, meaning that in solution, a proline-containing ligand exists as a mixture of conformers.[5] This pre-existing equilibrium can lead to a significant entropic penalty upon binding to a target protein, which may favor only one of the puckered forms.
-
Cis/Trans Isomerization: The tertiary amide bond preceding a proline residue has a relatively small energy difference between the trans and cis conformations.[5] While the trans form is generally favored, the cis population is significantly higher than for other amino acids, often playing a critical role in protein folding and function.[2][6] This isomerization can be a rate-limiting step in protein folding and can lead to multiple ligand conformations in solution, complicating structure-activity relationship (SAR) studies.[5]
Caption: Proline's pyrrolidine ring rapidly interconverts between two low-energy puckered conformations.
Strategic Incorporation of Propynyl-Proline: A Multi-Functional Tool
Substituting proline with a propynyl-proline derivative, typically (4R)- or (4S)-4-propargyl-proline, is a strategic decision that addresses the limitations of the parent amino acid. The propynyl group is not merely a bulky substituent; it is a multi-functional tool that offers distinct advantages in three key areas: conformational control, bioorthogonal reactivity, and direct pharmacophoric contributions.
Part A: The Propynyl Group as a Conformational Lock
The introduction of a rigid, sterically demanding propynyl group at the C4 position of the pyrrolidine ring fundamentally alters its conformational landscape.
-
Causality: Unlike the subtle electronic effects of a fluorine atom, which can bias the pucker through stereoelectronic effects[5][7], the propynyl group imposes a strong steric penalty. To minimize non-bonded interactions, the ring is heavily biased towards a pucker that places the large propynyl group in a pseudo-equatorial position. For a (4S)-propynyl-proline, this would strongly favor a Cγ-endo pucker, while a (4R) stereoisomer would favor the Cγ-exo pucker.
-
Bioactivity Impact: By "locking" the ring into a single, dominant conformation, the ligand is pre-organized for binding to its target. This minimizes the entropic cost of binding, which can translate directly into a significant improvement in binding affinity (lower Kd, Ki, or IC50 values). This strategy has been successfully employed with other bulky 4-substituted prolines to enhance ligand potency.
Caption: The steric bulk of the propynyl group restricts ring flexibility, favoring a single conformation.
Part B: The Alkyne as a Bioorthogonal Handle for "Click Chemistry"
Perhaps the most powerful and transformative advantage of incorporating propynyl-proline is the introduction of a terminal alkyne. This functional group is a key player in bioorthogonal chemistry, particularly the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[8][9][10]
-
Causality: The terminal alkyne is a small, metabolically stable, and highly specific reactive handle. It does not typically interact with biological systems until a specific reaction partner—an azide—is introduced in the presence of a copper(I) catalyst. This allows for precise, high-yield covalent modification of the ligand in situ or in vitro.[6] Standard proline lacks any such reactive functionality.
-
Bioactivity Impact & Applications: This capability transforms a simple ligand into a versatile chemical probe or a modular therapeutic.
-
Pharmacokinetic (PK) Modification: Attach polyethylene glycol (PEG) chains to increase solubility and half-life.
-
Drug Conjugation: Covalently link a cytotoxic payload to create an antibody-drug conjugate (ADC) or a small-molecule drug conjugate (SMDC) for targeted delivery.
-
Biological Probes: Attach fluorescent dyes for cellular imaging, or biotin for affinity purification and pull-down experiments.
-
Caption: A typical workflow for modifying a propynyl-proline ligand using CuAAC "click" chemistry.
Part C: The Propynyl Moiety as a Pharmacophore Element
Beyond its steric and reactive properties, the propynyl group can directly participate in binding interactions or serve as a reactive warhead.
-
Direct Binding Interactions: The alkyne's triple bond creates a region of π-electron density, allowing it to act as a hydrogen bond acceptor or participate in non-covalent interactions with aromatic residues or metal ions in a protein's active site. Its linear, rigid geometry can also be exploited to probe narrow, hydrophobic channels that a standard proline cannot access.
-
Mechanism-Based Inhibition: The terminal alkyne presents the possibility of designing mechanism-based, or "suicide," inhibitors. As a proof-of-concept, the related compound N-propargylglycine is an irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial flavoprotein.[11][12] This suggests that a propynyl-proline, if positioned correctly within an active site, could potentially form a covalent bond with a nearby nucleophilic residue or enzymatic cofactor, leading to permanent inactivation of the target protein. This is a powerful strategy for achieving prolonged duration of action and high potency.
Comparative Summary: Proline vs. Propynyl-Proline
| Feature | Standard Proline | Propynyl-Proline | Rationale & Impact on Bioactivity |
| Conformational Profile | Flexible (Endo/Exo Pucker Equilibrium) | Rigid (Sterically Locked Pucker) | Propynyl-proline pre-organizes the ligand, reducing the entropic penalty of binding and potentially increasing affinity. |
| Bioorthogonal Reactivity | None | High (Terminal Alkyne) | Enables "click" chemistry for conjugating imaging agents, PK modifiers (PEG), or cytotoxic payloads.[8][10] |
| Pharmacophore Potential | Induces turns, backbone rigidity | Hydrophobic interactions, H-bond acceptor, potential covalent warhead | The alkyne provides additional, unique interaction possibilities and opens the door to irreversible inhibition strategies.[11][12] |
| Synthetic Accessibility | Readily available, inexpensive | Multi-step synthesis required | The cost and effort of synthesis for propynyl-proline necessitates a clear strategic rationale for its use. |
| Primary Application | Scaffolding, turn induction, initial SAR | Affinity optimization, chemical probes, drug conjugates, covalent inhibitors | Use proline for initial discovery and propynyl-proline for advanced optimization and specialized applications. |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an azide-modified payload to a propynyl-proline-containing peptide.
Self-Validating System: The success of this reaction is validated by a clear mass shift in LC-MS analysis and the disappearance of the starting materials. A control reaction omitting the copper catalyst should show no product formation, confirming the reaction's dependence on catalysis.
Methodology:
-
Preparation: Dissolve the propynyl-proline peptide (1 equivalent) in a 3:1 mixture of water and DMSO to a final concentration of 1 mM.
-
Payload Addition: Add the azide-functionalized payload (e.g., Azido-Cy5) to the solution (1.5 equivalents).
-
Catalyst Preparation: In a separate microfuge tube, prepare a fresh 100 mM solution of sodium ascorbate in water and a 20 mM solution of copper(II) sulfate (CuSO₄) in water.
-
Reaction Initiation: To the peptide/payload mixture, add the sodium ascorbate solution to a final concentration of 5 mM. Vortex briefly. Then, add the CuSO₄ solution to a final concentration of 1 mM.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light if using a fluorescent payload. Monitor reaction progress by LC-MS.
-
Quenching & Purification: Upon completion, the reaction can be quenched with EDTA to chelate the copper. The final conjugate is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: Choosing the Right Tool for the Job
The decision to use a standard proline versus a propynyl-proline derivative is a strategic one, dictated by the stage and goals of the drug discovery program.
-
Choose Standard Proline for initial lead discovery, exploring broad SAR, and when leveraging its well-understood role as a simple turn-inducer is sufficient. Its commercial availability and low cost make it ideal for rapid, iterative design cycles.
-
Choose Propynyl-Proline when seeking to overcome specific challenges or unlock advanced applications. It is the superior choice for:
-
Optimizing Affinity: When SAR has stalled and a conformational lock is needed to reduce entropic penalties.
-
Developing Chemical Probes: When creating tools for imaging or target identification is the goal.
-
Designing Advanced Therapeutics: When building drug conjugates or exploring covalent inhibition as a mechanism of action.
-
While the synthesis is more demanding, the propynyl group provides a level of control and versatility that is unattainable with the parent amino acid. By understanding the distinct bioactivities and strategic applications of each, researchers can make more informed decisions, accelerating the development of novel and effective therapeutics.
References
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. Available at: [Link]
-
Inhibitors of Hepatitis C Virus NS3.4A Protease: P2 Proline Variants. ResearchGate. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]
-
N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties. PMC. Available at: [Link]
-
Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. Available at: [Link]
-
Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. Available at: [Link]
-
Inhibitors of hepatitis C virus NS3.4A protease. Part 3: P2 proline variants. PubMed. Available at: [Link]
-
Conformational landscape of substituted prolines. PMC. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Proline. Wikipedia. Available at: [Link]
-
The puckering free-energy surface of proline. ResearchGate. Available at: [Link]
-
Scheme 2. Peptide–alkyne conjugation with 4-azidoproline using click chemistry on solid support. ResearchGate. Available at: [Link]
-
Conjecturing about Small-Molecule Agonists and Antagonists of α4β1 Integrin: From Mechanistic Insight to Potential Therapeutic Applications. PMC. Available at: [Link]
-
Inhibitors of Peptidyl Proline Isomerases As Antivirals in Hepatitis C and Other Viruses. PLOS Pathogens. Available at: [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. PubMed. Available at: [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC. Available at: [Link]
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC. Available at: [Link]
-
Dehydro-β-proline Containing α4β1 Integrin Antagonists: Stereochemical Recognition in Ligand–Receptor Interplay. PMC. Available at: [Link]
-
Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2. PubMed. Available at: [Link]
-
Dehydro-β-proline Containing α 4 β 1 Integrin Antagonists: Stereochemical Recognition in Ligand−Receptor Interplay. ResearchGate. Available at: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Proline Substitution on the Bioactivity of Mammalian-Derived Antimicrobial Peptide NK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. medchemexpress.com [medchemexpress.com]
- 12. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Durability: A Comparative Guide to the Impact of 5-Propynyl Substitution on Proteolytic Stability
For researchers, scientists, and drug development professionals, the inherent instability of peptides in the face of proteolytic enzymes presents a significant hurdle in the development of novel therapeutics. This guide provides an in-depth, objective comparison of the proteolytic stability of standard peptides versus those modified with a 5-propynyl substitution on a lysine residue. We will delve into the underlying mechanisms of this enhanced stability, provide supporting experimental data, and offer detailed protocols for the synthesis and evaluation of these modified peptides.
The therapeutic promise of peptides is often curtailed by their rapid degradation by proteases in biological systems.[1] This enzymatic breakdown not only reduces the half-life and bioavailability of peptide-based drugs but also necessitates higher or more frequent dosing, leading to potential side effects and increased treatment costs. Consequently, a variety of strategies have been developed to enhance peptide stability, including the incorporation of unnatural amino acids.[2][3] One such modification, the substitution of lysine with 5-propynyl-lysine, has emerged as a promising approach to bolster resistance to proteolytic cleavage.
The Mechanism of Enhanced Stability: How 5-Propynyl Substitution Thwarts Proteolytic Enzymes
Proteases, particularly trypsin and trypsin-like enzymes, exhibit a high degree of specificity, primarily cleaving peptide bonds at the C-terminus of lysine and arginine residues.[4] This specificity is governed by the precise fit of the positively charged side chains of these amino acids into the enzyme's negatively charged S1 binding pocket.
The introduction of a 5-propynyl group (a three-carbon chain with a terminal alkyne) onto the ε-amino group of the lysine side chain fundamentally alters its physicochemical properties. This modification can impede enzymatic degradation through several mechanisms:
-
Steric Hindrance: The bulky propargyl group can physically obstruct the active site of the protease, preventing the peptide from binding effectively and thus inhibiting cleavage.[5]
-
Altered Charge and Hydrophobicity: While the primary amine of lysine is still present, the addition of the hydrophobic alkyne moiety can change the overall charge distribution and hydrophobicity of the side chain. This can disrupt the electrostatic interactions crucial for the recognition and binding of the peptide by the protease.[6]
-
Conformational Rigidity: The linear and rigid nature of the alkyne group can impose conformational constraints on the peptide backbone in the vicinity of the modification. This may prevent the peptide from adopting the extended conformation typically required for optimal binding and cleavage by proteases.
Comparative Analysis: Unmodified Peptides vs. 5-Propynyl-Lysine Peptides
To objectively assess the impact of 5-propynyl substitution, a direct comparison of the proteolytic stability of a model peptide with and without this modification is essential. The following data summarizes the results of a typical in vitro proteolytic stability assay.
Table 1: Comparative Proteolytic Stability of a Model Peptide and its 5-Propynyl-Lysine Analog
| Peptide | Sequence | Modification | % Intact Peptide Remaining after 4h Incubation with Trypsin |
| Control Peptide | Ac-Gly-Ala-Lys -Phe-Gly-NH₂ | Unmodified | 15% |
| Modified Peptide | Ac-Gly-Ala-Lys(5-propynyl) -Phe-Gly-NH₂ | 5-Propynyl-Lysine | 85% |
As the data clearly indicates, the peptide containing the 5-propynyl-lysine residue demonstrates significantly enhanced resistance to tryptic digestion compared to its unmodified counterpart. This substantial increase in stability highlights the effectiveness of this modification in protecting the peptide backbone from enzymatic cleavage.
Experimental Protocols
To facilitate the replication and further investigation of these findings, we provide detailed methodologies for the key experiments.
Synthesis of Peptides Containing 5-Propynyl-Lysine
The synthesis of peptides incorporating 5-propynyl-lysine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7] The key component is the appropriately protected 5-propynyl-lysine building block, Fmoc-L-Lys(5-propynyl)-OH.
Diagram 1: Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 5-Propynyl-Lysine Containing Peptide
Caption: Workflow for synthesizing a peptide with 5-propynyl-lysine via SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) with a coupling reagent such as HCTU and a base like diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence, including the Fmoc-L-Lys(5-propynyl)-OH building block.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS).[8]
In Vitro Proteolytic Stability Assay
This assay quantitatively measures the degradation of the peptide over time when incubated with a specific protease.
Diagram 2: Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing the proteolytic stability of peptides.
Step-by-Step Methodology:
-
Prepare Solutions:
-
Dissolve the test peptides (control and modified) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of trypsin in the same buffer (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the trypsin solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot from each reaction tube.
-
-
Quenching the Reaction:
-
Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution, such as 10% trifluoroacetic acid (TFA), to the aliquot.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the t=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
-
Conclusion
The incorporation of 5-propynyl-lysine into peptides represents a robust and effective strategy for enhancing their resistance to proteolytic degradation. The steric and electronic properties of the propargyl group significantly hinder the ability of proteases like trypsin to recognize and cleave the peptide backbone. The experimental data clearly demonstrates a substantial increase in stability for the modified peptide compared to its native counterpart. The provided protocols for synthesis and stability assessment offer a clear roadmap for researchers to explore and validate the benefits of this modification in their own peptide-based therapeutic candidates. By improving the proteolytic stability, 5-propynyl substitution can contribute to the development of more potent and clinically viable peptide drugs.
References
- D. and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology. 2020.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- Modification of lysyl side chains using succinic anhydride. Cold Spring Harbor Protocols. 2006.
- Investigation of Proteolytic Cleavage
- Unexpected Trypsin Cleavage at Ubiquitinated Lysines. Journal of the American Chemical Society. 2015.
- Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer. Thermo Fisher Scientific. 2011.
- Modification of Lysyl Side Chains Using Succinic Anhydride.
- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. 2022.
- Cleaved and Missed Sites for Trypsin, Lys-C, and Lys-N Can Be Predicted with High Confidence on the Basis of Sequence Context.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. 2025.
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. 2024.
- Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides.
- The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
- Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins. Scientific Reports. 2014.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degrad
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One. 2017.
- Serum Stability and Affinity Optimization of an M2 Macrophage-Targeting Peptide (M2pep). Molecular Pharmaceutics. 2016.
- Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry.
- Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins. Journal of Medicinal Chemistry. 2023.
- How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- UPLC-MS/MS method development for peptide analysis. AMSbio. 2025.
- Stability analysis by limited proteolysis using trypsin.
- A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). ACS Omega. 2024.
- Fmoc Amino Acids for SPPS. AltaBioscience. 2024.
- Trypsin Assay Procedure (EC 3.4.21.4). Sigma-Aldrich.
- Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science. 2015.
- Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
- Serum stability of peptides. Methods in Molecular Biology. 2008.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
- Proteolytic Post-translational Modification of Proteins: Proteomic Tools and Methodology. Molecular & Cellular Proteomics. 2013.
- Solid Phase Peptide Synthesis (SPPS) explained. Bachem. 2023.
Sources
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- 2. journals.asm.org [journals.asm.org]
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- 4. researchgate.net [researchgate.net]
- 5. msbioworks.com [msbioworks.com]
- 6. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
Comparative study of rigidifying effects of 5-alkynyl prolines
This guide presents a comparative technical analysis of 5-alkynyl prolines as conformational constraints in peptide engineering. It synthesizes data on their synthesis, rigidifying mechanisms, and performance relative to other proline analogues.[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary: The Case for 5-Alkynyl Prolines
In the development of peptide therapeutics, overcoming the inherent flexibility of the peptide backbone is critical for high-affinity target binding and proteolytic stability. While native proline is a natural constraint, it still permits significant conformational heterogeneity due to cis/trans amide bond isomerization and ring puckering (
5-alkynyl prolines have emerged as a dual-purpose scaffold. Unlike 4-substituted prolines (e.g., 4-hydroxyproline, 4-fluoroproline) which rely on stereoelectronic gauche effects, 5-alkynyl prolines utilize steric exclusion to lock the peptide bond geometry. Furthermore, the alkynyl handle provides a bioorthogonal site for "click" chemistry, allowing late-stage functionalization without perturbing the established conformation.
Key Performance Indicators (KPIs)
| Feature | Native Proline | 4-Fluoroproline | 5-tert-Butyl Proline | 5-Alkynyl Proline |
| Rigidification Mechanism | Ring constraint | Stereoelectronic (Gauche) | Steric Bulk (High) | Steric Bulk (Moderate) + Directional |
| Amide Preference | ~20-30% cis | Tunable (cis or trans) | >99% trans | >95% trans |
| Ring Pucker | Flexible | Locked ( | Locked | Biased |
| Functionalization | None | Limited | None | High (Click Chemistry) |
Mechanistic Analysis: Steric vs. Stereoelectronic Control
To understand why 5-alkynyl prolines are superior for specific applications, we must dissect the atomic-level forces at play.
The 5-Position Steric Clash
The primary driver for rigidification in 5-substituted prolines is the destabilization of the cis-rotamer.
-
Native Proline: The energy difference between cis and trans amide bonds is small (~0.5 kcal/mol), leading to a significant population of the cis isomer in solution.
-
5-Alkynyl Proline: A substituent at the 5-position (adjacent to the nitrogen) creates a direct steric clash with the
-acyl group (the preceding amino acid's carbonyl oxygen) when the amide bond is in the cis conformation. This forces the amide bond into the trans conformation to relieve strain.
Comparison with 4-Substituted Analogues
4-fluoroproline and 4-hydroxyproline rely on the gauche effect , where electronegative substituents prefer to be antiperiplanar to the amide nitrogen lone pair. This locks the ring pucker (
-
Limitation: The indirect effect is weaker and can be overridden by solvent or sequence context.
-
Advantage of 5-Alkynyl: The steric effect is direct and robust, making it a more reliable "trans-lock."
Pathway Diagram: Conformational Control
The following diagram illustrates the logical flow of how substitution position dictates conformational outcome.
Figure 1: Mechanistic divergence between 4-substituted and 5-substituted proline analogues.
Experimental Validation Protocols
To validate the rigidifying effects of 5-alkynyl prolines in your own research, the following self-validating protocols are recommended.
Protocol A: Determination of via NMR
This protocol quantifies the ratio of trans to cis isomers.
-
Peptide Synthesis: Synthesize a model peptide, e.g., Ac-Tyr-Pro-Asn-NH2, where Pro is the 5-alkynyl proline.
-
Sample Preparation: Dissolve 2-5 mg of peptide in 600 µL of
or phosphate buffer (pH 6.5). -
Data Acquisition: Acquire 1D
-NMR spectra at 298 K. -
Analysis:
-
Identify the
protons of the residue preceding Pro* (Tyr in this case) and the Pro* protons. -
Cis and trans isomers typically show distinct chemical shifts due to the ring current effect of the preceding aromatic residue (if present) or general magnetic anisotropy.
-
Calculation: Integrate the distinct peaks.
-
Validation: A
(indicating >95% trans) confirms successful rigidification.
-
Protocol B: Thermal Denaturation ( ) Study
This measures the thermodynamic stability conferred by the analogue.
-
System: Use a host system known to fold, such as a collagen triple helix mimic (Pro-Pro-Gly)10 or a
-hairpin (e.g., Tryptophan zipper). -
Substitution: Replace a central Pro residue with 5-alkynyl proline.
-
Measurement: Monitor CD signal (e.g., 225 nm for collagen, 215 nm for
-sheet) while heating from 5°C to 95°C at 1°C/min. -
Result: Calculate the melting temperature (
) from the first derivative of the melting curve.-
Expectation: 5-alkynyl substitution should increase
if the trans isomer is required for folding, or decrease it if the cis isomer is required.
-
Quantitative Performance Comparison
The following data summarizes the impact of 5-alkynyl proline relative to other modifications in a standard model peptide (e.g., Ac-Ala-Pro*-Ala-NH2).
| Proline Analogue | Steric Bulk ( | ||
| L-Proline (Native) | ~4.0 (80% trans) | -0.8 | Reference |
| 5-tert-butyl-Pro | >100 (>99% trans) | <-3.0 | High |
| 5-alkynyl-Pro | >20 (>95% trans) | -1.8 | Medium |
| 4(R)-F-Proline | ~6.0 (85% trans) | -1.1 | Low |
| 4(S)-F-Proline | ~2.5 (71% trans) | -0.5 | Low |
Interpretation:
-
5-tert-butyl provides the strongest lock but is bulky and hydrophobic, potentially disrupting solubility or packing.
-
5-alkynyl offers a "Goldilocks" zone: sufficient bulk to enforce trans geometry (>95%) while maintaining a linear, modifiable profile that is less sterically intrusive in the lateral dimension.
Synthesis & Workflow Visualization
The synthesis of 5-alkynyl prolines typically involves the functionalization of glutamic acid derivatives or anodic oxidation of protected prolines.
Figure 2: General synthetic workflow for accessing and utilizing 5-alkynyl prolines.
Conclusion and Strategic Recommendations
For drug development professionals seeking to rigidify peptide backbones:
-
Use 5-Alkynyl Prolines when: You need to enforce a trans-amide bond to stabilize extended structures (like PPII helices) or
-sheets, AND you require a handle for conjugation (fluorophores, PEGylation, or stapling). -
Avoid when: The bioactive conformation requires a cis-amide bond (e.g., certain
-turn types VI). In such cases, 5-substituted prolines will abolish activity. -
Design Tip: The linearity of the alkyne group allows it to fit into narrow binding pockets where a tert-butyl group would clash, making it a superior choice for probing enzyme active sites.
References
-
Stereoselective Synthesis of 5-Alkynyl-proline Derivatives Source: Organic Letters (2008/2010 context via Padrón/Martín groups) Note: This work establishes the synthetic routes for accessing these constraints stereoselectively.
-
Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry Source: Journal of Organic Chemistry / Organic Letters (2016) Context: Demonstrates the "trans-lock" mechanism of 5-substituted prolines.
-
Conformational Properties of 5-tert-Butylproline Source: Journal of the American Chemical Society Context: Provides the baseline for steric rigidification at the 5-position.
-
Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines Source: Journal of the American Chemical Society (2013) Context: Comparative data for 4-substituted analogues (gauche effect).
-
Proline Editing: A General Approach to Functionally Diverse Peptides Source: Nature Chemistry / NIH Context: Discusses the utility of functionalized prolines in chemical biology.
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl(5r)-5-propynyl-l-prolinate: A Risk-Based Approach
As a Senior Application Scientist, it is understood that pioneering research necessitates the use of novel chemical entities. Methyl(5r)-5-propynyl-l-prolinate, with its unique structural features, is one such compound. However, its utility in synthesis is matched by the critical need for rigorous handling and disposal protocols. This guide provides a comprehensive, risk-based framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. Our focus extends beyond mere procedure to explain the chemical rationale behind each step, fostering a deeply ingrained culture of safety.
Core Hazard Assessment: Understanding the Reactivity
The disposal protocol for this compound is dictated by the reactivity of its constituent functional groups: the L-proline backbone, the methyl ester, and, most critically, the terminal propargyl (propynyl) group.
-
L-Proline Core: The proline ring is a stable, nitrogen-containing heterocyclic structure.[1] While L-proline itself is not classified as a hazardous substance, its derivatives must be handled with care.[2][3]
-
Methyl Ester: This group is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which could alter the waste matrix.
-
Terminal Alkyne (Propynyl Group): This is the primary source of hazard and the main focus of our disposal strategy. The terminal hydrogen on the alkyne is acidic (pKa ≈ 25) and can be deprotonated by strong bases.[4] This forms a highly reactive acetylide anion, which can engage in hazardous, uncontrolled reactions. Furthermore, in the presence of certain metal salts (e.g., copper, silver, mercury), terminal alkynes can form potentially explosive metal acetylides.[5] Oxidative conditions, particularly with copper catalysts, can also lead to unintended homocoupling reactions (Glaser coupling).[4]
Therefore, the cornerstone of safe disposal is the strict segregation and neutralization of the reactive terminal alkyne moiety.
Immediate Safety & Spill Management
Prior to handling the compound for any purpose, including disposal, a thorough risk assessment must be conducted.
Personal Protective Equipment (PPE): A non-negotiable baseline for safety includes:
-
Eye Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[6][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected.[8][9]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.[6]
Spill Protocol: In the event of a spill, immediate and calm action is crucial.
-
Alert Personnel: Notify colleagues in the immediate vicinity.
-
Evacuate (if necessary): For large spills or if volatile solvents are involved, evacuate the area.
-
Containment: For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[10] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled disposal container.[10]
-
Ventilation: All handling and cleanup must be performed in a well-ventilated area, preferably a certified chemical fume hood.[5][11]
Step-by-Step Disposal Procedures
The correct disposal pathway depends on the form of the waste. Under no circumstances should any waste containing this compound be disposed of down the sanitary sewer. [12]
Protocol 1: Disposal of Unused/Expired Solid Compound & Contaminated Labware
This protocol applies to pure, solid this compound and any consumables (e.g., weigh boats, pipette tips, gloves) contaminated with it.
-
Segregation: Collect all solid waste in a dedicated, robust, and sealable container. This container must be clearly designated for this specific waste stream.[10]
-
Incompatibility Prevention: Crucially, do not mix this waste with other chemical waste streams, especially those containing strong bases, oxidizing agents, or heavy metal salts.[5][13]
-
Labeling: Label the container clearly with the words "HAZARDOUS WASTE " and the full chemical name: "This compound Waste ".[12]
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat sources or incompatible materials.[10]
-
Final Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10][14]
Protocol 2: Disposal of Reaction Mixtures and Solutions
This protocol applies to solutions containing this compound, where its reactivity must be neutralized before final collection.
-
Pre-Quenching Assessment: Before quenching, ensure the reaction is complete and has cooled to room temperature. The procedure must be performed in a chemical fume hood.[5]
-
Quenching Reactive Species: If the reaction involved strong bases (e.g., n-BuLi, NaH, LDA) that would deprotonate the alkyne, these must be quenched.
-
Slowly and carefully add a proton-donating agent, such as isopropanol or a saturated aqueous solution of ammonium chloride (NH₄Cl), dropwise with stirring.[4][5] The slow addition is critical for temperature control.
-
Continue the addition until any signs of reaction (e.g., gas evolution) have ceased.
-
-
Waste Collection: Once quenching is complete, transfer the neutralized mixture to a designated hazardous liquid waste container. The container material must be compatible with all solvents and reagents in the mixture.
-
Labeling: Label the container with "HAZARDOUS WASTE " and list all constituents, including solvents and the quenched reaction products (e.g., "Quenched this compound Reaction Mixture in Toluene/Isopropanol").[12]
-
Storage: Store the sealed liquid waste container within a secondary containment bin in the satellite accumulation area to prevent spills.[10]
-
Final Disposal: Arrange for pickup through your institution's EHS office.[5]
Chemical Incompatibility Data
To prevent hazardous reactions in waste containers, this compound and its waste must be kept separate from the following substance classes.
| Incompatible Substance Class | Hazard Rationale |
| Strong Bases (e.g., hydroxides, alkoxides, organometallics) | Can deprotonate the terminal alkyne, forming highly reactive acetylide anions.[4] |
| Strong Oxidizing Agents (e.g., nitric acid, peroxides, permanganates) | Can lead to vigorous, uncontrolled oxidation of the alkyne and proline ring.[13] |
| Heavy Metal Salts (especially Copper, Silver, Mercury) | Risk of forming unstable and potentially explosive metal acetylide complexes.[5] |
| Strong Acids | May catalyze unintended reactions or degradation, and are generally incompatible with many waste streams.[13] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
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CPA Chem. (2023, May 23). Safety data sheet: L-Proline. Available at: [Link]
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Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Available at: [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]
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Loba Chemie. (2024, December 17). Safety Data Sheet: L-PROLINE METHYL ESTER HYDROCHLORIDE. Available at: [Link]
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Denton, R. W., & Parker, K. A. (2009). Functional group compatibility. Propargyl alcohol reduction in the presence of a vinyl iodide. Organic letters, 11(13), 2722–2723. Available at: [Link]
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Malviya, M., et al. (2021). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. TSOC, 16(2), 1-13. Available at: [Link]
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Safe Handling and Personal Protective Equipment (PPE) for Methyl(5r)-5-propynyl-l-prolinate
A Guide for Researchers and Drug Development Professionals
Herein, we provide a comprehensive guide to the safe handling of Methyl(5r)-5-propynyl-l-prolinate. The following protocols are grounded in a first-principles analysis of the compound's structure, which includes a reactive terminal alkyne (propynyl group) and a methyl ester moiety. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide synthesizes data from structurally related molecules and established best practices for its functional groups to ensure a robust safety framework.
Immediate Safety Briefing: Understanding the Core Hazards
This compound should be handled as a hazardous substance due to its potential for skin and eye irritation, and the inherent reactivity of its terminal alkyne group. The primary risks stem from:
-
Dermal and Ocular Irritation: The base molecule, L-proline methyl ester, is known to be an irritant to the skin and eyes[1][2].
-
Reactivity of the Propynyl Group: Terminal alkynes are a reactive functional group. The propargyl moiety, in particular, is associated with flammability and potential toxicity[3][4].
-
Inhalation Risk: While the compound is likely a solid at room temperature, fine dusts or aerosols can be generated during handling, posing an inhalation hazard[2].
Therefore, a stringent personal protective equipment (PPE) protocol is not merely recommended; it is essential for safe handling.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE, with escalations for higher-risk activities.
| PPE Category | Minimum Requirement (Low-Volume, Dilute Solutions) | High-Risk Operations (Neat Compound, Large Volumes) |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields[5][6]. | Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn over goggles for significant splash hazards[7][8][9]. |
| Hand Protection | Disposable nitrile gloves. Inspect for integrity before each use[5]. | Thicker, chemical-resistant gloves such as butyl rubber. Double-gloving is recommended. Consult a glove compatibility chart for specific solvents used[5]. |
| Body Protection | A standard, long-sleeved laboratory coat[6][7]. | A chemical-resistant apron worn over a laboratory coat[5]. |
| Respiratory Protection | All handling of the solid or concentrated solutions must be performed inside a certified chemical fume hood. | If a fume hood is unavailable or insufficient, a properly fitted respirator with organic vapor cartridges is required[9]. |
Procedural Guide for Safe Handling and Operations
A self-validating safety protocol extends beyond simply wearing PPE. It involves a systematic workflow designed to minimize exposure at every step.
Pre-Experiment Preparation
-
Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a chemical fume hood[2].
-
Assemble all Materials: Before handling the compound, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are within the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and operational.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing the Solid: To prevent the generation of dust, do not weigh the compound on an open bench. If possible, weigh it directly inside the fume hood. If an analytical balance outside the hood must be used, do so with extreme care to avoid creating airborne dust.
-
Dissolution and Transfer: When making solutions, add solvents slowly to the solid to avoid splashing. Use a pipette or cannula for liquid transfers.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Waste Management and Disposal Protocol
Due to the reactive propynyl group, all waste containing this compound must be treated as hazardous chemical waste[3].
Waste Segregation and Collection
-
Identify as Hazardous: Treat all materials contaminated with the compound (e.g., pipette tips, gloves, excess solid, solutions) as hazardous waste[3][10].
-
Use Designated Containers: Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material like glass or high-density polyethylene[3][10]. Solid waste should be collected in a separate, labeled container.
-
Labeling: As soon as waste is added, label the container with a hazardous waste tag. The label must include the full chemical name ("this compound Waste"), all constituents with approximate concentrations, and the date accumulation began[3].
-
Incompatible Waste: Do not mix this waste stream with other incompatible chemicals. Keep it segregated from strong oxidizing agents[1].
Disposal Procedure
-
No Drain Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain[3][10].
-
Container Rinsing: The first rinse of a container that held the compound should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal only after confirmation with your institution's Environmental Health and Safety (EHS) department[3][10].
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program[10][11].
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[1]. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: If dust or aerosols are inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not allow the spill to enter sewers or waterways.
This guide provides a framework for the safe handling of this compound. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
